Product packaging for Codlemone(Cat. No.:CAS No. 33956-49-9)

Codlemone

Cat. No.: B1669284
CAS No.: 33956-49-9
M. Wt: 182.30 g/mol
InChI Key: CSWBSLXBXRFNST-MQQKCMAXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Codlelure has been reported in Cydia pomonella with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B1669284 Codlemone CAS No. 33956-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8E,10E)-dodeca-8,10-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-5,13H,6-12H2,1H3/b3-2+,5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWBSLXBXRFNST-MQQKCMAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035288
Record name (8E,10E)-8,10-Dodecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33956-49-9, 57002-06-9
Record name Codlemone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33956-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Codlelure
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033956499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8,10-Dodecadien-1-ol, (8E,10E)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (8E,10E)-8,10-Dodecadien-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1035288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8E,10E)-dodeca-8,10-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.041
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Dodeca-8,10-dienol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CODLELURE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77N0YTO8YM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Scent of Attraction: A Technical History of Codlemone's Discovery and Identification

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The codling moth, Cydia pomonella, stands as a significant global pest of pome fruits, causing extensive economic damage. Central to its reproductive success is a highly specific chemical communication system mediated by a female-produced sex pheromone. The primary component of this pheromone, (E,E)-8,10-dodecadien-1-ol, widely known as codlemone, has been the subject of intensive research for over half a century. Its identification marked a pivotal moment in chemical ecology and paved the way for the development of effective, environmentally benign pest management strategies. This technical guide provides a comprehensive history of the discovery and identification of this compound, detailing the key experiments, methodologies, and the subsequent elucidation of its biosynthetic and perceptual pathways.

The Dawn of an Era: Initial Discovery and Identification

The seminal work in identifying the codling moth sex pheromone was published in 1971 by a team led by Wendell Roelofs. This research was pioneering in its use of the electroantennogram (EAG) technique, which measures the electrical response of a male moth's antenna to volatile compounds, as a bioassay to guide the chemical fractionation and identification process.

Pheromone Extraction and Fractionation

The initial step involved the extraction of the pheromone from the abdominal tips of virgin female codling moths. While the precise protocol from the 1971 study is not detailed in readily available literature, typical methods of the era involved solvent extraction of the pheromone glands. Later studies have quantified the amount of various components in the gland, providing insight into the minute quantities researchers were working with.

The Role of Electroantennography (EAG) in Bio-Guided Fractionation

The crude extract was subjected to gas chromatography (GC), separating it into its individual chemical components. The effluent from the GC column was split, with one portion directed to the GC detector and the other to a male moth antenna preparation for EAG recording. This allowed for the direct correlation of a chemical peak on the chromatogram with a biological response from the antenna, a technique now known as Gas Chromatography-Electroantennographic Detection (GC-EAD).

Experimental Workflow: Bio-Guided Fractionation using GC-EAD

GC_EAD_Workflow cluster_extraction Pheromone Extraction cluster_analysis GC-EAD Analysis cluster_identification Identification female_moths Virgin Female Codling Moths extraction Solvent Extraction of Abdominal Tips female_moths->extraction crude_extract Crude Pheromone Extract extraction->crude_extract gc_column Gas Chromatography (Separation) crude_extract->gc_column splitter Column Effluent Splitter gc_column->splitter fid Flame Ionization Detector (FID) splitter->fid Chemical Signal eag Electroantennogram (EAG) Detector splitter->eag Biological Signal correlation Correlation of FID and EAG Peaks structure_elucidation Structure Elucidation (MS, NMR, etc.) correlation->structure_elucidation

Caption: Workflow for the bio-guided fractionation of codling moth pheromone extract.

Structure Elucidation of this compound

Through this bio-guided approach, Roelofs and his team were able to pinpoint the single, highly active compound. The structure of this molecule was then determined using a combination of microchemical reactions and spectrometric techniques, including mass spectrometry (MS). The identified structure was trans-8, trans-10-dodecadien-1-ol, or (E,E)-8,10-dodecadien-1-ol. Subsequent chemical synthesis of this compound and field trials confirmed its potent attractive activity to male codling moths, solidifying its identity as the major component of the sex pheromone.

Quantitative Analysis of the Pheromone Gland

Later, more sensitive analytical techniques allowed for a detailed quantitative analysis of the components present in the female codling moth's pheromone gland. These studies revealed a complex blend of compounds, with this compound being the most abundant.

CompoundChemical NameApproximate Amount per Female GlandRelative Percentage of this compound
This compound (E,E)-8,10-dodecadien-1-ol5.5 - 9 ng100%
This compound Acetate(E,E)-8,10-dodecadien-1-yl acetate~1 pg~0.01%
Dodecan-1-olDodecanolVariable-
(E)-9-Dodecen-1-olVariable-
Tetradecan-1-olVariable-
Data compiled from various sources, including Bäckman et al. (2000) and an unreferenced source from a previous search.

The Olfactory Pathway: From Reception to Signal Transduction

The discovery of this compound spurred research into how it is detected by the male moth and how this signal is translated into a behavioral response. This has led to the identification of specific olfactory receptors and the ongoing investigation of the downstream signaling cascade.

Olfactory Receptors (ORs) for this compound and Related Compounds

The male codling moth antenna is adorned with specialized sensory hairs, or sensilla, which house olfactory sensory neurons (OSNs). These neurons express specific olfactory receptors (ORs) that bind to pheromone components. The codling moth genome has been found to contain a large number of OR genes. Functional characterization studies, primarily using heterologous expression systems such as Xenopus oocytes or HEK cells, have identified several key receptors involved in pheromone perception.

ReceptorLigand(s)EC50 (for this compound Acetate)Notes
CpomOR3 Pear ester, this compound (minor response)Not ApplicableDemonstrates the interplay between host plant kairomones and pheromones.
CpomOR2a This compound acetate1.663 x 10⁻⁶ mol/LA receptor for a behaviorally antagonistic compound.
CpomOR5 This compound acetate1.379 x 10⁻⁸ mol/LA highly sensitive receptor for this compound acetate.
CpomOR6a This compound acetateNot specifiedAnother receptor for the antagonistic acetate.
Data compiled from Wan et al. (2019) and other sources.
Signal Transduction Cascade

Upon binding of a ligand like this compound to an OR, a conformational change is induced, leading to the generation of an electrical signal. Insect ORs are unique in that they form a heteromeric complex with a highly conserved co-receptor, known as Orco. The current understanding is that the OR-Orco complex functions as a ligand-gated ion channel (ionotropic signaling). However, there is also evidence for the involvement of G-protein coupled, second messenger pathways (metabotropic signaling) in insect olfaction, and the exact mechanism in Cydia pomonella is an area of active research.

Proposed Olfactory Signaling Pathway in Cydia pomonella

Olfactory_Signaling cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite cluster_brain Antennal Lobe (Brain) This compound This compound or_orco OR-Orco Receptor Complex This compound->or_orco Binding ion_channel Ion Channel Opening or_orco->ion_channel Activation depolarization Membrane Depolarization ion_channel->depolarization Ion Influx (Na+, Ca2+) action_potential Action Potential Generation depolarization->action_potential glomerulus Glomerulus action_potential->glomerulus Signal Transmission behavior Behavioral Response glomerulus->behavior Signal Processing

Caption: A simplified diagram of the proposed ionotropic olfactory signaling pathway.

Biosynthesis of this compound

The biosynthetic pathway of this compound is also a subject of significant interest. It involves a series of enzymatic steps starting from a common fatty acid precursor. A key enzyme in this pathway is a fatty acyl desaturase (FAD). Research has identified a specific FAD gene, Cpo_CPRQ, which is highly expressed in the female pheromone gland and is crucial for the production of this compound. This enzyme exhibits unusual desaturation activities that are key to forming the conjugated double bond system of this compound.

Conclusion

The discovery and identification of this compound represents a landmark achievement in chemical ecology, driven by the innovative application of electrophysiology as a detection method. The subsequent decades of research have not only solidified our understanding of this vital semiochemical but have also provided deep insights into the molecular and neurobiological basis of insect chemical communication. This knowledge has been instrumental in the development of sustainable pest control strategies, such as mating disruption, which have significantly reduced the reliance on conventional insecticides in pome fruit production worldwide. The ongoing research into the olfactory receptors and signaling pathways of the codling moth promises to unveil even more sophisticated targets for future pest management interventions.

(E,E)-8,10-dodecadien-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (E,E)-8,10-dodecadien-1-ol

Introduction

(E,E)-8,10-dodecadien-1-ol, also known as codlemone, is a naturally occurring organic compound that serves as the primary sex pheromone for the codling moth (Cydia pomonella)[1][2]. This conjugated diene alcohol is a critical component in the chemical communication system of this major agricultural pest, which primarily affects apple and pear crops. Its potent chemo-attractive properties have led to its widespread use in pest management strategies, including monitoring and mating disruption[1]. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (E,E)-8,10-dodecadien-1-ol, tailored for researchers, scientists, and drug development professionals.

Chemical Properties

(E,E)-8,10-dodecadien-1-ol is a C12 fatty alcohol with two conjugated double bonds in the trans (E) configuration. Its chemical structure and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₂₂O[3][4][5]
Molecular Weight 182.31 g/mol [4]
IUPAC Name (8E,10E)-dodeca-8,10-dien-1-ol[2][6]
Synonyms This compound, Codlelure, (E,E)-dodeca-8,10-dien-1-ol[2][6]
CAS Number 33956-49-9[2][4]
Appearance Colorless to pale yellow clear liquid (est.)[6]
Melting Point 32.0 °C @ 760.00 mm Hg[6]
Boiling Point 270.68 °C @ 760.00 mm Hg (est.)[6]
Vapor Pressure 0.001 mmHg @ 20.00 °C[6][7]
Solubility Soluble in alcohol; Water: 34.15 mg/L @ 25 °C (est.)[6]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (E,E)-8,10-dodecadien-1-ol. The following provides an overview of typical spectroscopic data.

Spectroscopy Key Features
¹H NMR Chemical shifts for protons on the conjugated diene system and the terminal alcohol are characteristic.
¹³C NMR Signals corresponding to the sp² hybridized carbons of the diene and the sp³ hybridized carbons of the alkyl chain and the alcohol are observed.
IR Bands in the regions of 3320–3350 cm⁻¹ (O-H stretch), 2930 cm⁻¹ (C-H stretch), and around 990 cm⁻¹ (trans C=C bend) are indicative.[8]
Mass Spectrometry (EI) The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[9][8]
UV/VIS An absorption maximum is observed around 229-230 nm, characteristic of a conjugated diene system.[8]

Experimental Protocols: Synthesis

Multiple synthetic routes for (E,E)-8,10-dodecadien-1-ol have been developed, often focusing on stereoselectivity to achieve the desired (E,E) isomer. One common approach involves a coupling reaction followed by deprotection.

Synthesis via Grignard Coupling and Deprotection

A representative synthesis involves the following key steps, as described in a patent for the preparation of (8E,10E)-8,10-dodecadien-1-ol[10]:

  • Protection of the Hydroxyl Group: Chlorohexanol is reacted with trimethylchlorosilane under alkaline conditions to protect the hydroxyl group, forming chlorohexyloxy trimethylsilane. This reaction is typically carried out over 3 to 9 hours at a temperature of 25-35 °C[10].

  • Formation of Grignard Reagent: The resulting chlorohexyloxy trimethylsilane is used to prepare a Grignard reagent[10].

  • Coupling Reaction: A coupling reaction is performed between the Grignard reagent and (2E,4E)-2,4-hexadien-1-ol acetate in the presence of a Li₂CuCl₄ catalyst. This yields (8E,10E)-8,10-dodecadiene-1-oxytrimethylsilane[10].

  • Deprotection: The trimethylsilyl protecting group is removed by dissolving the product in a methanol and water solution and adding p-toluenesulfonic acid to yield the final product, (E,E)-8,10-dodecadien-1-ol[10].

  • Purification: The final product is purified by distillation under vacuum, collecting the fraction at (110–112) °C/0.2mmHg[10].

Another documented synthesis involves the reduction of Methyl (E,E)-8,10-dodecadienoate with lithium aluminum hydride in absolute ether[11]. The resulting product is then purified using column chromatography on silica gel[11].

Synthesis_Workflow General Synthesis Workflow for (E,E)-8,10-dodecadien-1-ol A Chlorohexanol B Protection with Trimethylchlorosilane A->B C Chlorohexyloxy trimethylsilane B->C D Grignard Reagent Formation C->D E Grignard Reagent D->E G Li2CuCl4 Catalyzed Coupling E->G F (2E,4E)-2,4-hexadien-1-ol acetate F->G H Protected (E,E)-8,10-dodecadien-1-ol G->H I Deprotection (Acid Hydrolysis) H->I J (E,E)-8,10-dodecadien-1-ol I->J

Caption: A generalized workflow for the synthesis of (E,E)-8,10-dodecadien-1-ol.

Biological Activity and Applications

The primary biological function of (E,E)-8,10-dodecadien-1-ol is as a sex pheromone for the codling moth (Cydia pomonella)[1][2]. The female moth releases this compound to attract males for mating[12]. This potent biological activity has been harnessed for pest control in agriculture.

Pest Management

(E,E)-8,10-dodecadien-1-ol is a key active ingredient in various pest control products. Its applications include:

  • Monitoring: Traps baited with synthetic (E,E)-8,10-dodecadien-1-ol are used to monitor the population levels of codling moths in orchards.

  • Mating Disruption: High concentrations of the pheromone are released into the environment to confuse male moths and prevent them from locating females, thereby disrupting mating and reducing the subsequent larval population that damages fruit[1].

While highly effective as a pheromone, the activity of this compound alone may not be sufficient for complete pest control by mating disruption[1]. Research has explored the synthesis of halogenated analogs to identify compounds with potentially enhanced or modified activity[1].

Mode of Action in Insects

In insects, (E,E)-8,10-dodecadien-1-ol is an odorant that binds to specific olfactory receptors located on the antennae of male moths[12]. This binding event triggers a neuronal signal that leads to the characteristic upwind flight behavior of the male moth towards the pheromone source. Electrophysiological techniques, such as electroantennography (EAG), are used to measure the response of the moth's antennae to the pheromone and its analogs[1].

While the compound has been shown to bind to the OR1 receptor in mammalian cells in vitro, its physiological role in mammals is not well understood and is an area for further investigation[12].

Pheromone_Action_Pathway Pheromone Action Pathway in Male Codling Moth A Female Moth Releases (E,E)-8,10-dodecadien-1-ol B Pheromone binds to Olfactory Receptors on Male Antennae A->B Diffusion in air C Neuronal Signal Transduction B->C D Signal Processing in Antennal Lobe C->D E Behavioral Response: Upwind Flight to Source D->E

Caption: Simplified pathway of pheromone action in the male codling moth.

Conclusion

(E,E)-8,10-dodecadien-1-ol is a well-characterized semiochemical with significant importance in agriculture. Its chemical properties are well-defined, and various synthetic routes have been established to produce this compound with high stereoselectivity. While its primary application is in pest management through the manipulation of insect behavior, ongoing research into its interactions with olfactory receptors could provide further insights into chemosensation. For drug development professionals, the principles of its specific receptor binding and subsequent signaling cascade in insects may offer a model for understanding ligand-receptor interactions, though its direct application in human therapeutics is not established.

References

An In-depth Technical Guide on Codlemone Isomers and Their Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Codlemone, the primary component of the sex pheromone of the codling moth (Cydia pomonella), is chemically identified as (E,E)-8,10-dodecadien-1-ol.[1][2] This compound plays a crucial role in the reproductive behavior of this significant agricultural pest, which primarily affects pome fruit orchards. The precise stereochemistry of this compound is paramount to its biological activity, and the presence of its geometric isomers can significantly modulate the behavioral response of male moths. This technical guide provides a comprehensive overview of the biological activity of this compound and its isomers, detailing experimental methodologies and presenting quantitative data for comparative analysis.

Biological Activity of this compound and Its Isomers

The biological efficacy of this compound is not solely dependent on the (E,E) isomer. Other geometric isomers, namely (E,Z), (Z,E), and (Z,Z)-8,10-dodecadien-1-ol, can either act as synergists or antagonists, thereby altering the attractiveness of the pheromone blend.[3] Understanding the distinct roles of these isomers is critical for the development of effective pest management strategies, such as mating disruption and mass trapping.

Electrophysiological and Behavioral Responses

Electrophysiological studies, such as electroantennography (EAG) and single sensillum recordings (SSR), have been instrumental in elucidating the sensitivity of male codling moth antennae to different isomers. Behavioral assays, including wind tunnel and field trapping experiments, provide further insight into the ultimate behavioral output in response to these chemical cues.

Single sensillum recordings have revealed that the most abundant type of receptor neuron on the male antennae is most sensitive to the primary pheromone component, (E,E)-8,10-dodecadienol.[1][4] The response of these neurons to the other geometric isomers (E,Z, Z,E, and Z,Z) is significantly lower, comparable to a tenfold lower dose of the (E,E) isomer.[1][4] Interestingly, receptor neurons specifically tuned to the (E,Z) or (Z,Z) isomers have not been identified, despite their behavioral activity.[1][4]

Wind tunnel experiments have demonstrated that the addition of the (Z,E) isomer to (E,E)-8,10-dodecadienol at concentrations of 5%, 20%, and 100% can slightly increase the upwind flight response of males.[3] Conversely, the addition of the (E,Z) isomer at 20% and 100% decreases male landings on the odor source.[3] The (Z,Z) isomer shows an antagonistic effect at a 100% concentration.[3] An equilibrium blend of all isomers has been found to significantly reduce male attraction.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies on the electrophysiological and behavioral responses of male codling moths to this compound and its isomers.

Table 1: Electroantennogram (EAG) Responses of Male Cydia pomonella to this compound Isomers

CompoundDoseMean EAG Response (mV) ± SEReference
(E,E)-8,10-dodecadien-1-ol (this compound)-6.2 ± 1.2[5]
Pear Ester-1.7 ± 0.1 (female moths)[5]

Note: Direct comparative EAG data for all isomers from a single study was not available in the search results. The data presented reflects the highest recorded response for the main component.

Table 2: Behavioral Responses of Male Cydia pomonella in Wind Tunnel Assays

Pheromone Blend (% composition)% Males Exhibiting Upwind Flight% Males Landing on SourceReference
This compound (100% E,E)37-[6]
This compound + (Z,E) Isomer (95:5)Increased response-[3]
This compound + (Z,E) Isomer (80:20)Increased response-[3]
This compound + (Z,E) Isomer (0:100)Increased response-[3]
This compound + (E,Z) Isomer (80:20)-Decreased[3]
This compound + (E,Z) Isomer (0:100)-Decreased[3]
This compound + (Z,Z) Isomer (0:100)Antagonistic effect-[3]
Equilibrium Isomer BlendStrongly reduced attraction-[3]
This compound (1 pg/min) + Racemic Linalool (100 pg/min)60-[6]
This compound (1 pg/min) + (E)-β-farnesene (100 pg/min)58-[6]
This compound (1 pg/min) + (Z)-3-hexen-1-ol (100 pg/min)56-[6]

Table 3: Field Trapping Attraction of Male Cydia pomonella

Lure CompositionRelative Male AttractionReference
Pure this compound (E,E)High[7]
Equilibrium Isomer BlendLess than 1/3 of pure this compound[7]
This compound + (E,Z) Isomer (80:20)Decreased captures[3]
This compound + (E,Z) Isomer (0:100)Decreased captures[3]
This compound + (Z,Z) Isomer (0:100)Decreased captures[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the study of this compound isomers.

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the entire antenna to a volatile stimulus.

Methodology:

  • Antenna Preparation: A male codling moth is immobilized, and one of its antennae is excised. The antenna is then mounted between two electrodes.

  • Electrodes: Glass capillary electrodes filled with a saline solution are used. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the head of the moth.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air carrying a known concentration of the test compound are injected into this airstream.

  • Data Acquisition: The voltage changes across the antenna are amplified, recorded, and analyzed. The amplitude of the negative deflection from the baseline is measured as the EAG response.[7]

Single Sensillum Recording (SSR)

SSR allows for the measurement of the electrical activity of individual olfactory receptor neurons housed within a single sensillum.

Methodology:

  • Insect Preparation: A male moth is restrained in a holder, with its antennae exposed and immobilized.

  • Recording Electrode: A sharp tungsten microelectrode is inserted through the cuticle at the base of a sensillum to make contact with the receptor neuron lymph.

  • Reference Electrode: A reference electrode is placed in the moth's eye or another part of the body.

  • Stimulus: Test compounds are delivered via a controlled air stream directed at the antenna.

  • Data Analysis: The action potentials (spikes) generated by the olfactory receptor neurons are recorded and counted. The change in spike frequency upon stimulation indicates the neuron's response.[1]

Wind Tunnel Bioassay

Wind tunnel assays are used to observe the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural odor plumes.

Methodology:

  • Wind Tunnel Setup: A typical wind tunnel consists of a flight section, an odor source delivery system, and an exhaust. The flight section is often made of clear material like Plexiglas to allow for observation.[7][8] Environmental conditions such as wind speed, temperature, relative humidity, and light intensity are strictly controlled.[7]

  • Odor Source: The test compound or blend is applied to a dispenser, such as a rubber septum, which is placed at the upwind end of the tunnel.[7]

  • Insect Release: Male moths, typically 2-3 days old and virgin, are released individually at the downwind end of the tunnel.[7][8]

  • Behavioral Observation: The flight behavior of the moth is recorded and scored for various actions, including taking flight, upwind oriented flight, approaching the source, and landing on the source.[8]

Visualizations

Logical Relationship of this compound Isomer Bioactivity

Codlemone_Isomer_Activity cluster_isomers This compound and Isomers cluster_activity Biological Response This compound (E,E)-8,10-dodecadien-1-ol (this compound) Attraction Strong Attraction This compound->Attraction Primary Attractant EZ (E,Z) Isomer Antagonism Antagonism/ Reduced Attraction EZ->Antagonism Antagonist ZE (Z,E) Isomer Slight_Increase Slightly Increased Attraction ZE->Slight_Increase Synergist ZZ (Z,Z) Isomer ZZ->Antagonism Antagonist

Caption: Logical flow of the biological activity of this compound and its isomers.

General Workflow for Pheromone Bioassay

Pheromone_Bioassay_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Outcome Pheromone_Prep Pheromone Isomer Formulation EAG Electroantennography (EAG) Pheromone_Prep->EAG Wind_Tunnel Wind Tunnel Assay Pheromone_Prep->Wind_Tunnel Field_Trapping Field Trapping Pheromone_Prep->Field_Trapping Insect_Prep Insect Rearing & Selection Insect_Prep->EAG Insect_Prep->Wind_Tunnel Insect_Prep->Field_Trapping Physiological_Response Physiological Response (Antennal Depolarization) EAG->Physiological_Response Behavioral_Response Behavioral Response (Flight & Landing) Wind_Tunnel->Behavioral_Response Trap_Catch Trap Catch Data Field_Trapping->Trap_Catch Conclusion Determination of Agonist/Antagonist Effect Physiological_Response->Conclusion Behavioral_Response->Conclusion Trap_Catch->Conclusion

References

The Synergistic Dance: Enhancing Codlemone Efficacy with Plant Volatiles for Cydia pomonella Management

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Pest Management Professionals

The codling moth, Cydia pomonella, stands as a formidable pest in pome fruit orchards worldwide, causing significant economic losses. For decades, management strategies have heavily relied on the synthetic female sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol), primarily for monitoring and mating disruption. However, emerging research highlights a significant enhancement of this compound's attractiveness to male moths when combined with specific host plant volatiles. This synergistic interaction, a fascinating example of chemical ecology, opens new avenues for more effective and sustainable pest control strategies. This technical guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and conceptual signaling pathways to provide a comprehensive understanding of this phenomenon.

Quantitative Analysis of Synergistic Effects

The synergistic effect of plant volatiles on the attraction of male codling moths to this compound has been quantified in numerous laboratory and field studies. The following tables summarize the key quantitative data from these experiments, showcasing the enhanced efficacy of pheromone-based lures when augmented with specific plant-derived compounds.

Plant VolatileThis compound Release RateVolatile Release Rate% Male Attraction (this compound Alone)% Male Attraction (this compound + Volatile)Fold IncreaseReference
Racemic Linalool1 pg/min100 pg/min37%60%1.62[1][2]
(E)-β-farnesene1 pg/min100 pg/min37%58%1.57[1][2]
(Z)-3-hexen-1-ol1 pg/min100 pg/min37%56%1.51[1][2]
Dodecanol1 pg/minNot Specified37%56%1.51[1]

Table 1: Wind Tunnel Bioassay Results of this compound in Combination with Single Plant Volatiles. This table clearly demonstrates the significant increase in male moth attraction to the pheromone source when specific plant volatiles are introduced. The optimal ratio of pheromone to plant volatile was found to be 1:100.[1][2]

Lure CompositionMean Male Catch per TrapMean Female Catch per TrapTotal Mean Catch per TrapReference
Pear Ester (PE)---[3]
Acetic Acid (AA)---[3]
PE + AASignificantly Higher than PE or AA aloneSignificantly Higher than PE or AA aloneSignificantly Higher than PE or AA alone[3]
This compound + PE (CM-DA Combo)Highest among all lures--[3][4]
This compound (1 mg)---[3]
This compound (10 mg)---[3]

Table 2: Field Trapping Results with Pear Ester and Acetic Acid Combinations. This table illustrates the synergistic effect of combining the plant volatile pear ester with acetic acid, which significantly increases the capture of both male and female codling moths.[3] The combination of this compound and pear ester (CM-DA Combo) was found to be most effective for capturing male moths.[3][4]

Experimental Protocols

Understanding the methodologies employed in these studies is crucial for replication and further research. Below are detailed protocols for the key experimental setups used to evaluate the synergistic effects of plant volatiles with this compound.

Wind Tunnel Bioassays

Wind tunnel experiments are instrumental in studying the upwind flight behavior of insects in response to olfactory cues under controlled conditions.

1. Wind Tunnel Specifications:

  • Dimensions: Typically a glass or acrylic tube, approximately 2 meters long with a diameter of 60-80 cm.

  • Airflow: A fan pushes charcoal-filtered air through the tunnel at a constant velocity, usually around 0.3-0.5 m/s, to create a laminar airflow.

  • Lighting: Illumination is provided from above, often with red light to simulate crepuscular or nocturnal conditions when codling moths are most active.

  • Temperature and Humidity: Maintained at conditions optimal for moth activity, for instance, 22-25°C and 50-60% relative humidity.

2. Odor Source Preparation:

  • Synthetic this compound and plant volatiles are diluted in a suitable solvent (e.g., hexane) to the desired concentrations.

  • A specific volume of the solution is applied to a filter paper or a rubber septum, which then serves as the odor source.

  • The release rate of the compounds can be controlled by adjusting the initial concentration and the surface area of the dispenser.

3. Insect Preparation:

  • Male codling moths, typically 2-3 days old and virgin, are used for the bioassays.

  • The moths are kept under a reversed photoperiod to ensure they are active during the experimental period.

4. Experimental Procedure:

  • A single male moth is released on a platform at the downwind end of the tunnel.

  • The odor source is placed at the upwind end of the tunnel.

  • The moth's flight behavior is observed and recorded. Key metrics include:

    • Activation: The time it takes for the moth to initiate flight.

    • Upwind flight: Whether the moth flies towards the odor source.

    • Source contact: Whether the moth reaches the odor source.

  • The percentage of moths exhibiting these behaviors is calculated for each treatment (this compound alone vs. This compound + volatile).

G cluster_setup Wind Tunnel Setup cluster_procedure Experimental Procedure Air_Intake Charcoal-Filtered Air Intake Fan Fan Air_Intake->Fan Plenum Plenum (for laminar flow) Fan->Plenum Wind_Tunnel Wind Tunnel (2m x 0.7m) Plenum->Wind_Tunnel Exhaust Exhaust Wind_Tunnel->Exhaust Odor_Source Odor Source (Upwind) Release_Platform Moth Release Platform (Downwind) Moth_Release Release Male Moth Observation Observe Flight Path Moth_Release->Observation Data_Recording Record Behavior: - Activation - Upwind Flight - Source Contact Observation->Data_Recording

Wind Tunnel Experimental Workflow

Field Trapping Experiments

Field trapping studies are essential for validating laboratory findings under real-world orchard conditions.

1. Trap and Lure Preparation:

  • Traps: Delta traps with sticky liners are commonly used.

  • Lures: Rubber septa or other controlled-release dispensers are loaded with precise amounts of synthetic this compound and the test plant volatiles. For combination lures, the compounds are either mixed in the same dispenser or placed as separate dispensers within the same trap.

2. Experimental Design:

  • Orchard Selection: Experiments are conducted in commercial or research orchards with a known history of codling moth infestation.

  • Plot Design: A randomized complete block design is typically employed to minimize the effects of spatial variation within the orchard. Each block contains one trap for each treatment.

  • Trap Placement: Traps are hung in the upper third of the tree canopy, at a standardized height and distance from each other to avoid interference.

3. Data Collection and Analysis:

  • Traps are checked at regular intervals (e.g., weekly), and the number of captured male and female moths is recorded.

  • The sticky liners are replaced at each check.

  • The mean trap catch for each treatment is calculated and statistically analyzed (e.g., using ANOVA) to determine significant differences between lures.

G Orchard_Selection Select Orchard Trap_Preparation Prepare Traps and Lures Orchard_Selection->Trap_Preparation Randomized_Block_Design Establish Randomized Block Design Trap_Preparation->Randomized_Block_Design Trap_Deployment Deploy Traps in Canopy Randomized_Block_Design->Trap_Deployment Weekly_Monitoring Monitor Traps Weekly Trap_Deployment->Weekly_Monitoring Data_Collection Count Captured Moths Weekly_Monitoring->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Conclusion Determine Lure Efficacy Data_Analysis->Conclusion

Field Trapping Experimental Workflow

Signaling Pathways

The synergistic effect of plant volatiles with this compound is mediated by the codling moth's olfactory system. While the complete molecular cascade is a subject of ongoing research, a generalized signaling pathway can be conceptualized based on current understanding of insect olfaction.

Male codling moths possess specialized olfactory sensory neurons (OSNs) in their antennae that detect this compound and plant volatiles.[5] These OSNs express specific odorant receptors (ORs) that bind to these chemical cues. The binding of a ligand (this compound or a plant volatile) to its receptor initiates a signal transduction cascade.

Interestingly, research has shown that some OSNs in the male codling moth antennae respond to both this compound and the plant volatile pear ester, suggesting a potential mechanism for the synergistic interaction at the peripheral level.[5][6] This co-detection could lead to a stronger or more specific signal being sent to the antennal lobe, the primary olfactory processing center in the insect brain.

In the antennal lobe, the signals from the OSNs are processed in distinct spherical structures called glomeruli. The enhanced signal from the co-detection of this compound and plant volatiles may lead to a more robust activation of specific glomeruli, resulting in a stronger behavioral response, such as upwind flight towards the odor source.

G cluster_periphery Antennal Periphery cluster_brain Brain This compound This compound OSN Olfactory Sensory Neuron (OSN) Expressing Odorant Receptors (ORs) This compound->OSN Binds to OR Plant_Volatile Plant Volatile Plant_Volatile->OSN Binds to OR Antennal_Lobe Antennal Lobe OSN->Antennal_Lobe Signal Transduction Glomeruli Glomeruli Activation Antennal_Lobe->Glomeruli Higher_Brain_Centers Higher Brain Centers (e.g., Mushroom Bodies) Glomeruli->Higher_Brain_Centers Signal Processing Behavioral_Response Enhanced Behavioral Response (Upwind Flight) Higher_Brain_Centers->Behavioral_Response

Conceptual Olfactory Signaling Pathway

Conclusion and Future Directions

The synergistic interaction between plant volatiles and this compound represents a significant advancement in our understanding of codling moth chemical ecology and offers promising avenues for improving pest management strategies. The data clearly indicate that the addition of specific plant-derived compounds can substantially increase the efficacy of pheromone-based lures.

Future research should focus on:

  • Identifying novel synergistic compounds: Screening a wider range of host and non-host plant volatiles could uncover even more potent synergists.

  • Optimizing blend ratios and release rates: Fine-tuning the composition and release characteristics of lures is crucial for maximizing their effectiveness and longevity in the field.

  • Elucidating the underlying neural and molecular mechanisms: A deeper understanding of the olfactory signaling pathways will facilitate the rational design of more effective attractants.

  • Developing integrated pest management (IPM) strategies: Incorporating these enhanced lures into IPM programs, for example, in "attract-and-kill" or mass trapping strategies, could lead to more sustainable and effective control of the codling moth.

By harnessing the power of this synergistic relationship, researchers and pest management professionals can develop more targeted and efficient tools to combat this destructive agricultural pest.

References

Olfactory Reception of Codlemone in Codling Moth (Cydia pomonella) Antennae: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The codling moth, Cydia pomonella, is a globally significant agricultural pest, primarily of pome fruits. Its reproductive success is heavily reliant on a sophisticated olfactory system for mate location, guided by the female-emitted sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol). A thorough understanding of the molecular and cellular mechanisms underlying this compound reception in the male moth's antennae is paramount for the development of novel, targeted, and environmentally benign pest management strategies. This technical guide provides a comprehensive overview of the core components and processes involved in this compound perception, from the initial binding of the pheromone to the generation of a neuronal signal. It synthesizes current research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Molecular Components of this compound Reception

The olfactory reception of this compound is a multi-step process involving a suite of specialized proteins located within the sensilla of the male codling moth's antennae. These key molecular players work in concert to ensure the sensitive and specific detection of the pheromone.

Odorant Binding Proteins (OBPs)

Odorant Binding Proteins are small, soluble proteins abundant in the sensillar lymph. They are thought to be the first point of contact for hydrophobic odorant molecules like this compound, facilitating their transport across the aqueous lymph to the olfactory receptors. In C. pomonella, several OBPs have been identified, with Pheromone Binding Proteins (PBPs) showing particular relevance to this compound reception.

  • CpomPBP1: This pheromone-binding protein has been shown to be specifically expressed in the antennae of both male and female moths. Competitive binding assays have demonstrated that this compound binds to CpomPBP1 with high affinity.[1] Site-directed mutagenesis studies have identified key amino acid residues, such as Phe12 and Trp37, as critical for this high-affinity binding.[2][3]

  • CpomPBP2: Another PBP identified in the codling moth, CpomPBP2, is also implicated in the binding of semiochemicals.[4]

Olfactory Receptors (ORs)

Olfactory Receptors are transmembrane proteins located on the dendritic membrane of olfactory sensory neurons (OSNs). They are responsible for the specific recognition of odorants and the initiation of the signal transduction cascade. Insect ORs are distinct from their vertebrate counterparts, forming heteromeric ligand-gated ion channels with a highly conserved co-receptor, Orco.[5][6][7]

  • CpomOR1: This odorant receptor is considered a prime candidate for being the primary this compound receptor due to its high expression levels in male antennae.[2][4] While direct functional assays conclusively demonstrating its response to this compound are still emerging, CRISPR/Cas9 gene editing of CpomOR1 has been shown to affect fecundity and fertility, suggesting a critical role in reproductive processes.[2][4]

  • CpomOR3: Initially identified for its response to the plant volatile pear ester, CpomOR3 has also been shown to respond to this compound, albeit to a lesser degree in some studies.[8][9] This suggests a potential role in integrating both pheromonal and kairomonal cues.

  • CpomOR6a: This receptor is primarily tuned to this compound acetate, a behavioral antagonist of this compound, highlighting the moth's ability to discriminate between closely related compounds.[3][6][10]

Olfactory Receptor Co-receptor (Orco)

Orco (formerly known as OR83b) is an essential co-receptor that forms a heterodimeric complex with ligand-specific ORs.[5][6][7] This OR/Orco complex functions as a non-selective cation channel.[5][7] In C. pomonella, CpomOrco has been identified and is crucial for the proper function and membrane targeting of the CpomORs.[5] The interaction between Orco and OR subunits is thought to be mediated by intracellular loops, with the third intracellular loop (ICL-3) being of particular importance for the functional properties of the channel.[5]

Sensory Neuron Membrane Proteins (SNMPs)

Sensory Neuron Membrane Proteins are transmembrane proteins related to the CD36 family and are localized to the dendritic membrane of OSNs.[11] In other moth species, SNMP1 has been shown to be essential for the detection of fatty-acid derived pheromones. While its specific role in this compound reception in C. pomonella is yet to be fully elucidated, it is a likely component of the receptor complex.

Quantitative Data on Molecular Interactions

The following tables summarize the available quantitative data on the binding and response of key molecular components to this compound and related ligands.

Table 1: Binding Affinities of this compound and Related Compounds to CpomPBP1

LigandBinding Affinity (Kd or IC50)Experimental MethodReference
This compoundHigh (specific value not reported)Competitive binding assay[1]
1-DodecanolModerateCompetitive binding assay[1]
E,E-2,4-DodecadienalLowerCompetitive binding assay[1]

Table 2: Functional Responses of CpomORs to this compound and Other Ligands

ReceptorLigandResponse Metric (EC50)Heterologous Expression SystemReference
CpomOR3Pear EsterNot specifiedDrosophila OSNs[8]
CpomOR3This compoundLesser response compared to pear esterXenopus oocytes[8][9]
CpomOR6aThis compound AcetateNot specifiedDrosophila OSNs / HEK293T cells[3][6][10]

Signaling Pathways in this compound Reception

The detection of this compound initiates a rapid signaling cascade within the olfactory sensory neuron, leading to its depolarization and the generation of action potentials. While the precise details are still under investigation, the primary mechanism in insects is believed to be ionotropic, with potential modulation by metabotropic pathways.

Ionotropic Signaling Pathway

The predominant model for insect olfaction, including pheromone reception, involves the direct gating of an ion channel by the OR/Orco complex.

ionotropic_pathway This compound This compound OBP CpomPBP1 This compound->OBP Binds OR_Orco CpomOR1/Orco Complex OBP->OR_Orco Delivers Cation_Channel Cation Influx (Na+, Ca2+) OR_Orco->Cation_Channel Opens Depolarization Membrane Depolarization Cation_Channel->Depolarization Leads to Action_Potential Action Potential Generation Depolarization->Action_Potential Triggers

Caption: Ionotropic signaling pathway for this compound reception.

Potential Metabotropic Modulation

While the ionotropic pathway is considered primary for its speed, there is evidence in some insects for the involvement of G-protein coupled, metabotropic signaling pathways that may modulate the neuronal response.[5] These pathways could be involved in signal amplification or adaptation.

metabotropic_pathway OR_Orco CpomOR1/Orco Complex G_Protein G-protein (e.g., Gq) OR_Orco->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates Second_Messengers Second Messengers (IP3, DAG) PLC->Second_Messengers Generates Ion_Channel_Modulation Ion Channel Modulation Second_Messengers->Ion_Channel_Modulation Leads to

Caption: Potential metabotropic modulation of olfactory signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the olfactory reception of this compound in C. pomonella.

Single Sensillum Recording (SSR)

SSR is an electrophysiological technique used to measure the activity of individual olfactory sensory neurons in response to odorant stimuli.

Experimental Workflow:

ssr_workflow cluster_prep Moth Preparation cluster_recording Recording Setup cluster_stimulation Odor Stimulation cluster_analysis Data Analysis Moth_Immobilization Immobilize moth in a pipette tip Antenna_Fixation Fix antenna to a glass slide with wax Moth_Immobilization->Antenna_Fixation Reference_Electrode Insert reference electrode into the eye Antenna_Fixation->Reference_Electrode Recording_Electrode Insert recording electrode into the base of a sensillum Reference_Electrode->Recording_Electrode Amplification Amplify and filter the signal Recording_Electrode->Amplification Spike_Sorting Sort action potentials based on amplitude Amplification->Spike_Sorting Odor_Cartridge Prepare odorant cartridge (filter paper with this compound solution) Puff_Delivery Inject a puff of odorant-laden air into the main air stream Odor_Cartridge->Puff_Delivery Air_Stream Deliver a purified, humidified air stream over the antenna Air_Stream->Puff_Delivery Firing_Rate_Calculation Calculate spike frequency before, during, and after stimulation Puff_Delivery->Firing_Rate_Calculation Spike_Sorting->Firing_Rate_Calculation Dose_Response_Curve Generate dose-response curves Firing_Rate_Calculation->Dose_Response_Curve

Caption: Workflow for Single Sensillum Recording (SSR).

Methodology:

  • Moth Preparation: An adult male codling moth is immobilized in a truncated pipette tip, with its head and antennae protruding. The antenna to be recorded from is fixed onto a glass slide using a small amount of dental wax.

  • Electrode Placement: A sharp glass capillary electrode, filled with sensillum lymph saline, is inserted into the moth's eye to serve as the reference electrode. A second, tungsten or glass recording electrode is carefully inserted into the base of a single long trichoid sensillum on the antenna.

  • Signal Recording: The electrical signals are amplified (1000x), filtered (band-pass 100-3000 Hz), and digitized using a data acquisition system.

  • Odor Stimulation: A continuous stream of purified and humidified air is delivered to the antenna. A puff of air (typically 0.5 seconds) from a Pasteur pipette containing a filter paper strip loaded with a known concentration of this compound in a solvent (e.g., hexane) is injected into the continuous air stream.

  • Data Analysis: The recorded action potentials are sorted based on their amplitude to distinguish the activity of different neurons within the same sensillum. The spike frequency is calculated and compared to the baseline activity to determine the neuron's response to the stimulus.

Calcium Imaging

Calcium imaging is a technique used to visualize changes in intracellular calcium concentration, which is an indicator of neuronal activity, in response to stimuli.

Experimental Workflow:

calcium_imaging_workflow cluster_prep Preparation cluster_imaging Imaging Setup cluster_stimulation Stimulation cluster_analysis Data Analysis Expression_System Express CpomOR/Orco and a calcium indicator (e.g., GCaMP) in a heterologous system Cell_Culture Culture and prepare cells for imaging Expression_System->Cell_Culture Microscope Mount the preparation on a fluorescence microscope Cell_Culture->Microscope Excitation Excite the calcium indicator with a specific wavelength of light Microscope->Excitation Emission_Detection Detect and record fluorescence emission with a camera Excitation->Emission_Detection Fluorescence_Change Measure the change in fluorescence intensity (ΔF/F) Emission_Detection->Fluorescence_Change Ligand_Application Apply this compound solution to the cells Ligand_Application->Emission_Detection Washout Washout the ligand Ligand_Application->Washout Response_Kinetics Analyze the kinetics of the response Fluorescence_Change->Response_Kinetics EC50_Calculation Calculate the EC50 value from dose-response data Fluorescence_Change->EC50_Calculation

Caption: Workflow for Calcium Imaging.

Methodology:

  • Heterologous Expression: The genes for the CpomOR of interest, CpomOrco, and a genetically encoded calcium indicator (e.g., GCaMP) are co-expressed in a suitable cell line, such as Human Embryonic Kidney (HEK293) cells or Drosophila olfactory sensory neurons.

  • Cell Preparation: The cells are cultured on glass coverslips and loaded with a calcium-sensitive dye if a genetically encoded indicator is not used.

  • Imaging: The coverslip is mounted on an inverted fluorescence microscope equipped with a perfusion system. The cells are continuously perfused with a saline solution.

  • Stimulation: A solution containing this compound at a specific concentration is applied to the cells via the perfusion system for a defined period.

  • Data Acquisition and Analysis: Fluorescence images are captured before, during, and after stimulation. The change in fluorescence intensity (ΔF/F) is calculated for individual cells to quantify the response. Dose-response curves are generated by applying a range of this compound concentrations to determine the EC50 value.

Heterologous Expression in Xenopus Oocytes

This system allows for the functional characterization of ion channels and receptors in a well-controlled environment.

Methodology:

  • cRNA Synthesis: The coding sequences for the CpomOR and CpomOrco are cloned into an expression vector. Capped complementary RNA (cRNA) is synthesized in vitro from the linearized plasmids.

  • Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by collagenase treatment.

  • cRNA Injection: A specific amount of cRNA for the CpomOR and CpomOrco is injected into the cytoplasm of each oocyte. The oocytes are then incubated for 2-7 days to allow for protein expression.

  • Two-Electrode Voltage-Clamp (TEVC) Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The membrane potential is clamped at a holding potential (e.g., -80 mV).

  • Ligand Application: this compound solutions of varying concentrations are applied to the oocyte via a perfusion system. The resulting inward currents, indicative of ion channel opening, are recorded.

  • Data Analysis: The amplitude of the current response is measured for each this compound concentration, and dose-response curves are generated to determine the EC50.

Conclusion and Future Directions

The olfactory reception of this compound in Cydia pomonella is a complex and finely tuned process, critical for the reproductive success of this major agricultural pest. Significant progress has been made in identifying and characterizing the key molecular components involved, including odorant binding proteins and olfactory receptors. The prevailing model of an ionotropic signaling pathway, mediated by the OR/Orco complex, provides a solid framework for understanding the initial stages of pheromone detection.

However, several areas warrant further investigation. The definitive functional characterization of CpomOR1 as the primary this compound receptor is a crucial next step. Elucidating the precise stoichiometry and structural arrangement of the CpomOR1/Orco complex will provide deeper insights into its channel-gating mechanism. Furthermore, exploring the potential modulatory roles of metabotropic signaling pathways and the function of other sensory proteins like SNMPs will offer a more complete picture of this compound reception.

Continued research in these areas, leveraging the powerful experimental techniques outlined in this guide, will be instrumental in developing the next generation of sustainable and effective pest management strategies targeting the codling moth's olfactory system. This could include the design of more potent and specific pheromone analogues for mating disruption, novel attractants for trapping, or repellents that interfere with the normal olfactory processes. Such advancements hold the promise of reducing reliance on conventional insecticides and promoting more environmentally friendly agricultural practices.

References

Behavioral Response of Male Codling Moths to Codlemone Plumes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the behavioral and physiological responses of the male codling moth, Cydia pomonella, to its primary sex pheromone component, (E,E)-8,10-dodecadien-1-ol, commonly known as Codlemone. Understanding these intricate responses is crucial for the development of effective and sustainable pest management strategies, including mating disruption and attract-and-kill techniques. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying biological pathways.

Behavioral Responses to this compound Plumes

Male codling moths exhibit a distinct and sequential behavioral repertoire upon encountering a this compound plume. This response is critical for locating a calling female for mating. The typical upwind flight path is not a simple direct line but a complex series of maneuvers guided by the filamentous structure of the pheromone plume. The ultimate goal of this searching behavior is to reach the plume source, which in a natural context would be a female moth.[1] In pest management scenarios, this source is often a synthetic lure.[2][3]

The primary mechanism of mating disruption using synthetic pheromones is often described as "competitive attraction" or "false-plume-following," where synthetic dispensers compete with calling females for male attention.[2][4] High concentrations of synthetic pheromone can also lead to sensory overload, inhibiting the male's ability to locate any pheromone source.[1][5]

Influence of Host Plant Volatiles

The behavioral response to this compound is significantly modulated by the presence of host plant volatiles, particularly pear ester (ethyl (E,Z)-2,4-decadienoate).[6] This kairomone, emitted by host fruit, acts synergistically with this compound, enhancing the attraction of male moths.[6] This synergy is not just behavioral but is also reflected at the neurological level, where olfactory neurons for both compounds project to the same processing center in the male brain.[6] The addition of pear ester to this compound lures can increase trap captures of both male and female moths.[3]

Quantitative Behavioral and Electrophysiological Data

The following tables summarize quantitative data from various studies on the behavioral and electrophysiological responses of male codling moths to this compound and other semiochemicals.

Table 1: Wind Tunnel Behavioral Responses of Male Codling Moths to this compound

Lure CompositionConcentration% Taking Flight% Upwind Flight% Source ContactReference
This compound10 µgNot ReportedNot ReportedData reported as mean location of first contact[7]
This compound0.1 mgNear elimination of orientation after pre-exposureNear elimination of orientation after pre-exposureNot Reported[8]
This compound + Pear Ester (1:1)0.1 mgNo difference from this compound alone after pre-exposureNo difference from this compound alone after pre-exposureNot Reported[8]

Table 2: Electroantennogram (EAG) Responses of Male Codling Moths to this compound and Analogs

CompoundDoseRelative EAG Response (% of this compound)NotesReference
This compoundNot Specified100Main pheromone component[9]
F(10,11)-codlemoneNot Specified~100Fluorinated analog, not significantly different from this compound[9]
Cl-codlemoneNot SpecifiedSignificant responseChlorinated analog[9]
(E,Z)-8,10-dodecadien-1-ol10x dose of this compoundComparable to this compoundGeometric isomer[10]
(Z,E)-8,10-dodecadien-1-ol10x dose of this compoundComparable to this compoundGeometric isomer[10]
(Z,Z)-8,10-dodecadien-1-ol10x dose of this compoundComparable to this compoundGeometric isomer[10]

Table 3: Field Trap Captures with Different Lure Compositions

Lure TypeLure LoadingMean Trap Capture (Moths/trap)Orchard ConditionReference
This compound11 - 67 µ g/day release rateNot significantly different within this rangeNon-mating disruption[11]
This compound11 - 134 µ g/day release rateDecreasing linear trendNon-mating disruption[11]
Pear Ester0.1 mgLower than 10.0 and 50.0 mg luresMating disruption[12]
Pear Ester10.0 mgSignificantly higher than 0.1 mg lureMating disruption[12]
Pear Ester50.0 mgSignificantly higher than 0.1 mg lureMating disruption[12]
This compoundNot SpecifiedHigher than pear ester in first flight (2000)Mating disruption[13]
Pear EsterNot SpecifiedHigher than this compound in first flight (2001, 2002)Mating disruption[13]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of research findings. The following sections describe standard protocols for key experiments in the study of codling moth olfaction and behavior.

Wind Tunnel Bioassay

Wind tunnel assays are the gold standard for studying the flight behavior of moths in response to a pheromone plume under controlled conditions.

Objective: To quantify the behavioral responses (e.g., activation, upwind flight, source contact) of male codling moths to a this compound-baited lure.

Materials:

  • Plexiglass wind tunnel (e.g., 230 cm x 90 cm x 90 cm) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 25-26°C), humidity (e.g., 75% r.h.), and lighting (e.g., 0.3 lux red light).[14]

  • Pheromone lure (e.g., rubber septum or filter paper) loaded with a known quantity of synthetic this compound.[7][14]

  • Release cage for individual male moths.[14]

  • Video recording equipment for behavioral analysis.

Procedure:

  • Acclimation: Place naive male moths (e.g., 24-96 hours old) individually in release cages and allow them to acclimate to the wind tunnel conditions for at least 60 minutes before the scotophase (dark period).[14][15]

  • Lure Placement: Position the this compound lure at the upwind end of the wind tunnel.[14]

  • Moth Release: Introduce a single male moth into the downwind end of the tunnel.[14]

  • Observation: Record the moth's behavior for a set period (e.g., 2 minutes).[14] Behavioral parameters to score include:

    • Taking Flight (TF): The moth initiates flight.

    • Orientation Flight (OR): The moth flies upwind in a zigzagging pattern within the plume.

    • Halfway Upwind (HW): The moth successfully navigates to the midpoint of the tunnel.

    • Source Approach (APP): The moth comes within a defined distance (e.g., 10 cm) of the lure.

    • Source Contact/Landing (LA): The moth lands on or makes contact with the lure or its immediate vicinity.[14]

  • Data Analysis: Analyze the percentage of moths exhibiting each behavior. Statistical tests (e.g., chi-square) can be used to compare responses to different treatments.

Electroantennography (EAG)

EAG measures the overall electrical response of the entire antenna to an odorant stimulus, providing a measure of the sensitivity of the antennal olfactory receptor neurons.

Objective: To determine the relative sensitivity of the male codling moth antenna to this compound and its analogs.

Materials:

  • Male codling moth antenna.

  • Micromanipulator and electrodes (recording and reference).

  • Amplifier and data acquisition system (e.g., Syntech).[16]

  • Air stimulus controller for delivering precise puffs of odorized air.

  • Odorant cartridges containing known concentrations of test compounds.

Procedure:

  • Antenna Preparation: Excise an antenna from a male moth and mount it between the recording and reference electrodes.

  • Stimulus Delivery: Deliver a puff of clean, humidified air over the antenna, followed by a puff of air passed through a cartridge containing the test compound (e.g., this compound).

  • Recording: Record the resulting depolarization (negative voltage change) of the antenna.

  • Data Analysis: Measure the amplitude of the EAG response in millivolts. Normalize responses to a standard compound (e.g., this compound) to compare the relative activity of different chemicals. Cross-adaptation experiments, where the antenna is continuously exposed to one compound while being stimulated by another, can determine if different compounds are detected by the same receptor neurons.[9]

Single Sensillum Recording (SSR)

SSR is a refined electrophysiological technique that allows for the recording of action potentials from individual olfactory sensory neurons (OSNs) housed within a single sensillum on the antenna. This provides detailed information about the specificity of individual neuron types.

Objective: To characterize the response spectra of different types of OSNs on the male codling moth antenna to this compound and other compounds.

Materials:

  • Same as for EAG, with the addition of a sharpened tungsten recording electrode.

Procedure:

  • Preparation: A male moth is immobilized, and the antenna is stabilized.

  • Recording: The tungsten electrode is carefully inserted at the base of a sensillum to make contact with the neuron(s) within.

  • Stimulation and Recording: A continuous stream of humidified air is passed over the antenna. Puffs of air carrying the test odorants are injected into this airstream. The firing rate (action potentials or "spikes" per second) of the neuron is recorded before, during, and after the stimulus.

  • Data Analysis: The change in spike frequency in response to the stimulus is quantified. This allows for the classification of neurons based on their sensitivity and specificity to different compounds. For example, studies have identified OSNs specifically tuned to this compound, while others respond to this compound acetate or the plant volatile α-farnesene.[10][16]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the study of codling moth behavioral response.

G cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase Moth_Rearing 1. Rear Moth Larvae to Adulthood Moth_Selection 2. Select Naive Males (24-96h old) Moth_Rearing->Moth_Selection Acclimation 3. Acclimate Moths to Tunnel Conditions Moth_Selection->Acclimation Moth_Release 6. Release Male Downwind Acclimation->Moth_Release Lure_Prep 4. Prepare this compound Lure Lure_Placement 5. Place Lure in Wind Tunnel Lure_Prep->Lure_Placement Lure_Placement->Moth_Release Observation 7. Record Behavior (2 min) Moth_Release->Observation Behavior_Scoring 8. Score Behavioral Sequence Observation->Behavior_Scoring Data_Aggregation 9. Aggregate Data for All Moths Behavior_Scoring->Data_Aggregation Stats_Analysis 10. Statistical Analysis Data_Aggregation->Stats_Analysis Conclusion 11. Draw Conclusions Stats_Analysis->Conclusion

Caption: Workflow for a wind tunnel bioassay.

G cluster_antenna Antennal Perception cluster_brain Brain Processing cluster_output Behavioral Output This compound This compound in Plume PBP Pheromone Binding Protein (PBP) This compound->PBP Binding OR Odorant Receptor (OR) on OSN Dendrite PBP->OR Transport & Delivery OSN Olfactory Sensory Neuron (OSN) OR->OSN Signal Transduction (Ion Channel Opening) AL Antennal Lobe (AL) (Signal Processing in Glomeruli) OSN->AL Action Potential Firing PN Projection Neuron (PN) AL->PN Synaptic Transmission MB_LH Higher Brain Centers (Mushroom Bodies & Lateral Horn) PN->MB_LH Signal Relay Motor_Control Motor Control Centers MB_LH->Motor_Control Integration & Decision Behavior Stereotyped Flight Behavior (Upwind anemotaxis) Motor_Control->Behavior Command

Caption: Pheromone signaling pathway in male codling moth.

The information presented in this guide highlights the complexity of the male codling moth's response to this compound. From the initial detection at the antenna to the intricate processing in the brain that results in a specific flight pattern, each step offers potential targets for innovative pest control strategies. A thorough understanding of these mechanisms is paramount for the development of next-generation, behavior-modifying pest management tools.

References

The Evolution of Codlemone: A Technical Guide to a Key Sex Pheromone in Tortricidae

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the evolution, biosynthesis, and perception of codlemone, the primary sex pheromone of the codling moth, Cydia pomonella, a significant pest in the Tortricidae family. We delve into the genetic and biochemical innovations that led to the emergence of this unique signaling molecule, present detailed experimental protocols for its study, and offer a consolidated view of the quantitative data that underpins our current understanding.

Introduction: The Tortricidae Family and Pheromone Diversity

The Tortricidae family of moths exhibits remarkable diversity in its use of sex pheromones for mate attraction, a characteristic that has been pivotal in driving speciation and reproductive isolation. A general phylogenetic pattern distinguishes the two major subfamilies: the Tortricinae, which predominantly utilize 14-carbon chain pheromones with double bonds at odd-numbered positions (e.g., Δ9, Δ11), and the Olethreutinae, which favor 12-carbon chain compounds, often featuring unsaturation at even-numbered positions (e.g., Δ8, Δ10)[1].

This compound, with its chemical structure of (E,E)-8,10-dodecadien-1-ol, is a hallmark pheromone of the Olethreutinae subfamily and the signature attractant for the codling moth, Cydia pomonella[2][3]. Its unique conjugated diene system is the result of a fascinating evolutionary trajectory rooted in gene duplication and functional diversification within the fatty acid desaturase (FAD) gene family. Understanding this evolution is not only crucial for fundamental biology but also for developing targeted and sustainable pest management strategies.

The Biosynthesis of this compound: A Novel Pathway

The production of this compound in the female pheromone gland is a multi-step process that deviates significantly from the more common pheromone biosynthetic pathways found in other moths. The key innovation lies in the action of a single, bifunctional desaturase enzyme.

The pathway begins with standard fatty acid synthesis, producing a C16 acyl precursor (palmitic acid). This precursor then undergoes the following key transformations:

  • Chain Shortening: The C16 acyl chain is shortened to a C12 precursor, lauric acid (12:0)[4].

  • Bifunctional Desaturation: A specialized fatty acid desaturase, Cpo_CPRQ, performs two consecutive and atypical desaturation steps[2][5].

    • First, it introduces a double bond at the Δ9 position, creating an (E)-9-dodecenoic acid intermediate. This E9 desaturation is itself an unusual activity[6].

    • Second, the same enzyme acts on this E9 monoene, introducing a second double bond through a 1,4-desaturation mechanism to create the conjugated (E,E)-8,10 diene system characteristic of this compound[2][6].

  • Reduction: The resulting (E,E)-8,10-dodecadienoic acid is then reduced to the final alcohol, this compound ((E,E)-8,10-dodecadien-1-ol)[7].

This entire process is elegantly controlled and localized within the pheromone gland of the female moth.

Codlemone_Biosynthesis This compound Biosynthetic Pathway cluster_0 Fatty Acid Synthesis cluster_1 Modification & Desaturation cluster_2 Final Product FAS Fatty Acid Synthase Palmitic Palmitic Acyl (C16) FAS->Palmitic ChainShortening Chain Shortening Palmitic->ChainShortening Lauric Lauric Acyl (C12) ChainShortening->Lauric Cpo_CPRQ Cpo_CPRQ (Bifunctional Desaturase) Lauric->Cpo_CPRQ Step 1: E9-desaturation E9_monoene (E)-9-Dodecenoic Acyl E9_monoene->Cpo_CPRQ Step 2: Δ8,Δ10-desaturation EE810_diene (E,E)-8,10-Dodecadienoic Acyl Reduction Reduction EE810_diene->Reduction Cpo_CPRQ->E9_monoene Cpo_CPRQ->EE810_diene This compound This compound ((E,E)-8,10-dodecadien-1-ol) Reduction->this compound

Caption: The biosynthetic pathway of this compound in Cydia pomonella.

Genetic Evolution: The Rise of a Bifunctional Enzyme

The evolutionary origin of the this compound pathway is a prime example of genetic innovation through gene duplication and neofunctionalization. Phylogenetic analyses have revealed that the Cpo_CPRQ gene, which encodes the bifunctional desaturase, belongs to the Lepidoptera-specific Δ10/Δ11 clade of FADs[2]. This clade is a known reservoir for the evolution of unusual desaturase activities in moths[7].

The evolution likely proceeded as follows:

  • Ancient Duplication: An ancestral gene within the Δ10/Δ11 FAD family underwent duplication.

  • Functional Shift: One of the gene copies accumulated mutations that altered its substrate specificity and catalytic activity, leading to the novel E9 and subsequent Δ8,Δ10 desaturation capabilities[2][7].

  • Selection and Fixation: This new bifunctional enzyme enabled the production of a novel pheromone component. This new chemical signal likely provided a significant advantage in mate recognition, reducing cross-attraction with other species and reinforcing reproductive isolation. Over time, males evolved specific receptors to detect this new compound, leading to the fixation of the this compound-based communication channel in the Cydia pomonella lineage.

The C. pomonella genome contains 27 identified FAD genes, distributed in tandem arrays and as isolated genes, indicating a history of both ancient and recent duplications[2]. However, transcriptomic analysis shows that Cpo_CPRQ is expressed prominently and exclusively in the female pheromone gland, highlighting its specialized role in chemical communication[2].

Quantitative Analysis of Pheromone Blends

While this compound is the primary and most abundant component of the C. pomonella sex pheromone, the female gland produces a blend of related compounds. The precise ratio of these components is often critical for eliciting the full behavioral response in males. Minor components can act as synergists or antagonists, fine-tuning the species-specificity of the signal.

Table 1: Pheromone Gland Components of Cydia pomonella

CompoundChemical NameTypical % of this compoundAntennal Response (EAG)Reference
This compound (E,E)-8,10-dodecadien-1-ol 100% Strong [6]
This compound Acetate(E,E)-8,10-dodecadien-1-yl acetate~0.01%Stronger than other minors[6]
E8-12OH(E)-8-dodecen-1-olTraceModerate[6]
E9-12OH(E)-9-dodecen-1-olTraceModerate[6]

Note: Percentages are approximate and can vary. EAG response is relative.

Table 2: Behavioral Responses of Male C. pomonella to Pheromone Components in Wind Tunnel Assays *

Lure Composition% Upwind Flight Initiation% Source ContactNotesReference
This compound (100 ng)> 80%> 60%Standard positive control[8]
This compound + Pear Ester (low ratio)~80%~60%No significant synergistic effect observed[8]
This compound + Pear Ester (high ratio)< 40%< 20%Antagonistic effect, reduces attraction[8]
This compound Acetate (alone)LowLowWeak attractant alone[8]
This compound + this compound AcetateReducedReducedAntagonistic at higher ratios[1]

Note: Values are generalized from cited studies for comparative purposes. Pear ester is a host-plant volatile known to interact with pheromone perception.

Experimental Protocols

The study of this compound evolution relies on a suite of specialized techniques. Below are detailed methodologies for key experimental procedures.

Pheromone Extraction and Chemical Analysis

Objective: To identify and quantify the chemical components of the female pheromone gland.

Protocol:

  • Gland Excision: Pheromone glands are excised from the abdominal tips of 2- to 3-day-old virgin female moths during their peak calling period (late photophase).

  • Solvent Extraction: The excised glands (typically in batches of 5-10) are immediately submerged in 50-100 µL of high-purity hexane or dichloromethane in a small glass vial.

  • Extraction Period: The glands are allowed to extract for 30-60 minutes at room temperature. The extract is then carefully transferred to a clean vial, and the solvent volume may be reduced under a gentle stream of nitrogen if concentration is needed.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Injection: 1-2 µL of the extract is injected into a GC-MS system.

    • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5) is typically used.

    • Temperature Program: A standard program might be: initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 250°C, and hold for 10 min.

    • Analysis: Mass spectra of eluting peaks are compared to synthetic standards and spectral libraries (e.g., NIST) for identification.

  • Gas Chromatography-Electroantennographic Detection (GC-EAD):

    • Setup: The GC effluent is split, with one part directed to the flame ionization detector (FID) and the other to a prepared male moth antenna.

    • Procedure: As compounds elute from the GC, the antennal preparation generates electrical potentials (depolarizations) in response to biologically active compounds.

    • Analysis: By aligning the FID chromatogram with the EAD signal, researchers can pinpoint which specific chemical peaks are detected by the male moth's antennae.

Pheromone_Analysis_Workflow Workflow for Pheromone Identification cluster_Preparation Sample Preparation cluster_Analysis Chemical & Physiological Analysis cluster_Confirmation Confirmation A Select Virgin Females (Peak Calling Period) B Excise Pheromone Glands A->B C Solvent Extraction (Hexane) B->C D GC-MS Analysis C->D E GC-EAD Analysis C->E F Identify Structures (Mass Spectra) D->F G Identify Active Peaks (Antennal Response) E->G I Compare Retention Times & Mass Spectra F->I J Behavioral Assays (Wind Tunnel) G->J H Synthesize Standards H->I H->J

Caption: A generalized experimental workflow for pheromone analysis.

Behavioral Assays (Wind Tunnel)

Objective: To assess the behavioral response (attraction, landing) of male moths to synthetic pheromone candidates.

Protocol:

  • Apparatus: A glass or plexiglass wind tunnel (e.g., 1.5m long x 0.5m wide x 0.5m high) with controlled airflow (typically 0.3-0.5 m/s), temperature, humidity, and lighting (dim red light).

  • Stimulus Preparation: Synthetic compounds are dissolved in hexane to the desired concentration. A small volume (e.g., 10 µL) is applied to a dispenser, such as a rubber septum or filter paper. The solvent is allowed to evaporate completely.

  • Acclimation: Male moths are placed in the wind tunnel in release cages for at least 30 minutes to acclimate.

  • Assay: The pheromone dispenser is placed upwind. Moths are released, and their behavior is observed for a set period (e.g., 3-5 minutes).

  • Data Collection: Key behaviors are recorded, including:

    • Activation: Wing fanning, taking flight.

    • Upwind Flight: Oriented flight towards the pheromone source.

    • Source Contact: Landing on or near the dispenser.

  • Controls: A solvent-only dispenser is used as a negative control. A known attractant (pure this compound) is used as a positive control.

Functional Characterization of FADs

Objective: To determine the function of a candidate desaturase gene (e.g., Cpo_CPRQ).

Protocol:

  • Gene Cloning: The full-length coding sequence of the candidate FAD gene is amplified from pheromone gland cDNA using PCR.

  • Heterologous Expression: The gene is cloned into an expression vector suitable for a system that does not produce competing fatty acid derivatives, such as certain yeast strains (Saccharomyces cerevisiae) or insect cell lines (Sf9).

  • Substrate Feeding: The transformed yeast or insect cells are cultured and supplemented with a potential precursor fatty acid (e.g., lauric acid, myristic acid) conjugated to a fluorescent tag or methyl ester for tracking.

  • Lipid Extraction: After an incubation period, total fatty acids are extracted from the cultured cells.

  • Analysis: The extracted fatty acid methyl esters (FAMEs) are analyzed by GC-MS. The presence of novel unsaturated products that are absent in control cells (transformed with an empty vector) confirms the desaturase activity of the expressed gene. The position of the new double bond can be determined by derivatization (e.g., with DMDS) followed by MS analysis.

Conclusion and Future Directions

The evolution of this compound in the Tortricidae family represents a clear and compelling case of chemical innovation driving species divergence. The recruitment of a duplicated desaturase gene and its subsequent evolution into a highly specialized, bifunctional enzyme provided the foundation for a novel and specific communication channel[2]. This shift towards a C12, conjugated diene system in the Olethreutinae subfamily highlights the dynamic nature of pheromone evolution.

For professionals in drug development and pest management, this detailed understanding offers significant opportunities. The high specificity of this compound has already been exploited for decades in monitoring traps and mating disruption strategies[9]. Future research could focus on:

  • Receptor Evolution: Elucidating the co-evolution of the specific olfactory receptors in male moths that detect this compound. Understanding the receptor's binding pocket could lead to the design of more potent agonists or antagonists.

  • Pathway Regulation: Investigating the upstream regulatory genes that control the expression of Cpo_CPRQ and other key biosynthetic enzymes.

  • Biosynthetic Engineering: Leveraging the identified genes, such as Cpo_CPRQ, for the green-chemistry production of this compound in engineered plants or microorganisms, potentially reducing the cost and environmental impact of synthesis[10][11].

By continuing to unravel the intricate details of this compound's evolutionary journey, researchers can pave the way for more sophisticated and sustainable methods of managing this economically important pest.

References

A Technical Guide to the Green Synthesis of Codlemone Precursors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Codlemone, the primary sex pheromone of the codling moth (Cydia pomonella), is a critical component in integrated pest management strategies for apple and pear orchards. Traditional chemical synthesis of (E,E)-8,10-dodecadien-1-ol (this compound) is often complex, costly, and can generate hazardous byproducts. This technical guide provides an in-depth overview of a leading green chemistry approach for the synthesis of this compound precursors, focusing on the metabolic engineering of the oilseed crop Camelina sativa. This innovative method offers a sustainable and potentially more economical alternative to conventional synthetic routes. This document details the biosynthetic pathway, experimental protocols for precursor production and subsequent conversion, and quantitative data to support the efficacy of this green approach.

Introduction: The Shift Towards Green Pheromone Synthesis

The principles of green chemistry encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of pheromone synthesis, this translates to favoring biosynthetic and biocatalytic methods, utilizing renewable feedstocks, and employing environmentally benign reagents and solvents. The metabolic engineering of plants to produce high-value chemicals like pheromone precursors represents a significant advancement in this field, offering a sustainable "plant factory" platform.

Metabolic Engineering of Camelina sativa for this compound Precursor Production

A groundbreaking green chemistry approach utilizes the non-food oilseed crop Camelina sativa as a bio-factory for the production of key this compound precursors: (E)-9-dodecenoic acid and the direct precursor, (E,E)-8,10-dodecadienoic acid.[1][2][3][4][5][6][7][8] This is achieved through the introduction of specific genes that redirect the plant's fatty acid biosynthesis pathways.

Genetic Modifications and the Biosynthetic Pathway

The core of this approach involves the introduction of two key genes:

  • A fatty acyl-ACP thioesterase (FatB) gene, UcTE, from the California bay laurel (Umbellularia californica): This enzyme is crucial for terminating fatty acid synthesis at a 12-carbon chain length (lauric acid), rather than the typical 16- and 18-carbon chains found in Camelina oil.[1][5]

  • A bifunctional Δ9 desaturase gene, Cpo_CPRQ, from the codling moth (Cydia pomonella): This enzyme introduces the necessary double bonds into the 12-carbon fatty acid backbone to produce the mono- and di-unsaturated this compound precursors.[1][2][3][4][5][6][7][8]

The introduction of these genes into Camelina sativa creates a novel biosynthetic pathway within the developing seeds, leading to the accumulation of the desired C12 fatty acid precursors. To enhance the yield, various strategies have been employed, including the use of multiple copies of the Cpo_CPRQ gene and the co-expression of the viral suppressor protein P19.[1][2][3][4][6][7]

biosynthetic_pathway cluster_engineered_pathway Engineered Pathway in Camelina sativa fatty_acid_synthesis Native Fatty Acid Synthesis (C16, C18) c12_0_acp Lauric Acid (12:0-ACP) fatty_acid_synthesis->c12_0_acp Chain Elongation Termination ucTE UcTE Thioesterase c12_0_acp->ucTE e9_12_acid (E)-9-dodecenoic acid ucTE->e9_12_acid Hydrolysis & Desaturation cpo_cprq Cpo_CPRQ Desaturase ee_8_10_12_acid (E,E)-8,10-dodecadienoic acid (this compound Precursor) cpo_cprq->ee_8_10_12_acid Desaturation e9_12_acid->cpo_cprq tag Triacylglycerol Storage e9_12_acid->tag ee_8_10_12_acid->tag

Engineered biosynthetic pathway for this compound precursors in Camelina sativa.
Quantitative Data: Precursor Yields in Engineered Camelina sativa

The metabolic engineering of Camelina sativa has resulted in significant yields of the desired this compound precursors. The data presented below is from the most productive transgenic line, which incorporated one copy of the UcTE gene and three copies of the Cpo_CPRQ gene, along with the P19 viral suppressor.[1][2][3][4][6][7]

Fatty Acid PrecursorT2 Generation Yield (% of total fatty acids)T4 Generation Yield (% of total fatty acids)
(E)-9-dodecenoic acid9.4%Stable
(E,E)-8,10-dodecadienoic acid5.5%Stable

Data sourced from studies on metabolically engineered Camelina sativa.[1][2][3][4][6][7]

Experimental Protocols

This section outlines the key experimental procedures for the production and conversion of this compound precursors.

Production of (E,E)-8,10-dodecadienoic acid in Camelina sativa

The production of the dienoic acid precursor is achieved through standard plant transformation and cultivation techniques.

  • Vector Construction: A binary vector is constructed containing the UcTE and Cpo_CPRQ gene cassettes under the control of seed-specific promoters.

  • Agrobacterium-mediated Transformation: The vector is introduced into Agrobacterium tumefaciens, which is then used to transform Camelina sativa plants via the floral dip method.

  • Selection and Cultivation: Transformed plants (T1 generation) are selected based on antibiotic resistance and grown to produce seeds. Subsequent generations (T2, T3, T4) are cultivated to establish homozygous lines with stable expression of the transgenes.

  • Fatty Acid Analysis: The fatty acid profile of the seeds from transgenic lines is analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the yield of (E,E)-8,10-dodecadienoic acid and other fatty acids.

Green Chemistry Conversion of (E,E)-8,10-dodecadienoic acid to this compound

The final step in the synthesis is the reduction of the carboxylic acid group of the precursor to an alcohol. A green chemistry approach to this conversion avoids harsh reducing agents like lithium aluminum hydride (LAH). A plausible and environmentally benign method is the one-pot reduction using sodium borohydride in an aqueous medium.

  • Esterification (Activation): The extracted fatty acids from the Camelina oil are first converted to a more reactive thioester. This can be achieved by reacting the carboxylic acid with a coupling reagent such as di-2-pyridyl dithiocarbonate in an aqueous medium, potentially with a surfactant to create micelles for the reaction.

  • Reduction: To the same reaction vessel, sodium borohydride (NaBH4) is added. The reduction of the thioester to the corresponding alcohol, (E,E)-8,10-dodecadien-1-ol (this compound), proceeds under mild conditions (e.g., room temperature).

  • Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography to yield pure this compound.

experimental_workflow start Engineered Camelina Seeds oil_extraction Oil Extraction start->oil_extraction fatty_acids Crude Fatty Acids (including (E,E)-8,10-dodecadienoic acid) oil_extraction->fatty_acids activation Activation (Thioester Formation) in Aqueous Medium fatty_acids->activation reduction Reduction with NaBH4 in Aqueous Medium activation->reduction workup Extraction & Purification reduction->workup This compound (E,E)-8,10-dodecadien-1-ol (this compound) workup->this compound

Overall workflow for the green synthesis of this compound.

Advantages of the Green Chemistry Approach

The synthesis of this compound precursors in metabolically engineered Camelina sativa followed by a green chemical conversion offers several advantages over traditional synthetic routes:

  • Renewable Feedstock: Utilizes a non-food oilseed crop as a sustainable and renewable starting material.

  • Reduced Complexity: Simplifies the synthesis by leveraging the plant's natural metabolic machinery.

  • Environmental Benefits: Avoids the use of harsh reagents, toxic solvents, and extreme reaction conditions often associated with conventional organic synthesis.

  • Economic Potential: Has the potential to be more cost-effective at scale compared to multi-step chemical syntheses.

Conclusion

The metabolic engineering of Camelina sativa represents a significant leap forward in the green chemistry synthesis of this compound precursors. This approach, coupled with environmentally benign chemical conversion methods, provides a sustainable and efficient pathway to a vital agricultural pest management tool. Further research and optimization of this platform could lead to even higher yields and the production of other valuable pheromones and fine chemicals in plants. This technical guide serves as a foundational resource for researchers and professionals interested in the application of green chemistry principles to the synthesis of complex natural products.

References

Methodological & Application

Application Notes and Protocols for Codlemone Electroantennography (EAG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid bioassay for screening odorants that elicit a response from insect olfactory receptor neurons. Codlemone, the primary component of the sex pheromone of the codling moth, Cydia pomonella, is a critical semiochemical for mate finding. Understanding the antennal response to this compound is essential for developing effective pest management strategies, such as mating disruption and attract-and-kill techniques, as well as for fundamental research in chemical ecology and neurophysiology. These application notes provide a comprehensive overview and detailed protocols for conducting EAG experiments with this compound for beginners.

Core Principles of Insect Olfaction

Insects detect volatile chemical cues like pheromones through olfactory receptor neurons (ORNs) located within specialized hair-like structures called sensilla on their antennae.[1][2] Odorant molecules enter the sensilla through pores and are transported across the aqueous sensillar lymph by odorant-binding proteins (OBPs).[2] These OBPs deliver the odorant to olfactory receptors (ORs) on the dendritic membrane of ORNs. The binding of an odorant to its specific OR can trigger the opening of an ion channel, leading to a change in the membrane potential of the neuron. This can occur through a rapid ionotropic pathway, where the OR complex itself forms an ion channel, or a slower metabotropic pathway involving G-protein-coupled cascades.[3][4] The sum of these potential changes across many responding neurons is what is recorded as the EAG signal.

Data Presentation

Quantitative data from EAG experiments are crucial for determining the sensitivity of an insect's olfactory system to a particular compound. The following table summarizes dose-response data for Cydia pomonella to this compound. The data presented is estimated from graphical representations in existing literature due to the absence of raw numerical data in the cited sources.

Concentration of this compound (µg on filter paper)Mean EAG Response (-mV) (Estimated)Standard Deviation (±) (Estimated)Normalized Response (%)
0.0010.20.0511.8
0.010.50.129.4
0.11.10.264.7
11.70.3100.0
101.60.2594.1
Solvent Control (Hexane)0.050.022.9
Standard (e.g., 1-octen-3-ol)1.30.276.5

Note: Data are estimated from the dose-response curves presented in scientific literature for illustrative purposes.[5] The normalized response is calculated relative to the strongest mean response observed (at 1 µg).

Experimental Protocols

This section provides detailed methodologies for performing this compound EAG experiments.

Protocol 1: Preparation of this compound Solutions and Stimulus Cartridges

Materials:

  • This compound ((E,E)-8,10-dodecadien-1-ol), high purity

  • Hexane (or other suitable solvent)

  • Micropipettes and sterile tips

  • Vortex mixer

  • Filter paper (e.g., Whatman No. 1)

  • Pasteur pipettes

  • Forceps

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL.

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations for dose-response testing (e.g., 10⁻⁵, 10⁻⁴, 10⁻³, 10⁻², 10⁻¹ mg/mL).

  • Prepare Stimulus Cartridges:

    • Cut small, uniform strips of filter paper.

    • Using forceps, insert one filter paper strip into the narrow end of a clean Pasteur pipette.

    • Apply 10 µL of a specific this compound dilution onto the filter paper.

    • Allow the solvent to evaporate for approximately 30-60 seconds, leaving the this compound on the paper.

  • Prepare Control and Standard:

    • Control: Prepare a pipette with filter paper treated only with 10 µL of the solvent (hexane).

    • Standard: Prepare a pipette with a known general odorant (e.g., 1-octen-3-ol) at a standard concentration to monitor the antenna's viability over time.

Protocol 2: Insect and Antenna Preparation

Materials:

  • Adult male codling moths (Cydia pomonella), 2-5 days old

  • Dissecting microscope

  • Fine scissors or a sharp blade

  • Micromanipulators

  • EAG probe with electrode holders

  • Glass capillary electrodes

  • Electrode puller

  • Insect saline solution (e.g., Ringer's solution)

  • Conductive gel

  • Faraday cage

Procedure:

  • Electrode Preparation:

    • Pull glass capillaries to a fine tip using an electrode puller.

    • Fill the pulled electrodes with the insect saline solution.

    • Insert a silver wire (Ag/AgCl) into the back of each glass electrode to establish an electrical connection.

  • Insect Immobilization: Anesthetize a male codling moth by chilling it on ice for a few minutes.

  • Antenna Excision: Under a dissecting microscope, carefully excise one antenna at its base using fine scissors.

  • Antenna Mounting:

    • Immediately place the excised antenna onto the EAG probe's electrode holder.

    • Place the basal end of the antenna in contact with the reference electrode.

    • Place the distal tip of the antenna in contact with the recording electrode.

    • Apply a small amount of conductive gel to both contact points to ensure a good electrical connection.[6]

Protocol 3: EAG Recording and Data Acquisition

Materials:

  • EAG system (amplifier, data acquisition unit, software)

  • Air delivery system with charcoal-filtered and humidified air

  • Stimulus controller

Procedure:

  • Setup: Place the mounted antenna preparation inside the Faraday cage to minimize electrical interference. Position the outlet of the air delivery system to provide a continuous, gentle stream of purified and humidified air over the antenna.

  • Stimulus Delivery:

    • Insert the tip of the stimulus pipette (from Protocol 1) into a hole in the main air delivery tube, close to the antenna.

    • Use an air stimulus controller to deliver a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the this compound to the antenna.

  • Recording:

    • Use the data acquisition software to record the voltage changes from the antenna in response to each stimulus puff. The response is typically a negative deflection in the baseline voltage.

    • Maintain a constant interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.

    • Present the stimuli in a randomized order, starting with the lowest concentration, and include the solvent control and standard periodically (e.g., after every 5 test stimuli).

  • Data Analysis:

    • Measure the amplitude of the EAG response in millivolts (-mV) from the baseline to the peak of the negative deflection.

    • Normalization: Subtract the average response to the solvent control from the response to each this compound stimulus to correct for any mechanical stimulation from the air puff. To compare responses across different preparations, the responses can be normalized relative to the response to the standard odorant or the maximum response obtained.

Visualizations

experimental_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis prep_solution Prepare this compound Solutions & Cartridges stim_delivery Deliver Odor Stimulus (Air Puff) prep_solution->stim_delivery prep_antenna Prepare & Mount Codling Moth Antenna prep_antenna->stim_delivery eag_recording Record Antennal Electrical Response stim_delivery->eag_recording measure_amp Measure Response Amplitude (-mV) eag_recording->measure_amp normalize_data Normalize Data (vs. Control/Standard) measure_amp->normalize_data dose_response Generate Dose-Response Curve normalize_data->dose_response signaling_pathway cluster_sensillum Antennal Sensillum cluster_pathways Signal Transduction odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Enters Sensillum Pore receptor_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->receptor_complex Transport across Lymph ionotropic Ionotropic Pathway (Fast) receptor_complex->ionotropic metabotropic Metabotropic Pathway (Slow, Amplified) G-protein -> Second Messengers receptor_complex->metabotropic ion_channel Ion Channel Opening depolarization Neuron Depolarization ion_channel->depolarization eag_signal EAG Signal (Summated Potential) depolarization->eag_signal ionotropic->ion_channel metabotropic->ion_channel

References

Application Notes and Protocols for Wind Tunnel Assays of Cydia pomonella Pheromone Response

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed framework for designing and conducting wind tunnel assays to evaluate the behavioral response of the codling moth, Cydia pomonella, to pheromones and other semiochemicals. The protocols outlined below are compiled from established methodologies in the field of chemical ecology.

Introduction

The codling moth, Cydia pomonella, is a significant agricultural pest, and understanding its chemical ecology is crucial for developing effective and environmentally benign control strategies. Wind tunnel bioassays are a powerful tool for studying the behavioral responses of insects to airborne chemical cues under controlled laboratory conditions. These assays allow for the precise measurement of behaviors such as activation, upwind flight, and source location in response to specific pheromone components, antagonists, or potential attractants. This document details the necessary equipment, experimental parameters, and procedures for conducting robust and reproducible wind tunnel assays with C. pomonella.

Pheromone Signaling Pathway in Cydia pomonella

The olfactory system of Cydia pomonella, like that of many insects, is highly specialized for detecting key chemical cues from its environment, including sex pheromones and host-plant volatiles. The primary component of the female-produced sex pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as codlemone. The perception of these odorants initiates a signaling cascade within the olfactory sensory neurons located in the moth's antennae. While the intricacies of this pathway are a subject of ongoing research, a general model based on current understanding of insect olfaction suggests an ionotropic mechanism. In this model, the odorant receptor (OR), complexed with a highly conserved co-receptor (Orco), functions as a ligand-gated ion channel. Upon binding of a pheromone molecule, the channel opens, leading to an influx of cations and depolarization of the neuron, which in turn generates an action potential that is transmitted to the brain. For C. pomonella, specific receptors such as CpomOR3 have been identified to respond to the plant volatile pear ester, while CpomOR6a responds to the pheromone antagonist this compound acetate.[1]

Pheromone_Signaling_Pathway cluster_sensillum Antennal Sensillum cluster_neuron Neuronal Response Pheromone Pheromone (this compound) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding & Transport OR_Orco OR-Orco Complex (Ion Channel) OBP->OR_Orco Delivery Depolarization Membrane Depolarization OR_Orco->Depolarization Cation Influx Neuron Olfactory Sensory Neuron Dendrite ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Antennal Lobe ActionPotential->Brain

Caption: Pheromone signaling pathway in Cydia pomonella.

Experimental Workflow for Wind Tunnel Assay

The successful execution of a wind tunnel assay involves a series of sequential steps, from the preparation of the insects and chemical stimuli to the observation and analysis of behavioral data. The following workflow diagram provides a comprehensive overview of this process.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Execution Phase cluster_analysis Analysis Phase Moth_Prep Insect Rearing & Acclimatization Moth_Release Moth Introduction & Release Moth_Prep->Moth_Release Pheromone_Prep Pheromone Dilution & Dispenser Loading Pheromone_Prep->Moth_Release Tunnel_Setup Wind Tunnel Setup & Calibration Tunnel_Setup->Moth_Release Observation Behavioral Observation & Recording Moth_Release->Observation Data_Collection Data Compilation Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for a wind tunnel bioassay.

Quantitative Data Summary

The following tables summarize key quantitative parameters for designing and conducting wind tunnel assays with Cydia pomonella, based on values reported in the literature.

Table 1: Wind Tunnel Specifications and Environmental Conditions

ParameterRecommended Value/RangeSource(s)
Tunnel Dimensions (L x W x H) 230 cm x 90 cm x 90 cm[2]
Air Speed 0.3 m/s[2]
Temperature 25 ± 1 °C[2]
Relative Humidity 75%[2]
Light Intensity 0.3 lux (red light)[2]

Table 2: Pheromone and Chemical Stimuli Parameters

StimulusDosage RangeBehavioral EffectSource(s)
This compound 0.1 µg - 300 µgAttraction, upwind flight, source contact[3]
This compound > 300 µgReduced response, inhibition[3]
This compound + Pear Ester Synergistic at certain ratiosIncreased attraction[4]
This compound + Antagonists Varies with compound and ratioInhibition of upwind flight[5]

Table 3: Recorded Behavioral Parameters

BehaviorAbbreviationDescriptionSource(s)
Take Flight TFInitiation of flight from the release point.[2]
Orientation ORDirected flight towards the odor plume.[2]
Half Upwind HWReaching the midpoint of the tunnel towards the source.[2]
Approach APPComing within a defined distance (e.g., 10 cm) of the source.[2]
Landing LAPhysical contact with the pheromone source.[2]

Experimental Protocols

Insect Rearing and Preparation
  • Rearing: Rear Cydia pomonella larvae on a standard artificial diet under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod).

  • Pupal Separation: Separate male and female pupae to ensure virgin moths are used in the assays.

  • Adult Emergence: Place individual pupae in separate containers to allow for adult emergence.

  • Age Selection: Use 3-day-old virgin male moths for the bioassays.[2]

  • Acclimatization: Transfer individual moths to glass test tubes (e.g., 3 cm diameter x 10 cm high) and allow them to acclimate to the wind tunnel room conditions for at least one hour prior to testing.[2]

Wind Tunnel Setup and Calibration
  • Tunnel Construction: Utilize a wind tunnel constructed of a non-adsorbent material such as Plexiglas.

  • Air Filtration: Ensure the incoming air is filtered through activated charcoal to remove any contaminating odors.

  • Environmental Control: Maintain the experimental room at the specified temperature, humidity, and lighting conditions (see Table 1).

  • Airflow: Calibrate the fan to produce a consistent and laminar airflow at the desired speed (e.g., 0.3 m/s).

  • Lighting: Use dim red light to simulate scotophase conditions and facilitate observation without disturbing the moths.[2]

Pheromone Source Preparation
  • Chemicals: Obtain high-purity synthetic pheromone components (e.g., this compound) and other test compounds.

  • Dilution: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., hexane).

  • Dispenser Loading: Apply a precise volume of the diluted chemical to a dispenser, such as a rubber septum or filter paper.

  • Solvent Evaporation: Allow the solvent to evaporate completely from the dispenser before placing it in the wind tunnel.

  • Source Placement: Position the pheromone source at the upwind end of the tunnel, at a height that is appropriate for the moth's typical flight path.

Bioassay Procedure
  • Moth Introduction: Place the acclimatized moth in its individual release cage (e.g., an open-ended glass tube) at the downwind end of the tunnel.[2]

  • Release: Gently open the release cage to allow the moth to enter the odor plume.

  • Observation Period: Observe the moth's behavior for a set period, typically 2 minutes.[2]

  • Data Recording: Record the occurrence and latency of the predefined behavioral responses (see Table 3). This can be done manually or with the aid of behavioral observation software.

  • Replication: Test a sufficient number of moths for each treatment to ensure statistical power. Each moth should only be tested once.

  • Tunnel Cleaning: Thoroughly clean the wind tunnel between treatments to prevent cross-contamination.

Data Analysis
  • Data Compilation: Organize the recorded behavioral data into a spreadsheet.

  • Statistical Analysis: Analyze the percentage of moths exhibiting each behavioral response using appropriate statistical tests, such as a Chi-squared test, to compare between treatments. Analyze latency to respond using methods such as ANOVA or Kaplan-Meier survival analysis.

References

Application Notes and Protocols for Field Trapping of Codling Moth (Cydia pomonella) Using Codlemone Lures

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The codling moth, Cydia pomonella, is a significant pest in apple and pear orchards worldwide. Monitoring and managing its populations are crucial for preventing economic losses. Codlemone, the primary component of the female codling moth's sex pheromone, is a powerful tool for attracting male moths. This document provides detailed application notes and protocols for establishing a robust field trapping experimental setup using this compound lures. These guidelines are intended for researchers, scientists, and pest management professionals to effectively monitor codling moth populations, evaluate control strategies such as mating disruption, and conduct related research. The protocols outlined below are synthesized from established field research and aim to provide a standardized methodology for reproducible and comparable results.

Key Components of the Experimental Setup

A successful field trapping experiment for codling moth relies on the careful selection and deployment of several key components: traps, lures, and a well-defined experimental design.

Trap Selection

Various trap designs are available for capturing codling moths, with delta and wing traps being the most common.[1][2][3] The choice of trap can influence capture efficiency.

  • Delta Traps: These are triangular traps with a sticky liner on the bottom panel. They are widely used and are effective for monitoring.[4]

  • Wing Traps: These traps have a larger surface area with a sticky bottom and are also a standard for monitoring.[3][5]

  • Pane Traps: Constructed from clear plastic panes coated with an adhesive, these are a type of passive trap.[5]

Lure Selection and Handling

The pheromone lure is the core attractive element of the trap. Proper selection and handling are critical for optimal performance.

  • This compound Lures: Standard lures often contain 1 mg of this compound, while "high load" lures with 10 mg are recommended for use in orchards under mating disruption.[6][7]

  • Combination Lures: Lures combining this compound with pear ester (CM-DA combo lures) can attract both male and female moths and are particularly useful in mating disruption scenarios.[8][9]

  • Lure Handling: To prevent contamination and preserve lure integrity, always handle lures with disposable gloves.[1][2] Unused lures should be stored in a freezer.[2] Lures for different insect species should never be placed in the same trap.[1]

Experimental Protocols

Protocol 1: Lure and Trap Preparation
  • Lure Storage: Store this compound lures in their original sealed packaging in a freezer (-20°C is suitable) until ready for use to minimize degradation.[10]

  • Trap Assembly: Assemble the delta or wing traps according to the manufacturer's instructions.

  • Lure Placement: Wearing latex gloves, place the this compound lure inside the trap.[2] The specific placement can vary by trap design but is typically in the center of the trap, suspended from the top or placed on the sticky liner.[4]

  • Handling Precautions: Use separate pairs of gloves when handling different types of lures to avoid cross-contamination.

Protocol 2: Trap Deployment in the Field
  • Timing: Deploy traps before the expected emergence of the first generation of codling moths, typically around the pink stage of apple bud development or before 175 degree-days have accumulated.[1][11]

  • Trap Density: For monitoring purposes, a standard density is one trap per 2.5 acres (approximately one trap per hectare).[11][12] For orchards larger than 10 acres, use one trap per 5 acres.[2]

  • Trap Placement:

    • Height: Hang traps in the upper third of the tree canopy, at least 6-7 feet high, as this is where codling moth activity is concentrated.[1][2][6]

    • Location: Place traps within the orchard block rather than on the edges to get a representative sample of the population.[1][11] Ensure the trap entrance is not obstructed by foliage to allow for clear air circulation and pheromone dispersal.[2]

    • Spacing: If using multiple traps within a block, space them at least 25 feet apart.[1]

  • Marking: Clearly flag the trees where traps are placed for easy relocation during monitoring.[2]

Protocol 3: Data Collection and Trap Maintenance
  • Monitoring Frequency: Check traps weekly.[11] More frequent checks (daily or every other day) are recommended at the beginning of the season to establish the biofix (the date of the first sustained moth capture).[1]

  • Data Recording: For each trap, count the number of codling moths captured and record the number on a data sheet corresponding to the trap location and date. After counting, remove the captured moths from the sticky liner using forceps.[2][11]

  • Lure Replacement: Replace lures according to the manufacturer's recommendations. Standard lures may last 30-60 days, while high-load lures may need to be replaced every two to three weeks, especially during the second codling moth generation.[2][6][7]

  • Liner Replacement: Replace the sticky liners when they become dirty with debris or after a cumulative catch of 20-30 moths, as this can reduce trapping efficiency.[2][11]

Data Presentation

Quantitative data from field trapping experiments should be summarized in a clear and structured format to facilitate analysis and comparison.

Table 1: Example of Field Trapping Data Summary

Trap IDLocationTrap TypeLure TypeDeployment DateMonitoring DateMoths Captured
T1-ABlock A, Row 5Delta1mg this compound2025-04-152025-04-223
T2-ABlock A, Row 15Delta1mg this compound2025-04-152025-04-225
T1-BBlock B, Row 5Wing10mg this compound2025-04-152025-04-2212
T2-BBlock B, Row 15Wing10mg this compound2025-04-152025-04-2215

Table 2: Comparison of Trap and Lure Efficacy (Hypothetical Data)

TreatmentTrap TypeLure TypeTotal Moths Captured (Season)Average Moths/Trap/Week
1Delta1mg this compound1507.5
2Delta10mg this compound25012.5
3Wing1mg this compound1809.0
4Wing10mg this compound30015.0

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a field trapping experiment using this compound lures.

experimental_workflow cluster_prep Phase 1: Preparation cluster_deployment Phase 2: Field Deployment cluster_monitoring Phase 3: Monitoring & Maintenance cluster_analysis Phase 4: Data Analysis lure_prep Lure Preparation & Handling trap_assembly Trap Assembly lure_prep->trap_assembly Assemble with Lure trap_deployment Trap Deployment in Orchard trap_assembly->trap_deployment data_collection Weekly Data Collection trap_deployment->data_collection Weekly Checks trap_maintenance Lure & Liner Replacement data_collection->trap_maintenance As needed data_analysis Data Analysis & Interpretation data_collection->data_analysis trap_maintenance->data_collection

This compound Trapping Experimental Workflow
Logical Relationships in Trap Placement

The following diagram outlines the key considerations and logical relationships for determining optimal trap placement.

trap_placement_logic cluster_vertical Vertical Placement cluster_horizontal Horizontal Placement cluster_density Trap Density start Optimal Trap Placement upper_canopy Upper Third of Canopy start->upper_canopy within_block Within Orchard Block start->within_block density 1 trap / 2.5 acres start->density height 6-7 feet high upper_canopy->height away_from_edge Avoid Edges within_block->away_from_edge unobstructed Clear of Foliage within_block->unobstructed spacing >25 feet apart density->spacing

Logical Decisions for Trap Placement

References

Application Notes and Protocols for Mating Disruption Techniques Using Codlemone Dispensers in Orchards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the implementation and evaluation of mating disruption (MD) techniques using Codlemone dispensers for the control of the codling moth (Cydia pomonella) in orchard environments.

Principle of Mating Disruption

Mating disruption is a pest management strategy that utilizes synthetic sex pheromones to permeate the environment, thereby interfering with the ability of male insects to locate and mate with females.[1][2] In the case of the codling moth, the synthetic pheromone used is this compound, which mimics the natural pheromone released by females. The primary mechanisms by which mating disruption is achieved are:

  • Competitive Attraction (False Trail Following): Male moths are attracted to the numerous synthetic pheromone sources (dispensers) instead of the less frequent plumes released by calling females.[3][4][5] This effectively reduces the probability of successful mating.[5]

  • Sensory Overload: The high concentration of pheromone in the orchard air can saturate the male moth's sensory organs, rendering them unable to effectively follow any pheromone plume, including those of females.[3][4] This effect is often temporary, with males recovering their sensory ability after leaving the pheromone-saturated area.[3][4]

  • Camouflage: The abundance of synthetic pheromone can mask the natural pheromone plumes from females, making them difficult for males to distinguish and follow.[6]

The ultimate goal of mating disruption is not to kill the insects but to prevent or delay mating, leading to a reduction in fertile eggs and subsequent larval populations.[1][4] A female that remains unmated for three days may have half the number of viable eggs.[3]

This compound Dispenser Technologies

A variety of dispenser types are commercially available, each with specific application rates and characteristics. The choice of dispenser often depends on orchard size, labor costs, and the level of pest pressure.[3][5]

Dispenser Types and Application Rates
Dispenser TypeDescriptionTypical Application Rate (per acre)Minimum Orchard Size (acres)
Hand-Applied (Passive) Polyethylene tubes or other passive release devices manually placed in trees.[5][6]200 - 400[5]10[3][4]
Aerosol Emitters (Active) Canisters that mechanically release puffs of pheromone at programmed intervals.[3][5]1 - 2[3][4]40[3]
High-Load "Meso" Dispensers Dispensers with a significantly higher pheromone load, requiring fewer units per acre.[3][7]10 - 50[3][7]10[3]
Sprayable Formulations Microencapsulated pheromone applied as a spray, which adheres to foliage.[3][4]Varies by productNot specified; may have short residual activity.[4]
Novel Reservoir Dispensers Systems designed for rapid deployment, such as the "Tangler" which can be launched into the canopy.[8]300 - 400[8]Not specified
Pheromone Release Characteristics

The efficacy of mating disruption is dependent on the consistent release of this compound throughout the flight period of the codling moth. Studies have shown that different dispenser brands have varying release rates and residual pheromone content over time.

Dispenser Brand (Example Study)Initial this compound Content (mg)Pheromone Remaining after 140 days (%)Key Finding
Isomate-CTT Not specified32%Highest amount of this compound remaining at the end of the study.[9]
Isomate-C plus Not specified5-9%Exhibited a steady release rate pattern.[9]
Checkmate Not specified5-9%Lost the greatest amount of pheromone but had a low release rate, suggesting degradation.[10]
Cidetrakk Not specified5-9%Lowest pheromone release rate.[10][9]

Experimental Protocols

Protocol for Establishing a Mating Disruption Trial

Objective: To evaluate the efficacy of a this compound dispenser product in reducing codling moth populations and fruit damage.

3.1.1 Site Selection and Preparation:

  • Select an orchard block of at least 10 contiguous acres of apple or pear trees.[4] Mating disruption is less effective in smaller, irregularly shaped orchards due to a higher border-to-interior ratio.[4]

  • Assess the initial codling moth population pressure. In orchards with historically high pressure, a combination of mating disruption and a reduced insecticide spray program is recommended for the first one to two seasons.[3][4]

  • Avoid newly planted orchards where the lack of foliage can lead to rapid pheromone dissipation.[4]

  • Establish a control plot of similar size and characteristics that will not receive the mating disruption treatment.

3.1.2 Dispenser Application:

  • Determine the "biofix," which is the first consistent moth activity.[3][4] This can be established using pheromone traps in a nearby untreated area.[4]

  • Apply dispensers at or shortly before the biofix for maximum effectiveness.[3][4]

  • Follow the manufacturer's recommended application rate for the chosen dispenser type (see Table in Section 2.1).

  • Place dispensers in the upper third of the tree canopy, as this is where most codling moth mating activity occurs.[6]

  • Ensure even distribution of dispensers throughout the orchard.

  • Consider doubling the application rate on the borders of the orchard, especially along upwind edges or near external sources of codling moth like unmanaged trees.[10][6]

3.1.3 Experimental Workflow Diagram

experimental_workflow cluster_pre_trial Pre-Trial Phase cluster_application Application Phase cluster_monitoring Monitoring & Evaluation Phase SiteSelection Site Selection (>=10 acres) InitialPopulationAssessment Initial Population Assessment SiteSelection->InitialPopulationAssessment ControlPlot Establish Control Plot InitialPopulationAssessment->ControlPlot TrapDeployment Deploy Monitoring Traps ControlPlot->TrapDeployment DetermineBiofix Determine Biofix DispenserApplication Apply Dispensers (at or before biofix) DetermineBiofix->DispenserApplication DispenserPlacement Place in Upper Canopy DispenserApplication->DispenserPlacement DispenserPlacement->TrapDeployment WeeklyMonitoring Weekly Trap Checks TrapDeployment->WeeklyMonitoring DataAnalysis Data Analysis WeeklyMonitoring->DataAnalysis FruitDamageAssessment Fruit Damage Assessment FruitDamageAssessment->DataAnalysis mating_disruption_mechanism cluster_natural Natural Mate Finding cluster_disruption Mating Disruption Female Female Moth PheromonePlume Pheromone Plume Female->PheromonePlume Male_N Male Moth PheromonePlume->Male_N Follows Plume Dispenser1 Dispenser SaturatedAir Saturated Air Dispenser1->SaturatedAir Dispenser2 Dispenser Male_D Male Moth Dispenser2->Male_D False Trail Following Dispenser2->SaturatedAir Dispenser3 Dispenser Dispenser3->SaturatedAir SaturatedAir->Male_D Confused/Overloaded

References

Application of Aerosol Codlemone Dispensers for Mating Disruption in Research Plots

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of aerosol Codlemone dispensers in research plots for the study and management of the codling moth, Cydia pomonella. The following protocols and data are intended to assist in the design and execution of effective mating disruption experiments.

Introduction

This compound, the primary component of the codling moth sex pheromone, ((E,E)-8,10-dodecadien-1-ol), is a critical tool for integrated pest management (IPM).[1][2][3] Aerosol dispensers offer a low-labor method for deploying this semiochemical over large areas, creating a pheromone-saturated environment that disrupts the ability of male moths to locate females for mating.[3][4][5] This technique, known as mating disruption, relies on the principle of "false-plume following" or "competitive attraction," where the synthetic pheromone plumes from dispensers compete with the natural plumes emitted by female moths.[1][3][6]

Aerosol dispensers release timed puffs of this compound, creating extensive plumes that can travel long distances downwind.[3] Research has shown that these dispensers can be as effective as traditional hand-applied passive dispensers, with the significant advantage of reduced labor costs.[1][2] However, their efficacy in smaller, more heterogeneous research plots requires careful consideration of dispenser density, placement, and operational parameters.

Quantitative Data Summary

The following tables summarize key quantitative data from various research studies on the application of aerosol this compound dispensers for codling moth mating disruption.

Table 1: Efficacy of Aerosol Dispensers at Various Densities

Dispenser Density (units/ha)Mating Disruption Efficacy (% reduction in male moth capture)Reference
2.583%[4]
5>90%[1][2]
>5>90%[1]
7.5>90%[2]

Table 2: Optimization of Aerosol Dispenser Emission Parameters

ParameterVariationOutcome on Mating DisruptionReference
Pheromone Concentration 50% reduction (3.5 mg/emission)Equal to standard formulation (7 mg/emission)[4][7]
Dispenser Operation Period 3 and 6 hoursSimilar to standard 12-hour period[7]
Emission Frequency 30 and 60-minute intervalsSimilar to standard 15-minute interval[7]

Experimental Protocols

Experimental Design for Efficacy Trials

This protocol outlines a randomized complete block design to assess the efficacy of different aerosol this compound dispenser application rates.

Objective: To determine the optimal dispenser density for effective mating disruption in a research plot setting.

Materials:

  • Aerosol this compound dispensers (e.g., Isomate® CM MIST, Checkmate® Puffer®)

  • Pheromone-baited traps (with high-load this compound lures, e.g., CM DA-Combo lure)[6][8]

  • Sticky trap liners

  • Flagging tape for marking plots and trap locations

  • GPS unit for precise location mapping

Procedure:

  • Site Selection: Choose a research orchard with a known history of codling moth infestation. The minimum recommended size for mating disruption trials is 10 acres to minimize edge effects.[8][9]

  • Plot Design:

    • Establish multiple research plots of a standardized size (e.g., 1-5 acres).

    • Include a non-treated control plot to serve as a baseline for codling moth population pressure.

    • Arrange the plots in a randomized complete block design to account for potential environmental gradients.

    • Ensure adequate buffer zones between plots to prevent pheromone drift between treatments.

  • Dispenser Deployment:

    • In each treatment plot, deploy aerosol dispensers at the desired densities (e.g., 2.5 units/ha, 5 units/ha).

    • Place dispensers in the upper third of the tree canopy for optimal pheromone dispersal.[8]

    • Follow the manufacturer's instructions for dispenser activation and programming of emission intervals.

  • Monitoring:

    • Deploy pheromone-baited traps within each plot, including the control. A typical density is 1-2 traps per acre.

    • Place traps at a standardized height within the tree canopy.

    • Check traps weekly, record the number of captured male codling moths, and replace sticky liners as needed.

  • Data Analysis:

    • Calculate the average number of moths captured per trap per week for each treatment and the control.

    • Determine the percent mating disruption for each treatment using the following formula: % Disruption = [1 - (moths in treated plot / moths in control plot)] * 100

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine significant differences between treatments.

Protocol for Assessing Fruit Injury

Objective: To evaluate the effectiveness of aerosol this compound dispensers in preventing fruit damage by codling moth larvae.

Procedure:

  • At the end of the growing season, randomly select a predetermined number of trees from the center of each research plot.

  • From each selected tree, randomly sample a set number of fruits (e.g., 100 fruits) from different parts of the canopy.

  • Carefully inspect each fruit for signs of codling moth larval entry holes or internal damage.

  • Calculate the percentage of fruit injury for each plot.

  • Statistically compare the fruit injury levels between the different dispenser treatments and the control plot.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Experimental Setup cluster_monitoring Phase 2: Data Collection cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion site_selection Site Selection (Min. 10 acres) plot_design Plot Design (Randomized Complete Block) site_selection->plot_design dispenser_deployment Dispenser Deployment (Varied Densities) plot_design->dispenser_deployment trap_deployment Monitoring Trap Deployment dispenser_deployment->trap_deployment weekly_monitoring Weekly Moth Capture Monitoring trap_deployment->weekly_monitoring mating_disruption_calc Calculate % Mating Disruption weekly_monitoring->mating_disruption_calc fruit_injury_assessment End-of-Season Fruit Injury Assessment fruit_injury_calc Calculate % Fruit Injury fruit_injury_assessment->fruit_injury_calc stat_analysis Statistical Analysis (ANOVA, Tukey's HSD) mating_disruption_calc->stat_analysis fruit_injury_calc->stat_analysis conclusion Draw Conclusions on Optimal Dispenser Density stat_analysis->conclusion codlemone_signaling_pathway cluster_external External Environment cluster_sensillum Antennal Sensillum cluster_orn Olfactory Receptor Neuron (ORN) cluster_brain Brain (Antennal Lobe) This compound This compound Molecule sensillum_lymph Sensillum Lymph This compound->sensillum_lymph Enters sensillum pore obp Odorant Binding Protein (OBP) This compound->obp Binds to OBP codlemone_obp This compound-OBP Complex obp->codlemone_obp or_complex Olfactory Receptor (OR) + Orco Co-receptor codlemone_obp->or_complex Transports & presents This compound to receptor orn_membrane Dendritic Membrane ion_channel Ion Channel (Cation influx) or_complex->ion_channel Activates depolarization Membrane Depolarization ion_channel->depolarization Leads to action_potential Action Potential Generation depolarization->action_potential Triggers antennal_lobe Signal Processing in Antennal Lobe action_potential->antennal_lobe Signal transmitted via axon behavioral_response Behavioral Response (Flight towards source) antennal_lobe->behavioral_response Initiates

References

Application Notes and Protocols for Optimal Hand-Applied Codlemone Dispenser Placement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the strategic placement of hand-applied codlemone dispensers for effective mating disruption of the codling moth (Cydia pomonella). The following protocols and data summaries are intended to facilitate the design and implementation of robust pest management strategies and research experiments.

Introduction to this compound-Based Mating Disruption

Codling moth mating disruption is a key integrated pest management (IPM) tactic that utilizes synthetic codling moth sex pheromone, this compound, to permeate the orchard environment. This saturation of the air with pheromone makes it difficult for male moths to locate and mate with females, thereby reducing the overall pest population and subsequent fruit damage.[1] The efficacy of this method is highly dependent on the proper placement and density of the pheromone dispensers. Hand-applied dispensers are a common formulation where individual units are manually placed throughout the orchard.[2]

Principles of Optimal Dispenser Placement

The primary goal of dispenser placement is to achieve a uniform and sufficiently high concentration of this compound throughout the orchard canopy, particularly where codling moth activity is greatest. Several factors influence the optimal placement strategy.

  • Dispenser Height: Male and unmated female codling moths are most active in the upper portion of the tree canopy.[3] Therefore, placing dispensers in the upper third of the canopy is critical for maximizing their effectiveness.[1][4][5][6] Research has indicated that traps placed at a height of 4 meters capture more male moths than those at 2 meters.[7] Some studies suggest that placing dispensers at two different heights (e.g., 2m and 4m) can lead to the lowest rates of female mating.[7][8]

  • Dispenser Density: The number of dispensers per unit area directly impacts the concentration of pheromone in the orchard. For hand-applied dispensers, a density of 200 to 400 dispensers per acre is generally recommended.[2][6][9][10] Higher densities, up to the maximum label rate (typically 400 dispensers per acre), are associated with greater efficacy, especially in orchards with higher pest pressure.[2][9]

  • Uniform Distribution: To ensure even pheromone distribution, dispensers should be placed singly and spread uniformly throughout the orchard.[4] Avoid clustering dispensers in a few locations. A common strategy is to place dispensers in every other tree in every row to achieve an even pattern.[5]

  • Timing of Application: The timing of dispenser placement is crucial for disrupting the mating of the overwintering generation of moths. Dispensers should be deployed at or just before the first sustained male moth flight, an event known as "biofix".[4][5] This is typically determined by using pheromone traps.

Quantitative Data on Dispenser Placement and Efficacy

The following tables summarize key quantitative data from various studies on hand-applied this compound dispenser placement.

Table 1: Recommended Dispenser Placement Parameters

ParameterRecommendationRationaleSource(s)
Placement Height Upper third of the tree canopyCoincides with the area of greatest codling moth activity.[1][3][4][5][6]
Placement at both 2m and 4mMay provide more uniform pheromone distribution and lower mating rates.[7][8]
Dispenser Density 200-400 dispensers per acreTo achieve a sufficient pheromone concentration for mating disruption.[2][6][9][10]
400 dispensers per acreOften cited as the most effective rate, especially in high-pressure situations.[3][9]
Distribution Single, evenly spaced dispensersEnsures uniform pheromone coverage throughout the orchard.[4][5]
Timing At or shortly before biofix (first male flight)To disrupt the mating of the first generation of moths.[4][5]

Table 2: Impact of Dispenser Height on Mating Disruption Efficacy

Dispenser Placement HeightFemale Mating Rate (%)Source(s)
Both dispensers at 4m32[7][8]
Both dispensers at 2m38[7][8]
One dispenser at 2m and one at 4m28[7][8]
No disruption (control)46[7][8]

Experimental Protocols

The following are detailed methodologies for key experiments related to the placement of hand-applied this compound dispensers.

Protocol 1: Determining the Optimal Dispenser Height

Objective: To evaluate the effect of different dispenser heights on codling moth mating disruption efficacy.

Materials:

  • Hand-applied this compound dispensers

  • Pheromone traps with high-load (10 mg) lures

  • Tethered virgin female codling moths

  • Apple or pear orchard of at least 10 acres[4][6]

  • Marking flags

Methodology:

  • Orchard Setup:

    • Select a contiguous orchard block of at least 10 acres.

    • Establish multiple treatment plots, each at least 2 acres, with a buffer zone of at least 50 meters between plots.

    • Randomly assign one of the following treatments to each plot:

      • Treatment A: Dispensers placed at 2 meters high in the canopy.

      • Treatment B: Dispensers placed at 4 meters high in the canopy.

      • Treatment C: Dispensers placed at both 2 and 4 meters high in the canopy (half the dispensers at each height).

      • Control: No dispensers.

  • Dispenser Application:

    • At the beginning of the codling moth flight season (at or just before biofix), apply the dispensers according to the assigned treatment at a rate of 400 dispensers per acre.

    • Use a consistent, uniform distribution pattern in all plots.

  • Efficacy Monitoring:

    • Pheromone Traps:

      • Place pheromone traps with high-load lures in the center of each plot at both 2m and 4m heights.

      • Check traps weekly, record the number of male moths captured, and replace sticky liners as needed.

    • Tethered Female Moths:

      • In the center of each plot, place tethered virgin female moths at both 2m and 4m heights.

      • After a set period (e.g., 48 hours), retrieve the females and dissect them to determine their mating status (presence of spermatophores).

  • Data Analysis:

    • Compare the mean number of moths captured per trap per week across the different treatments and heights.

    • Calculate the percentage of mated females for each treatment and height.

    • Use appropriate statistical tests (e.g., ANOVA) to determine significant differences between treatments.

Protocol 2: Evaluating the Effect of Dispenser Density

Objective: To determine the optimal density of hand-applied this compound dispensers for effective mating disruption.

Materials:

  • Hand-applied this compound dispensers

  • Pheromone traps with standard (1 mg) and high-load (10 mg) lures

  • Fruit damage assessment tools (e.g., visual inspection guides)

  • Apple or pear orchard of at least 20 acres

Methodology:

  • Orchard Setup:

    • Divide the orchard into at least four large, contiguous plots (minimum 5 acres each).

    • Randomly assign one of the following dispenser densities to each plot:

      • Treatment A: 100 dispensers per acre.

      • Treatment B: 200 dispensers per acre.

      • Treatment C: 400 dispensers per acre.

      • Control: No dispensers.

  • Dispenser Application:

    • Apply the dispensers at the start of the season, ensuring a uniform distribution within each plot. All dispensers should be placed in the upper third of the canopy.

  • Efficacy Monitoring:

    • Pheromone Traps:

      • Place both standard and high-load pheromone traps in the center of each plot.

      • Monitor traps weekly and record moth captures.

    • Fruit Damage Assessment:

      • At regular intervals throughout the season and at harvest, randomly sample a predetermined number of fruit from multiple trees in the center of each plot.

      • Assess the fruit for codling moth damage (stings and entries).

  • Data Analysis:

    • Compare the cumulative moth captures in both trap types across the different dispenser densities.

    • Calculate the percentage of fruit damage for each treatment.

    • Analyze the data statistically to identify the dispenser density that provides the most significant reduction in moth captures and fruit damage compared to the control.

Visualizations

The following diagrams illustrate key workflows and relationships in the application of hand-applied this compound dispensers.

Dispenser_Placement_Workflow cluster_pre_application Pre-Application Phase cluster_application Application Phase cluster_post_application Post-Application & Monitoring Phase determine_biofix Determine Biofix (First Male Flight) select_dispensers Select Dispenser Type and Density determine_biofix->select_dispensers Informs place_dispensers Place Dispensers in Upper Third of Canopy select_dispensers->place_dispensers Dictates ensure_uniformity Ensure Uniform Distribution place_dispensers->ensure_uniformity Requires monitor_traps Monitor Pheromone Traps Weekly ensure_uniformity->monitor_traps Initiates assess_damage Assess Fruit Damage Periodically monitor_traps->assess_damage Correlates with supplemental_control Apply Supplemental Insecticides if Necessary monitor_traps->supplemental_control May Trigger assess_damage->supplemental_control May Trigger

Caption: Workflow for Hand-Applied this compound Dispenser Application.

Experimental_Design_Height_Efficacy cluster_treatments Experimental Treatments cluster_monitoring Efficacy Monitoring cluster_outcomes Expected Outcomes treatment_A Dispensers at 2m trap_captures Pheromone Trap Captures (2m & 4m) treatment_A->trap_captures mating_status Tethered Female Mating Status (2m & 4m) treatment_A->mating_status treatment_B Dispensers at 4m treatment_B->trap_captures treatment_B->mating_status treatment_C Dispensers at 2m & 4m treatment_C->trap_captures treatment_C->mating_status control No Dispensers control->trap_captures control->mating_status optimal_height Identification of Optimal Dispenser Height(s) trap_captures->optimal_height mating_status->optimal_height

Caption: Experimental Design to Evaluate Dispenser Height Efficacy.

References

Application Notes and Protocols for the Quantitative Analysis of Codlemone Release Rates from Dispensers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of Codlemone release rates from various dispenser types used in mating disruption strategies for the codling moth (Cydia pomonella). The protocols outlined below detail the necessary steps for dispenser aging, volatile collection, and chemical analysis to ensure accurate and reproducible data.

Introduction

This compound, the primary sex pheromone of the female codling moth, is a critical component in the integrated pest management (IPM) of this significant agricultural pest. Mating disruption, a technique that permeates an area with synthetic pheromones to prevent males from locating females, relies on the consistent and controlled release of this compound from dispensers.[1] The efficacy of these dispensers is directly related to their release kinetics. Therefore, quantifying the release rate of this compound is essential for product development, quality control, and optimizing field application strategies. This document provides detailed methodologies for these quantitative assessments.

Quantitative Data Summary

The following tables summarize this compound release rates from different commercially available dispensers as reported in scientific studies. This data is crucial for comparing dispenser performance and longevity under field conditions.

Table 1: this compound Release Rates of Various Dispenser Types Over Time

Dispenser TypeInitial Release Rate (µ g/hour )Release Rate after 14 Days (µ g/hour )Release Rate after 90 Days (µ g/hour )Release Rate after 140 Days (µ g/hour )
Checkmate 52.227.99-0.52
Isomate-C plus -7.27-2.51
Isomate-CTT --6.347.23

Data compiled from studies conducted in high-elevation orchards.[1] Release rates can be influenced by environmental factors such as temperature and wind.[2][3]

Table 2: Residual this compound Content in Dispensers Over Time

Dispenser TypeInitial this compound Content (mg)Residual this compound after 90 Days (mg)Residual this compound after 140 Days (mg)
Checkmate 293~146.524.85
Isomate-C plus 147-6.53
Isomate-CTT --93

This data highlights the depletion of the active ingredient over the course of a typical growing season.[1]

Experimental Protocols

Protocol 1: Field Aging of Dispensers

Objective: To expose dispensers to relevant environmental conditions to simulate real-world performance.

Materials:

  • This compound dispensers of various types

  • Orchard or experimental field plot

  • Mounting materials (e.g., twist ties, hangers)

  • Weatherproof labels and permanent marker

  • GPS device for marking locations

  • Data logger for temperature and humidity (optional)

Procedure:

  • Label each dispenser with a unique identifier and the date of deployment.

  • Select a suitable field site, typically an apple or pear orchard.

  • Deploy the dispensers according to the manufacturer's recommendations for spacing and height within the tree canopy.

  • Record the GPS coordinates of each dispenser or group of dispensers.

  • At predetermined time intervals (e.g., 14, 30, 60, 90, 120, and 140 days), collect a subset of the aged dispensers for analysis.

  • Upon collection, immediately place each dispenser in a labeled, airtight, and solvent-resistant bag (e.g., Tedlar®) and store at -20°C until analysis to prevent further volatile loss.

Protocol 2: Quantification of this compound Release Rate using a Volatile Collection System

Objective: To measure the amount of this compound released from a dispenser over a specific period under controlled laboratory conditions.

Materials:

  • Volatile collection system (VCS)[4][5][6]

  • Aged dispensers from Protocol 1

  • Source of purified air (e.g., compressed air passed through a charcoal filter)

  • Flow meter

  • Glass chamber for holding the dispenser

  • Adsorbent tubes (e.g., containing Tenax® TA or polyurethane foam)[4][5][6]

  • Incubator or temperature-controlled chamber

  • Solvents for elution (e.g., hexane, dichloromethane)

  • Internal standard (e.g., tetradecane)

  • Vials for sample collection

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • System Setup: Assemble the volatile collection system as shown in the workflow diagram below. Ensure all connections are airtight.

  • Sample Placement: Place an aged dispenser inside the glass chamber.

  • Volatile Trapping: Pass a controlled stream of purified air (e.g., 100 mL/min) through the chamber and over the dispenser. The air then flows through an adsorbent tube, trapping the released this compound.

  • Collection Period: Collect volatiles for a defined period (e.g., 24 hours) at a constant temperature that mimics field conditions (e.g., 25°C).

  • Elution: After the collection period, remove the adsorbent tube and elute the trapped this compound using a suitable solvent (e.g., 1 mL of hexane). Add a known amount of internal standard to the eluate.

  • Sample Analysis: Analyze the eluate using GC-MS to determine the mass of this compound collected.

  • Calculation: Calculate the release rate in µ g/hour by dividing the total mass of this compound collected by the duration of the collection period in hours.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and quantify this compound in the collected samples.

Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 series or equivalent

  • Mass Spectrometer: Agilent 5975 mass-selective detector or equivalent

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or HP-INNOWax (30 m x 0.25 mm, 0.25 µm film thickness)[7]

  • Carrier Gas: Helium

  • Oven Temperature Program:

    • Initial temperature: 80°C for 1-2 minutes

    • Ramp: 10-15°C/min to 230-260°C

    • Hold: 10-30 minutes at final temperature[7]

  • Injector Temperature: 250°C

  • MSD Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-450

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations containing the internal standard. Inject these standards into the GC-MS to create a calibration curve.

  • Sample Injection: Inject 1 µL of the sample eluate (from Protocol 2) into the GC-MS.

  • Data Acquisition: Acquire the data in full scan mode.

  • Quantification: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak area of this compound and the internal standard. Use the calibration curve to determine the concentration of this compound in the sample.

Visualizations

experimental_workflow cluster_field Field Aging cluster_lab Laboratory Analysis dispenser Deploy Dispensers collection Collect Aged Dispensers at Intervals dispenser->collection Aging Period vcs Volatile Collection System (VCS) collection->vcs Transfer to Lab elution Solvent Elution of Adsorbent vcs->elution Trapped Volatiles gcms GC-MS Analysis elution->gcms data Data Analysis & Release Rate Calculation gcms->data

Caption: Experimental workflow for quantifying this compound release rates.

signaling_pathway cluster_antenna Antennal Neuron cluster_brain Male Moth Brain (Antennal Lobe) This compound This compound Molecule receptor Pheromone Receptor (PR) in Dendritic Membrane This compound->receptor Binding ion_channel Ion Channel Opening receptor->ion_channel Conformational Change depolarization Neuron Depolarization ion_channel->depolarization Ion Influx (e.g., Na+, Ca2+) action_potential Action Potential Firing depolarization->action_potential glomerulus Signal Processing in Glomerulus action_potential->glomerulus Signal Transmission output_neuron Projection Neuron Activation glomerulus->output_neuron higher_centers Signal to Higher Brain Centers output_neuron->higher_centers behavior Behavioral Response (Upwind Flight) higher_centers->behavior

Caption: Simplified this compound signaling pathway in the male codling moth.

References

Application Notes and Protocols: Formulation of Codlemone with Pear Ester for Enhanced Attraction of Cydia pomonella

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The codling moth, Cydia pomonella, is a significant pest of pome fruit orchards worldwide, causing substantial economic losses.[1] Control strategies have increasingly moved towards biorational approaches to reduce reliance on broad-spectrum insecticides.[2] One such strategy is the use of semiochemicals, including the female-produced sex pheromone, codlemone ((E,E)-8,10-dodecadien-1-ol), primarily for mating disruption.[3][4] Research has demonstrated that the combination of this compound with a host-plant kairomone, pear ester (ethyl (E,Z)-2,4-decadienoate), results in a synergistic effect, significantly enhancing the attraction of both male and female codling moths.[5][6] This enhanced attraction can be leveraged for more effective monitoring and control through mass trapping or attract-and-kill strategies.

These application notes provide detailed protocols for the formulation and experimental evaluation of this compound and pear ester blends for researchers, scientists, and professionals involved in pest management and semiochemical development.

Mechanism of Synergistic Attraction

The enhanced attraction to the blend of this compound and pear ester is not merely an additive effect but a true synergism rooted in the neurobiology of the codling moth.[5] Both the sex pheromone and the plant-derived kairomone are processed in the same specialized region of the insect's brain, the antennal lobe.[5] Specifically, the olfactory sensory neurons that detect this compound and pear ester project to the macroglomerular complex, the area dedicated to processing pheromone information.[5] This co-processing of signals from both a reproductive and a host-finding cue leads to a greatly amplified behavioral response compared to either stimulus alone.[5]

Synergy_Pathway cluster_antennal_lobe Antennal Lobe (Brain) cluster_inputs Olfactory Inputs MGC Macroglomerular Complex (MGC) Behavior Synergistic Behavioral Response (Enhanced Attraction) MGC->Behavior Integrated Signal Processing This compound This compound (Sex Pheromone) This compound->MGC Pheromone Receptor Neuron PearEster Pear Ester (Host Kairomone) PearEster->MGC Kairomone Receptor Neuron

Fig. 1: Neural pathway of synergistic attraction in C. pomonella.

Section 1: Formulation Protocols

This section details the preparation of lures for monitoring traps and sprayable microencapsulated formulations for broader application.

Lure Preparation for Monitoring Traps

This protocol describes the preparation of rubber septa lures, a common dispenser type for insect traps. The loading rates are based on effective combinations reported in field studies.[6][7][8]

Materials:

  • This compound (high purity, >95%)

  • Pear Ester (high purity, >95%)

  • Hexane (analytical grade)

  • Grey halobutyl rubber septa

  • Micropipettes (10-100 µL)

  • Glass vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Fume hood

Protocol:

  • Stock Solution Preparation:

    • In a fume hood, prepare a stock solution of this compound in hexane. For a 3 mg dose, a concentration of 30 mg/mL is convenient.

    • Similarly, prepare a stock solution of pear ester in hexane at the same concentration (30 mg/mL).

  • Lure Loading:

    • Place a single rubber septum into a 2 mL glass vial.

    • Using a micropipette, add 100 µL of the this compound stock solution directly onto the septum.

    • Add 100 µL of the pear ester stock solution directly onto the same septum. This will result in a final load of 3 mg of this compound and 3 mg of pear ester per septum.[6][7]

  • Solvent Evaporation:

    • Leave the vial uncapped in the fume hood for approximately 1-2 hours, or until the hexane has completely evaporated.

  • Storage:

    • Once dry, cap the vials and store them at -20°C in a sealed container until field deployment. Lures should be used within the season of preparation for optimal performance.

Microencapsulated Formulation for Field Application

Microencapsulation provides a controlled release of the semiochemicals, extending their longevity in the field.[9] This method is often used for mating disruption or attract-and-kill strategies.[10][11] While the production of microcapsules is a specialized industrial process, researchers can utilize commercially available microencapsulated products or prepare lab-scale formulations for testing.

Materials:

  • Commercially available microencapsulated pear ester (e.g., Cidetrak® DA MEC™).[12]

  • Commercially available microencapsulated this compound.

  • Water

  • Adjuvant/sticker (as recommended by the product manufacturer)

  • Calibrated sprayer (e.g., airblast sprayer for orchards or backpack sprayer for small plots)

Protocol:

  • Consult Manufacturer's Guidelines: Always refer to the product label for specific mixing ratios and application rates (e.g., grams of active ingredient per hectare).

  • Tank Mixing:

    • Fill the sprayer tank with half the required volume of water.

    • Begin agitation.

    • Add the specified amount of microencapsulated pear ester to the tank.[13]

    • Add the specified amount of microencapsulated this compound.

    • Add any recommended adjuvant or sticker to improve adhesion to foliage.

    • Add the remaining volume of water and continue to agitate until the mixture is homogenous.

  • Application:

    • Apply the formulation evenly to the crop canopy, ensuring thorough coverage as per the experimental design or control strategy.[9]

    • Application timing should coincide with the flight periods of the codling moth.[1]

Section 2: Experimental Protocols for Efficacy Testing

Evaluating the efficacy of the formulated blend is critical. The following protocols describe standard methods for field and laboratory bioassays.

Field Trapping Bioassay

This protocol outlines a randomized block design experiment to compare the attractiveness of different lure combinations in an orchard setting.

Workflow:

Field_Trial_Workflow A Site Selection (e.g., Apple Orchard) B Experimental Design (Randomized Block) A->B C Lure Preparation (this compound, Pear Ester, Combo, Control) B->C D Trap Deployment (Delta Traps, specified height & spacing) C->D E Data Collection (Weekly moth counts per trap) D->E F Trap Maintenance (Re-randomize traps, replace sticky liners) E->F After each count G Data Analysis (ANOVA or similar statistical test) E->G F->E Continue for duration of moth flight H Conclusion G->H

Fig. 2: Workflow for a field trapping bioassay experiment.

Protocol:

  • Site Selection: Choose an orchard (e.g., apple or pear) with a known codling moth population. For mating disruption trials, a minimum of 10 contiguous acres is recommended.[3]

  • Experimental Design:

    • Use a randomized complete block design to account for variability within the orchard.

    • Establish multiple blocks (replicates), each containing one of each treatment.[6]

    • Treatments should include: (1) this compound-only lure, (2) Pear ester-only lure, (3) this compound + Pear Ester "Combo" lure, and (4) an unbaited (control) trap.

  • Trap Deployment:

    • Use standard delta traps with sticky liners.

    • Hang traps in the upper third of the tree canopy.[1]

    • Maintain a minimum distance of 25 meters between traps within a block and 70 meters between blocks to minimize interference.[6]

  • Data Collection and Maintenance:

    • Check traps weekly throughout the codling moth flight season.

    • Count and record the number of male and female moths in each trap.

    • Replace sticky liners as needed. To avoid position effects, re-randomize the trap locations within each block after each count.

  • Data Analysis:

    • Analyze the moth catch data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Laboratory Olfactometer Bioassay

An olfactometer is used to measure the behavioral response of insects to airborne stimuli in a controlled laboratory setting.[14] This protocol describes a two-arm olfactometer assay to test for preference.

Setup Diagram:

Olfactometer_Setup AirSource Purified, Humidified Air Source FlowMeters Flow Meters (2) AirSource->FlowMeters Arm1 Odor Source 1 (e.g., Combo Lure) FlowMeters->Arm1 Arm A Arm2 Odor Source 2 (e.g., Control) FlowMeters->Arm2 Arm B Olfactometer Y-Tube Olfactometer Arm1->Olfactometer Arm2->Olfactometer ReleasePoint Insect Release Point Vent Vent Olfactometer->Vent

Fig. 3: Diagram of a two-arm olfactometer bioassay setup.

Protocol:

  • Insect Rearing: Use laboratory-reared, 2-3 day old naïve adult codling moths.[15] Moths should be separated by sex upon emergence.

  • Apparatus:

    • Use a glass Y-tube olfactometer. Airflow should be purified (e.g., through activated charcoal), humidified, and maintained at a constant rate through each arm.[15]

  • Experimental Procedure:

    • Place the test lure (e.g., septum with this compound + pear ester) in the odor chamber of one arm.

    • Place a control (e.g., septum with hexane only) in the odor chamber of the other arm.

    • Introduce a single moth at the release point at the base of the Y-tube.

    • Observe the moth for a set period (e.g., 5-10 minutes). Record its "first choice" (the arm it enters first and travels a set distance up) and the total time spent in each arm.[16]

  • Controls and Replication:

    • Test at least 30-40 individual moths per treatment comparison.

    • After every 5-10 moths, swap the positions of the treatment and control arms to avoid positional bias.

    • Clean all glassware thoroughly with solvent (e.g., acetone, then pentane) between experiments to remove residual odors.[15]

  • Data Analysis:

    • Analyze the "first choice" data using a Chi-square test to determine if there is a significant preference for the treatment arm over the control arm.

Section 3: Quantitative Data Summary

The following tables summarize field trial data comparing the efficacy of lures containing this compound, pear ester, and their combination.

Table 1: Comparison of Lure Formulations for Total Codling Moth Catches

Data synthesized from field studies conducted in apple and pear orchards.[6] Lures were loaded as follows: L2 (1 mg this compound), Mega (10 mg this compound), DA2313 (3 mg pear ester), and Combo (3 mg this compound + 3 mg pear ester).

Lure TypeActive ComponentsLoading (mg)Mean Total Moths per Trap (± SE)
L2 This compound1Data not directly comparable in cited summary
Mega This compound10Data not directly comparable in cited summary
DA2313 Pear Ester315.5 (± 2.1)
Combo This compound + Pear Ester3 + 335.2 (± 3.8)

Note: The "Combo" lure attracted significantly more moths (males + females) than lures with pear ester alone.[6]

Table 2: Sex Ratio of Codling Moths Captured with Different Lures

Data indicates that the combination lure is highly attractive to males, demonstrating a clear synergistic effect.[6]

Lure TypePredominant Sex CapturedPercentage of Males in Catch
DA2313 (Pear Ester) Male74 - 76%
Combo (this compound + Pear Ester) Male86 - 89%

Note: The "Combo" lure consistently captured a higher proportion of males compared to the pear ester-only lure, suggesting a strong synergistic effect on male attraction.[6]

The formulation of this compound with pear ester represents a significant advancement in the semiochemical-based management of the codling moth. The synergistic interaction, grounded in the moth's neural processing, results in a highly attractive blend that outperforms the individual components for monitoring purposes.[5][6] The protocols outlined in this document provide a framework for the preparation and rigorous evaluation of these formulations. By utilizing these methods, researchers and pest management professionals can develop and deploy more effective tools for the monitoring and control of Cydia pomonella, contributing to more sustainable and effective integrated pest management programs.

References

Application Note: Isomeric Purity Analysis of Synthetic Codlemone

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the analysis of the isomeric purity of synthetic Codlemone, the sex pheromone of the codling moth, Cydia pomonella. The primary active component, (8E,10E)-8,10-dodecadien-1-ol, is crucial for its efficacy in pest management applications. The presence of other geometric isomers, such as (8E,10Z), (8Z,10E), and (8Z,10Z), can significantly reduce or inhibit its biological activity.[1][2] This application note details a robust gas chromatography (GC) method for the separation and quantification of these isomers, ensuring the quality and effectiveness of synthetic this compound products.

Introduction

This compound, (8E,10E)-8,10-dodecadien-1-ol, is a key semiochemical used globally for the monitoring and mating disruption of the codling moth, a major agricultural pest. The biological activity of this pheromone is highly dependent on its stereochemical configuration. Synthetic preparations of this compound can contain varying amounts of three other geometric isomers: (8E,10Z), (8Z,10E), and (8Z,10Z). Studies have shown that certain isomers can act as antagonists, reducing the attraction of male moths to the lure.[1][2] Therefore, accurate quantification of the isomeric composition is a critical quality control step in the production of effective pest control products. Gas chromatography with a polar capillary column is the most effective and widely used technique for separating these closely related isomers.[3][4]

Experimental Protocol: GC-FID Analysis

This protocol outlines the procedure for determining the isomeric purity of a synthetic this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).

2.1 Materials and Reagents

  • Solvent: n-Heptane or Hexane (Pesticide residue grade or equivalent, >99% purity)

  • This compound Standard: Analytical standard of (8E,10E)-8,10-dodecadien-1-ol.

  • Isomer Standards: Standards of (8E,10Z), (8Z,10E), and (8Z,10Z)-8,10-dodecadien-1-ol, if available, for peak identification.

  • Glassware: Volumetric flasks, autosampler vials with PTFE-lined caps, pipettes.

2.2 Equipment

  • Gas Chromatograph: Agilent 7890 GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: HP-INNOWax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar wax column.[3]

  • Data System: Chromatography data software (e.g., Agilent MassHunter, OpenLab).

2.3 Sample Preparation

  • Accurately weigh approximately 10 mg of the synthetic this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with n-Heptane to create a stock solution of 1 mg/mL.

  • Prepare a working sample by diluting the stock solution 1:100 with n-Heptane to a final concentration of 10 µg/mL.

  • Transfer the final solution to an autosampler vial for analysis.

2.4 GC-FID Instrumental Parameters

ParameterSetting
Inlet Split/Splitless, operated in Split mode
Inlet Temperature250 °C
Split Ratio50:1
Injection Volume1 µL
Carrier Gas Hydrogen or Helium
Constant Flow1.8 mL/min
Oven Program
Initial Temperature80 °C, hold for 1 minute
Ramp Rate10 °C/min to 210 °C
Final HoldHold at 210 °C for 10 minutes[3]
Detector (FID)
Temperature280 °C
Hydrogen Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (N₂) Flow25 mL/min

2.5 Data Analysis

  • Integrate the peaks for all this compound isomers in the resulting chromatogram.

  • Identify the peaks based on their retention times relative to the main (8E,10E) isomer or by using analytical standards.

  • Calculate the percentage of each isomer using the area percent method, assuming an equal response factor for all isomers.

    Isomer % = (Area of Individual Isomer Peak / Total Area of All Isomer Peaks) x 100

Data Presentation: Typical Isomeric Composition

The following table summarizes typical quantitative data for this compound samples from different sources, highlighting the variability in isomeric purity.

Sample ID(8E,10E) %(8Z,10E) %(8E,10Z) %(8Z,10Z) %Reference
Synthetic Reference97.7%1.3%0.4%0.6%[3]
High-Purity Commercial>98.0%<2.0%<2.0%<2.0%[3]
Plant-Derived (Crude)81.0%---[3]
Plant-Derived (Purified)94.0%---[3]

Visualization of Experimental Workflow

The logical flow of the isomeric purity analysis, from sample reception to the final report, is depicted in the diagram below.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing cluster_report Reporting Sample Receive Synthetic This compound Sample Weigh Weigh Sample Sample->Weigh Dissolve Dissolve & Dilute in n-Heptane Weigh->Dissolve Transfer Transfer to Autosampler Vial Dissolve->Transfer Inject Inject Sample into GC-FID Transfer->Inject Separate Isomer Separation on HP-INNOWax Column Inject->Separate Detect FID Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Report Final Purity Report Calculate->Report

Caption: Workflow for this compound Isomeric Purity Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Codlemone Dispenser Release Rate for Field Longevity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during field experiments with Codlemone dispensers.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue: Inconsistent or Rapid Decline in Pheromone Release Rates

  • Question: My this compound dispensers are showing a rapid decrease in efficacy shortly after deployment. What could be the cause and how can I troubleshoot this?

  • Answer: A rapid decline in release rates can be attributed to several factors. High temperatures and strong winds can accelerate the release of this compound from passive dispensers[1]. Additionally, exposure to UV radiation and oxygen can degrade the this compound, leading to the formation of isomers that may be antagonistic to male moths[2].

    Troubleshooting Steps:

    • Environmental Monitoring: Continuously monitor and record temperature and wind speed at your field site. This data will help correlate environmental conditions with release rate fluctuations.

    • Dispenser Placement: If possible, place dispensers in locations that offer some protection from direct, prolonged sunlight without obstructing pheromone dispersal. However, ensure dispensers are in the upper third of the tree canopy for optimal performance[3].

    • Dispenser Type Selection: Consider using dispensers with UV-adsorbers and stabilizers, which are designed to reduce the degradation of this compound[2]. Different dispenser types have varying release profiles; for instance, Isomate-CTT has shown a more consistent release rate over a 140-day period compared to other models[2].

    • Quality Control: Before large-scale deployment, test a small batch of dispensers to establish a baseline release rate. This can help identify issues with a specific batch of dispensers.

Issue: Low Efficacy in Mating Disruption Despite Correct Dispenser Density

  • Question: I've deployed the recommended number of dispensers per acre, but I'm still observing a high level of mating. Why is this happening and what can I do?

  • Answer: The success of mating disruption is not solely dependent on the number of dispensers, but also on the uniform coverage of the orchard with the pheromone plume[1]. Several factors can influence this:

    Troubleshooting Steps:

    • Orchard Size and Shape: Mating disruption is most effective in large, contiguous areas of at least 10 acres. Long, narrow orchards are more challenging to treat effectively than square-shaped ones due to a larger border-to-area ratio, which can lead to mated females entering from untreated areas[4][5].

    • Initial Pest Population: Mating disruption is a population management tool and is less effective in areas with very high pest pressure. In such cases, it should be integrated with other pest management strategies, such as the use of insecticides, especially during the initial seasons of use[1][4].

    • Dispenser Distribution: Ensure dispensers are distributed uniformly throughout the orchard, paying special attention to the borders. A higher density of dispensers may be necessary along the upwind edges of the orchard. Increasing the number of point sources provides better coverage than increasing the release rate of individual dispensers[1].

    • Canopy Density: In orchards with dense foliage, the movement of the pheromone plume can be restricted. Conversely, in newly planted orchards with sparse foliage, the pheromone can dissipate quickly[5]. Adjust dispenser placement and density accordingly.

Frequently Asked Questions (FAQs)

General Questions

  • What is the optimal release rate for this compound dispensers?

    • The optimal release rate can vary depending on the specific goals of the study (e.g., monitoring vs. mating disruption) and environmental conditions. For trapping, a release rate of 18.4–29.6 μ g/week has been found to be effective[6]. For mating disruption, dispensers are designed to release a sufficient amount of pheromone over a period of approximately 140-150 days[3][4].

  • How long can I expect this compound dispensers to be effective in the field?

    • Most commercially available hand-applied dispensers are designed to last for a single season, typically around 140-150 days, which covers approximately two codling moth generations[3]. However, the actual longevity can be influenced by environmental factors such as temperature and UV exposure[2].

  • What are the main differences between passive and active (aerosol) dispensers?

    • Passive (Hand-Applied) Dispensers: These release this compound through diffusion, and the rate is influenced by temperature and wind[1]. They are typically deployed at high densities (200-400 per acre)[1][7].

    • Active (Aerosol) Dispensers: These are programmable devices that release a metered dose of pheromone at specific intervals[1]. They are used at a much lower density (1-2 per acre) and create a larger, more widespread plume[1][7].

Experimental Design & Data Interpretation

  • How can I accurately measure the release rate of my dispensers?

    • The release rate can be determined by conducting a residual analysis of field-aged dispensers. This involves extracting the remaining this compound from the dispenser at various time points and quantifying it using gas chromatography (GC)[2][8]. A detailed protocol is provided in the "Experimental Protocols" section below.

  • Why are my trap catches low even in untreated control plots?

    • Low trap catches in control plots could be due to several factors, including low pest population density in the area, improper trap placement, or competition from other pheromone sources in the vicinity.

  • Is it better to have a higher number of dispensers or a higher release rate per dispenser?

    • Research suggests that increasing the number of dispensers per acre (point sources) provides more uniform coverage and is more effective for mating disruption than simply increasing the release rate of fewer dispensers[1].

Data Presentation

Table 1: Comparison of this compound Release Rates from Different Hand-Applied Dispenser Types Over 140 Days in the Field.

Dispenser TypeInitial Release Rate (µ g/hour )Release Rate after 14 days (µ g/hour )Release Rate after 140 days (µ g/hour )
Checkmate 52.227.990.52
Cidetrak Not specified3.790.28
Isomate-C plus Not specified7.272.51
Isomate-CTT Not specifiedNot specified7.23

Data compiled from a study conducted in a high-elevation Utah apple orchard.[2]

Experimental Protocols

Protocol 1: Determination of this compound Release Rate by Residual Analysis

This protocol outlines the steps to determine the amount of pheromone remaining in a dispenser after a period of field aging.

Materials:

  • Field-aged this compound dispensers

  • Acetone (90 mL per dispenser)

  • Methyl myristate (2 mL per dispenser)

  • Flasks

  • 100 mL volumetric flasks

  • Gas chromatograph with a mass selective detector (GC/MS)

Procedure:

  • Sample Preparation:

    • Collect dispensers from the field at predetermined intervals (e.g., 14, 30, 60, 90, 120, and 140 days).

    • Cut each individual dispenser into 1-1.5 cm pieces.

  • Extraction:

    • Place the pieces of a single dispenser into a flask containing 90 mL of acetone and 2 mL of methyl myristate (as an internal standard).

    • Seal the flask and allow it to sit for a minimum of 8 hours to ensure complete extraction of the this compound.

  • Dilution:

    • Transfer the contents of the flask to a 100 mL volumetric flask.

    • Rinse the original flask with a small amount of acetone and add it to the volumetric flask.

    • Bring the volume up to 100 mL with acetone.

    • Invert the flask several times to ensure thorough mixing.

  • GC/MS Analysis:

    • Analyze the extract using a GC/MS to quantify the amount of this compound present relative to the internal standard.

  • Calculating Release Rate:

    • The release rate can be calculated by subtracting the amount of this compound remaining at a given time point from the initial amount and dividing by the number of days in the field.

This protocol is modified from the work of Vince Hebert and Elizabeth Tomaszewska, Michigan State University.[2]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_field Field Deployment cluster_lab Laboratory Analysis cluster_analysis Data Analysis & Optimization start Select Dispenser Types batch_test Baseline Release Rate Test (Pre-deployment) start->batch_test Quality Control deploy Deploy Dispensers in Field batch_test->deploy monitor Monitor Environmental Conditions (Temp, Wind) deploy->monitor collect Collect Dispensers at Intervals (e.g., 14, 30, 60, 90, 120, 140 days) deploy->collect compare Compare Dispenser Performance monitor->compare Correlate with environmental data extract Residual this compound Extraction collect->extract Field-aged samples gcms GC/MS Quantification extract->gcms calc_release Calculate Release Rates gcms->calc_release calc_release->compare optimize Optimize Field Longevity Strategy compare->optimize

Caption: Workflow for assessing this compound dispenser field longevity.

Factors_Affecting_Release_Rate cluster_environmental Environmental Factors cluster_dispenser Dispenser Characteristics cluster_field_conditions Field Conditions center This compound Release Rate & Field Longevity temp Temperature temp->center wind Wind Speed wind->center uv UV Radiation uv->center Degradation type Dispenser Type (Passive vs. Active) type->center material Polymer Material & Additives (UV Stabilizers) material->center initial_load Initial Pheromone Load initial_load->center density Dispenser Density density->center Efficacy placement Placement in Canopy placement->center Efficacy orchard_size Orchard Size & Shape orchard_size->center Efficacy pest_pressure Pest Population Density pest_pressure->center Efficacy

Caption: Key factors influencing this compound dispenser performance.

References

Technical Support Center: Degradation of Codlemone in Dispensers due to UV Exposure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of codlemone in dispensers when exposed to ultraviolet (UV) radiation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern?

A1: this compound, the primary component of the codling moth sex pheromone, is chemically known as (E,E)-8,10-dodecadien-1-ol.[1][2] It is a biologically active compound used in mating disruption dispensers to control codling moth populations in orchards.[3] Degradation of this compound is a significant concern because it leads to a loss of its biological efficacy. UV exposure can cause isomerization of the active (E,E) isomer into other geometric isomers such as (E,Z), (Z,E), and (Z,Z)-8,10-dodecadienol.[4] Some of these isomers are not only inactive but can be antagonistic, meaning they inhibit the attraction of male moths to the pheromone source, thereby reducing the effectiveness of the mating disruption strategy.[3][4]

Q2: What are the primary environmental factors that cause this compound degradation in dispensers?

A2: The primary environmental factors responsible for this compound degradation are exposure to ultraviolet (UV) radiation from sunlight and atmospheric oxygen.[3][5] These factors can accelerate the isomerization and oxidation of the this compound molecule.[5] Temperature also plays a role, as higher temperatures can increase the rate of these degradation reactions and also affect the release rate of the pheromone from the dispenser.[5][6]

Q3: How can I protect this compound from UV degradation in my experiments?

A3: To protect this compound from UV degradation, it is recommended to incorporate UV stabilizers into the dispenser formulation.[5] There are two main types of UV stabilizers: UV absorbers and Hindered Amine Light Stabilizers (HALS).[7][8] UV absorbers, such as those from the benzophenone or benzotriazole classes (e.g., Chimassorb® 81, Tinuvin® P), work by absorbing harmful UV radiation and dissipating it as heat.[7][9][10] HALS, such as Chimassorb® 944, do not absorb UV radiation but instead act as radical scavengers, inhibiting the degradation process.[8][11] For optimal protection, a synergistic combination of a UV absorber and a HALS is often recommended.[7][8]

Q4: What are the expected degradation products of this compound?

A4: Under UV exposure, the primary degradation products of (E,E)-8,10-dodecadien-1-ol (this compound) are its geometric isomers: (E,Z)-8,10-dodecadien-1-ol, (Z,E)-8,10-dodecadien-1-ol, and (Z,Z)-8,10-dodecadien-1-ol.[4] Studies have shown that the presence of the (E,Z) and (Z,Z) isomers, in particular, can reduce male moth attraction.[4] In addition to isomerization, oxidation of the conjugated diene system can occur, leading to the formation of various oxidation products, though the specific structures of these are less commonly characterized in the literature.

Troubleshooting Guides

Problem 1: Rapid loss of this compound activity in field trials.
  • Question: My this compound dispensers are losing their effectiveness much faster than expected in the field. What could be the cause?

  • Answer: Rapid loss of activity is often due to the degradation of the active (E,E)-isomer of this compound.

    • Possible Cause 1: Insufficient UV Protection. The dispenser matrix may not contain an adequate amount or the correct type of UV stabilizer. High-elevation orchards experience greater UV exposure, which can accelerate degradation.[3]

      • Solution: Incorporate a UV stabilizer package into your dispenser formulation. A combination of a UV absorber (e.g., a benzotriazole like Tinuvin® 234) and a HALS (e.g., Chimassorb® 944) is often more effective than a single stabilizer.[8][12] The recommended loading level for these stabilizers in polyolefins typically ranges from 0.1% to 1.0% by weight.[13]

    • Possible Cause 2: High Temperatures. Elevated temperatures in the field can accelerate both the degradation of this compound and its release rate from the dispenser, leading to premature depletion.[5][6]

      • Solution: When designing experiments, consider the local climate and select a dispenser material with a release profile suitable for the expected temperature range.

Problem 2: Unexpected peaks in the gas chromatogram during this compound analysis.
  • Question: I am analyzing the residual this compound content in my dispensers and see several unexpected peaks in the GC-MS chromatogram. What are they and where did they come from?

  • Answer: Unexpected peaks can arise from several sources. A systematic approach is needed for identification.

    • Possible Cause 1: this compound Isomers. The most likely unexpected peaks are the geometric isomers of this compound ((E,Z), (Z,E), and (Z,Z)). These are formed due to UV-induced photoisomerization.

      • Solution: To confirm, compare the retention times and mass spectra of the unknown peaks with those of commercially available synthetic standards of the this compound isomers.

    • Possible Cause 2: Oxidation Products. If the dispensers have been exposed to air and UV light, oxidation of the this compound molecule can occur.

      • Solution: Mass spectrometry can help in the tentative identification of these products by analyzing their fragmentation patterns. Look for masses corresponding to the addition of oxygen atoms (e.g., M+16, M+32).

    • Possible Cause 3: Contamination. The peaks could be from contaminants in the solvent, on the glassware, or from the dispenser matrix itself (e.g., plasticizers, oligomers).

      • Solution: Run a blank analysis with just the solvent. Also, perform an extraction of a "blank" dispenser (without this compound) to identify any leachables from the polymer matrix. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent.[14]

Problem 3: Inconsistent results in UV stability studies.
  • Question: I am conducting accelerated UV aging experiments on my this compound dispensers, but the results are not reproducible. What could be causing this variability?

  • Answer: Inconsistent results in accelerated aging studies can stem from variations in experimental conditions and sample preparation.

    • Possible Cause 1: Inconsistent UV Exposure. The intensity of the UV lamps in the aging chamber may not be uniform, or the distance of the samples from the lamps may vary.

      • Solution: Ensure that the UV aging chamber is properly calibrated and that the irradiance is consistent across the sample area. Rotate the positions of the samples periodically to ensure uniform exposure.

    • Possible Cause 2: Temperature and Humidity Fluctuations. Variations in temperature and humidity inside the chamber can affect the degradation rate.

      • Solution: Monitor and control the temperature and humidity within the chamber according to a standardized protocol (e.g., ASTM G154).[15]

    • Possible Cause 3: Inhomogeneous Dispenser Formulation. The UV stabilizer may not be uniformly dispersed within the polymer matrix of the dispenser.

      • Solution: Ensure that the blending process during dispenser manufacturing results in a homogeneous distribution of both the this compound and the UV stabilizer. Analyze samples from different parts of a dispenser or from different dispenser batches to check for uniformity.

Data Presentation

Table 1: this compound Content and Release Rates from Different Commercial Dispensers after Field Aging

Dispenser BrandDays in FieldAverage this compound Remaining (mg)Average Release Rate (µg/hr)
Isomate-CTT0200-
14-10.5
90-6.34
140937.23
Isomate-C Plus0180-
14-7.27
120-2.51
1406.5-
Checkmate CM0220-
14-5.5
14025-
Cidetrak CM0150-
14-3.5
14012.37-

Data adapted from a study on dispenser performance in a high-elevation orchard.[3]

Table 2: Performance of UV Stabilizers in Protecting Polymers

UV Stabilizer TypeTrade Name ExampleMechanism of ActionRecommended for this compound Dispensers
UV Absorber (Benzophenone)Chimassorb® 81Absorbs UV radiation and dissipates it as heat.Yes, especially in combination with a HALS.[7][8]
UV Absorber (Benzotriazole)Tinuvin® 234Absorbs UV radiation and dissipates it as heat.[12]Yes, provides broad-spectrum UV protection.[10]
Hindered Amine Light Stabilizer (HALS)Chimassorb® 944Scavenges free radicals to inhibit photo-oxidation.[8][11]Yes, provides long-term thermal and light stability.[8]

Experimental Protocols

Protocol for Accelerated UV Aging of this compound Dispensers

This protocol outlines a procedure for simulating the long-term effects of sun exposure on this compound dispensers in a laboratory setting.

  • Sample Preparation:

    • Prepare dispenser samples with and without the UV stabilizer(s) to be tested. Ensure a homogeneous distribution of all components.

    • Use a control group of dispensers that will not be exposed to UV light.

  • Accelerated UV Aging:

    • Place the dispenser samples in a UV accelerated weathering chamber.

    • Set the chamber to a standardized cycle, for example, based on ASTM G154, which alternates between UV exposure and condensation.

    • Use UVA-340 lamps to simulate the short-wavelength UV radiation in sunlight.

    • Set the irradiance level to a constant value, for example, 0.89 W/m²/nm at 340 nm.

    • Maintain a constant temperature during the UV cycle (e.g., 60°C) and the condensation cycle (e.g., 50°C).

    • Expose the samples for a predetermined duration (e.g., 200, 400, 600, 800, 1000 hours), removing a subset of samples at each time point for analysis.

  • Extraction of this compound:

    • Cut the aged dispenser samples into small pieces (approximately 1-1.5 cm).

    • Place the pieces into a flask with a known volume of a suitable solvent (e.g., acetone or hexane).

    • Add an internal standard (e.g., methyl myristate) to the solvent for accurate quantification.

    • Allow the extraction to proceed for at least 8 hours with occasional agitation.

    • Bring the final volume to a precise amount in a volumetric flask.

  • GC-MS Analysis:

    • Analyze the extracts using a gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Use a suitable capillary column (e.g., HP-INNOWax, 30 m x 0.25 mm, 0.25 µm).

    • Set the GC oven temperature program to achieve good separation of this compound and its isomers. A typical program might start at 100°C, hold for 2 minutes, then ramp up to 220°C.

    • Use the mass spectrometer in both full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for accurate quantification of this compound and its known isomers.

    • Quantify the amount of remaining this compound and the formed isomers by comparing their peak areas to that of the internal standard and a calibration curve.

Mandatory Visualizations

Codlemone_Degradation_Pathway cluster_isomers Isomerization Products This compound (E,E)-8,10-dodecadien-1-ol (Active Pheromone) EZ_Isomer (E,Z)-Isomer This compound->EZ_Isomer ZE_Isomer (Z,E)-Isomer This compound->ZE_Isomer ZZ_Isomer (Z,Z)-Isomer This compound->ZZ_Isomer Oxidation_Products Oxidation Products (e.g., hydroperoxides, epoxides) This compound->Oxidation_Products UV_Light UV Light (Sunlight) UV_Light->this compound Photoisomerization UV_Light->this compound Photo-oxidation Oxygen Oxygen (O2) Oxygen->this compound Photo-oxidation Loss_of_Activity Loss of Biological Activity & Antagonistic Effects EZ_Isomer->Loss_of_Activity ZE_Isomer->Loss_of_Activity ZZ_Isomer->Loss_of_Activity Oxidation_Products->Loss_of_Activity Experimental_Workflow cluster_prep 1. Sample Preparation cluster_aging 2. Accelerated UV Aging cluster_analysis 3. Chemical Analysis cluster_eval 4. Data Evaluation Dispenser_Control Dispensers without UV Stabilizer UV_Chamber UV Weathering Chamber (e.g., ASTM G154) Dispenser_Control->UV_Chamber Dispenser_Test Dispensers with UV Stabilizer Dispenser_Test->UV_Chamber Time_Points Collect samples at multiple time points UV_Chamber->Time_Points Extraction Solvent Extraction with Internal Standard Time_Points->Extraction GCMS GC-MS Analysis (Quantification of this compound and Degradation Products) Extraction->GCMS Degradation_Rate Calculate Degradation Rate GCMS->Degradation_Rate Compare Compare Performance of Control vs. Test Samples Degradation_Rate->Compare Efficacy Determine UV Stabilizer Efficacy Compare->Efficacy Troubleshooting_Tree cluster_peaks Unexpected Peaks in GC cluster_variability High Variability in Results cluster_degradation Faster than Expected Degradation Start Unexpected results in This compound degradation analysis Problem_Type What is the nature of the problem? Start->Problem_Type Check_Isomers Compare with isomer standards Problem_Type->Check_Isomers Unexpected Peaks Check_UV_Chamber Calibrate UV chamber (irradiance, temperature) Problem_Type->Check_UV_Chamber High Variability Review_Stabilizer Review UV stabilizer type and concentration Problem_Type->Review_Stabilizer Fast Degradation Check_Blank Run solvent and dispenser blanks Check_Isomers->Check_Blank Check_MS Analyze mass spectra for oxidation Check_Blank->Check_MS Check_Homogeneity Analyze dispenser homogeneity Check_UV_Chamber->Check_Homogeneity Check_Protocol Review experimental protocol Check_Homogeneity->Check_Protocol Consider_Temp Evaluate effect of temperature Review_Stabilizer->Consider_Temp Check_Dispenser_Matrix Assess dispenser material compatibility Consider_Temp->Check_Dispenser_Matrix

References

Technical Support Center: Troubleshooting Low Trap Capture with Codlemone-Baited Traps

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and pest management professionals experiencing low capture rates with Codlemone-baited traps for the codling moth (Cydia pomonella).

Frequently Asked Questions (FAQs)

Q1: Why am I catching few or no codling moths in my this compound-baited traps?

A1: Low trap capture can be attributed to several factors, ranging from incorrect trap setup and maintenance to environmental conditions and the specific pest management strategies being employed in the area. A systematic approach to troubleshooting is recommended to identify the root cause.

Q2: How does the presence of mating disruption (MD) affect my trap captures?

A2: Mating disruption saturates an area with synthetic pheromones, which can significantly reduce the effectiveness of standard this compound traps.[1][2] This "trap shutdown" occurs because the male moths are overwhelmed by the pheromone, making it difficult for them to locate the point source of the trap's lure.[1] In orchards with mating disruption, it is crucial to use high-load (10x) pheromone lures or combination lures that include other attractants like pear ester.[2][3][4]

Q3: What is the optimal placement for a this compound-baited trap?

A3: Proper trap placement is critical for maximizing capture rates. Traps should be positioned in the upper third of the tree canopy, as this is where adult moths are most active.[3][5] Ensure the trap entrance is not obstructed by foliage or branches and is parallel to the prevailing wind direction to facilitate pheromone dispersal.[6][7] Avoid placing traps at the very edge of an orchard block; instead, place them a few rows in.[5][8]

Q4: How often should I check my traps and replace the lures and liners?

A4: Traps should be checked at least once a week.[3][8] During critical monitoring periods, such as establishing a biofix, daily or every-other-day checks are recommended.[6] Lure longevity varies by manufacturer and environmental conditions, so always follow the manufacturer's replacement recommendations, which is typically every 3-4 weeks.[9] Sticky liners should be replaced when they become dirty, covered in debris, or after approximately 30 moths have been captured.[3][8]

Q5: Can weather conditions impact trap capture rates?

A5: Yes, weather plays a significant role. Codling moth flight and mating activity are influenced by temperature, with activity often beginning when evening temperatures exceed 60°F (15.5°C). Wind and rain can also affect the pheromone plume from the lure, potentially reducing the trap's effective range.[10]

Troubleshooting Guide

If you are experiencing low trap captures, use the following guide to diagnose and resolve the issue.

Step 1: Verify Lure and Trap Integrity
Potential IssueRecommended Action
Expired or Improperly Stored Lure Lures should be stored in a freezer until use to maintain their efficacy.[1][10] Check the expiration date and ensure you are using fresh lures each season.[1]
Incorrect Lure Type for Conditions In orchards with mating disruption, standard 1x this compound lures are often ineffective.[4][10] Switch to a high-load (10x) lure or a combination lure containing pear ester (CM-DA).[3][4]
Contaminated Lure or Trap Always handle lures with gloves to avoid contamination with other scents.[11][12] Do not handle different types of pheromone lures with the same gloves.
Damaged or Incorrectly Assembled Trap Ensure the trap is assembled correctly according to the manufacturer's instructions.[4] Check for and repair any damage from wind or animals.[10]
Step 2: Assess Trap Placement and Density
Potential IssueRecommended Action
Improper Trap Height Traps should be in the upper third of the tree canopy.[3][5] Traps placed too low will have significantly lower capture rates.
Obstructed Trap Entrance Clear away any leaves, branches, or fruit that may be blocking the trap entrance.[3][10]
Poor Location within Orchard Move traps away from the immediate edge of the orchard and into the block by several rows.[5][8]
Insufficient Trap Density For effective monitoring, a density of one trap per 2.5 acres is recommended to detect low population levels.[3][8][13]
Step 3: Evaluate Environmental and Biological Factors
Potential IssueRecommended Action
Low Pest Pressure It is possible that the codling moth population in the area is genuinely low. Consider conducting visual inspections of fruit for damage to confirm this.[4]
Unfavorable Weather Cool, windy, or rainy weather can suppress moth flight and reduce trap captures.[10] Monitor weather conditions and correlate them with trap data.
Incorrect Timing of Trap Deployment Traps should be placed in the orchard before the first moth emergence, typically by the pink stage of apple bud development or by 100 degree days.[3][8]

Experimental Protocols

Protocol 1: Establishing a Biofix for Codling Moth

The "Biofix" is the date of the first sustained flight of codling moths, which is used to initiate degree-day models for timing pest management interventions.

  • Trap Placement: Deploy this compound-baited traps prior to the first bloom.[9]

  • Monitoring Frequency: Check traps daily or every other day.[6]

  • Establishing Biofix: The biofix is determined when at least two male codling moths are captured on two consecutive nights.[9]

  • Degree-Day Accumulation: Once the biofix is established, begin calculating accumulated degree days using a base temperature of 50°F (10°C) to predict key life cycle events.[9]

Visual Guides

TroubleshootingWorkflow cluster_lure Lure & Trap Issues cluster_placement Placement & Density Issues cluster_env Environmental/Biological Factors start Low Trap Capture lure_check Step 1: Check Lure & Trap start->lure_check lure_type Correct Lure Type? (e.g., 10x in MD) lure_check->lure_type If issues persist placement_check Step 2: Check Placement & Density trap_height Correct Height? (Upper 1/3) placement_check->trap_height env_check Step 3: Evaluate Environmental Factors pest_pressure Confirm Pest Pressure env_check->pest_pressure resolution Improved Trap Capture lure_type->resolution No -> Change Lure lure_handling Proper Handling & Storage? lure_type->lure_handling Yes lure_handling->resolution No -> Replace Lure trap_condition Trap Assembled & Undamaged? lure_handling->trap_condition Yes trap_condition->placement_check Yes trap_condition->resolution No -> Fix/Replace Trap trap_height->resolution No -> Adjust Height trap_location Good Location? (Not on edge) trap_height->trap_location Yes trap_location->resolution No -> Relocate Trap trap_density Sufficient Density? (1 per 2.5 ac) trap_location->trap_density Yes trap_density->env_check Yes trap_density->resolution No -> Add More Traps pest_pressure->resolution Low -> Re-evaluate Need weather Favorable Weather? pest_pressure->weather Pressure Confirmed weather->resolution Yes -> Continue Monitoring PheromoneAction cluster_moth Male Codling Moth cluster_trap This compound-Baited Trap moth Male Moth trap Trap moth->trap Is Captured lure This compound Lure (Synthetic Pheromone) lure->moth Attracts

References

Technical Support Center: Optimizing Codlemone Efficacy in High-Density Codling Moth Populations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficacy of Codlemone for managing high-density codling moth (Cydia pomonella) populations. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound, the primary component of the codling moth sex pheromone, is (E,E)-8,10-dodecadien-1-ol. It functions through a mechanism called mating disruption.[1] By permeating the atmosphere with synthetic this compound, the ability of male moths to locate females for mating is significantly impaired. This leads to a reduction in successful mating events and subsequently, a decrease in the pest population over time.

Q2: Why is the efficacy of this compound reduced in high-density codling moth populations?

In high-density populations, the probability of male moths locating females by chance increases, even in a pheromone-saturated environment. The sheer number of moths can overwhelm the mating disruption effect.[2] Additionally, in orchards with a history of high pest pressure, a larger reservoir of mated females may already be present, contributing to ongoing crop damage.[2]

Q3: What are the key factors influencing the effectiveness of this compound-based mating disruption?

Several factors can impact the success of a this compound mating disruption program:

  • Pest Population Density: Mating disruption is most effective at low to moderate pest population densities.[2]

  • Dispenser Density and Distribution: A higher density of pheromone release points generally leads to more effective disruption and reduced fruit injury.[3][4]

  • Dispenser Technology and Release Rate: Different dispenser types have varying release rates and longevity, which can affect season-long efficacy.[5][6]

  • Orchard Characteristics: Orchard size, tree canopy density, and wind conditions can influence pheromone distribution.

  • Immigration of Mated Females: Orchards located near untreated areas may experience an influx of already mated females, reducing the overall effectiveness of the program.

Q4: Can this compound be used in combination with other pest control methods?

Yes, integrating this compound with other control strategies is often recommended, especially in high-density situations. This approach, known as Integrated Pest Management (IPM), can include:

  • Insecticides: Targeted insecticide applications can be used to reduce the initial pest population to a level where mating disruption can be more effective.

  • Kairomones: The addition of pear ester, a kairomone that attracts both male and female codling moths, can enhance monitoring and, in some cases, improve control when used with this compound.[7]

  • Attract-and-Kill Strategies: These formulations combine this compound with a contact insecticide, luring male moths to a lethal source.[8]

Q5: Are there concerns about codling moth resistance to this compound?

While resistance to this compound in the form of behavioral changes has been a topic of research, the primary concern for resistance is often related to the insecticides used in conjunction with mating disruption. However, monitoring for any changes in moth behavior and response to this compound is a crucial aspect of a long-term management strategy.

Troubleshooting Guide

Problem: High levels of fruit damage despite using this compound dispensers.

Potential Cause Troubleshooting Steps
High Initial Population Density 1. Assess Population: Use high-load pheromone traps with a pear ester kairomone to accurately monitor both male and female populations. 2. Initial Knockdown: Apply a targeted insecticide treatment at the beginning of the season to lower the pest pressure before deploying this compound dispensers.
Insufficient Dispenser Density 1. Increase Dispenser Rate: Research has shown that higher densities of pheromone sources provide superior disruption.[4] Consider increasing the number of dispensers per hectare, especially around orchard borders. 2. Uniform Distribution: Ensure dispensers are placed evenly throughout the orchard, following the manufacturer's recommendations for height and placement within the tree canopy.
Immigration of Mated Females 1. Border Treatments: Create a buffer zone by treating the perimeter of the orchard with a higher density of dispensers or with an attract-and-kill product. 2. Area-Wide Management: Collaborate with neighboring orchards to implement a coordinated mating disruption program to reduce the overall regional pest pressure.
Improper Dispenser Timing or Type 1. Application Timing: Deploy dispensers before the first moth flight of the season. 2. Dispenser Choice: Select a dispenser with a release rate and longevity appropriate for the length of the codling moth flight season in your region. Refer to the data tables below for comparisons of different dispenser types.[5][6]

Problem: Low or no male moth capture in monitoring traps within the treated area.

Potential Cause Troubleshooting Steps
"Trap Shutdown" due to Effective Mating Disruption 1. Use High-Load Lures: Standard pheromone lures may not be attractive enough in a pheromone-saturated environment. Use high-load this compound lures, often in combination with pear ester, for more accurate monitoring.[9] 2. Assess Fruit Damage: Rely on direct fruit inspection to gauge the effectiveness of the program, as trap catch may not be a reliable indicator.
Incorrect Trap Placement 1. Trap Height and Location: Place traps in the upper third of the tree canopy, consistent with codling moth flight behavior.

Data Presentation

Table 1: Comparison of this compound Dispenser Release Rates Over Time

Dispenser BrandInitial Release Rate (µ g/hour )Release Rate after 14 Days (µ g/hour )Release Rate after 90 Days (µ g/hour )Release Rate after 140 Days (µ g/hour )
Isomate-C plus 7.27--2.51
Isomate-CTT -13.896.347.23
Checkmate 52.227.99-0.52
Cidetrak -3.79-0.28

Data adapted from a study conducted in a Utah apple orchard.[5]

Table 2: Efficacy of Mating Disruption Formulations in Relation to Codling Moth Population Density

FormulationPopulation DensityEfficacy (Fruit Damage Reduction %)
Ecodian CP Low81.2%
Ecodian CP High62.1%
Isomate CTT Low95.8%
Isomate CTT High54.2%

Data adapted from field experiments comparing two commercial pheromone preparations.[2]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound Mating Disruption

This protocol outlines a method for evaluating the effectiveness of a this compound mating disruption program in a high-density population.

1. Experimental Design:

  • Select replicated plots of at least 1 hectare each.

  • Establish both treated (mating disruption) and untreated control plots.

  • To minimize interference, ensure a buffer zone of at least 100 meters between plots.

2. Treatment Application:

  • In the treated plots, deploy this compound dispensers at the desired density (e.g., 500-1000 dispensers/ha) before the anticipated first flight of the codling moth.[2]

  • Distribute dispensers uniformly throughout the canopy, typically in the upper third of the trees.

3. Monitoring and Data Collection:

  • Deploy high-load this compound traps combined with a pear ester lure in both treated and control plots to monitor male and female moth populations.

  • Inspect a random sample of at least 1,000 fruits per plot at regular intervals and at harvest to assess the percentage of fruit damage.

  • Record the number of larvae found in corrugated cardboard bands placed around tree trunks to estimate the overwintering population.[2]

4. Data Analysis:

  • Calculate the efficacy of the mating disruption treatment using Abbott's formula: Efficacy (%) = [(% damage in control - % damage in treated) / % damage in control] x 100.

  • Statistically compare moth trap captures and fruit damage between treated and control plots using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Wind Tunnel Bioassay for Male Codling Moth Response to this compound

This protocol details a laboratory-based method to evaluate the behavioral response of male codling moths to different this compound formulations or blends.

1. Insect Rearing:

  • Rear codling moth larvae on an artificial diet under controlled conditions (e.g., 23°C, 60% RH, 16:8 L:D photoperiod).[10]

  • Separate male pupae to ensure a supply of virgin males for the bioassay.

2. Wind Tunnel Setup:

  • Use a Plexiglas wind tunnel (e.g., 0.9 x 0.9 x 3 m) with controlled airflow (e.g., 0.3 m/s), temperature (e.g., 20-26°C), and light intensity.[10][11]

3. Stimulus Preparation and Delivery:

  • Load a rubber septum or other dispenser with a precise amount of the this compound formulation to be tested (e.g., 10 µg).[10]

  • Place the dispenser at the upwind end of the wind tunnel.

4. Bioassay Procedure:

  • Introduce individual 2-3 day old virgin male moths into the downwind end of the tunnel.[11]

  • Observe and record the following behaviors for a set period (e.g., 3 minutes): wing fanning, taking flight, upwind flight, and contact with the pheromone source.[10]

  • Test a sufficient number of males for each treatment (e.g., 15-20) and a control (solvent only).[11]

5. Data Analysis:

  • Analyze the percentage of males exhibiting each behavior for the different treatments using statistical tests such as chi-square or logistic regression.

Protocol 3: Electroantennography (EAG) for Assessing Antennal Response to this compound

EAG is an electrophysiological technique to measure the response of a moth's antenna to volatile compounds.

1. Insect and Antenna Preparation:

  • Immobilize a male codling moth.

  • Carefully excise one antenna at its base under a dissection microscope.

  • Mount the antenna between two electrodes using a conductive gel. The base of the antenna is connected to the reference electrode, and the tip to the recording electrode.

2. Stimulus Preparation and Delivery:

  • Prepare serial dilutions of this compound in a solvent like hexane (e.g., 0.01 to 100 µg/µL).

  • Apply a standard volume (e.g., 10 µL) of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Deliver a puff of air through the pipette to direct the odorant over the antenna.

3. Data Recording and Analysis:

  • Record the electrical potential (in millivolts) generated by the antenna in response to each stimulus using an EAG system.

  • Measure the amplitude of the negative voltage deflection for each response.

  • Generate a dose-response curve by plotting the EAG response against the logarithm of the this compound concentration.

Mandatory Visualizations

Codlemone_Signaling_Pathway This compound This compound Molecule OR Odorant Receptor (OR) on Olfactory Receptor Neuron This compound->OR Binds to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates Antennal_Lobe Antennal Lobe (Primary Olfactory Center) ORN->Antennal_Lobe Signal Transduction Brain Higher Brain Centers Antennal_Lobe->Brain Signal Processing Behavior Mating Behavior (Upwind Flight) Brain->Behavior Initiates

Caption: Simplified signaling pathway of this compound perception in male codling moths.

Experimental_Workflow_Field_Trial cluster_setup Experimental Setup cluster_application Treatment Application cluster_monitoring Data Collection cluster_analysis Data Analysis Plot_Selection Select Replicated Orchard Plots Treatment_Groups Assign Treatment Groups (this compound vs. Control) Plot_Selection->Treatment_Groups Dispenser_Deployment Deploy this compound Dispensers Treatment_Groups->Dispenser_Deployment Trap_Monitoring Monitor Moth Population (Pheromone Traps) Dispenser_Deployment->Trap_Monitoring Fruit_Inspection Assess Fruit Damage Dispenser_Deployment->Fruit_Inspection Efficacy_Calculation Calculate Efficacy (Abbott's Formula) Trap_Monitoring->Efficacy_Calculation Fruit_Inspection->Efficacy_Calculation Statistical_Analysis Statistical Comparison Efficacy_Calculation->Statistical_Analysis

Caption: Workflow for a field trial evaluating this compound efficacy.

Troubleshooting_Logic Start High Fruit Damage Observed Check_Population Assess Population Density (High-Load Traps) Start->Check_Population High_Pop High Population Check_Population->High_Pop Check_Density Review Dispenser Density and Distribution Low_Density Low Dispenser Density Check_Density->Low_Density Check_Immigration Evaluate Potential for Moth Immigration Immigration_Risk High Immigration Risk Check_Immigration->Immigration_Risk Check_Timing Verify Dispenser Application Timing Incorrect_Timing Incorrect Timing Check_Timing->Incorrect_Timing High_Pop->Check_Density No Action_Insecticide Action: Apply Initial Insecticide Knockdown High_Pop->Action_Insecticide Yes Low_Density->Check_Immigration No Action_Increase_Density Action: Increase Dispenser Density Low_Density->Action_Increase_Density Yes Immigration_Risk->Check_Timing No Action_Border_Treat Action: Implement Border Treatments Immigration_Risk->Action_Border_Treat Yes Action_Adjust_Timing Action: Adjust Timing for Next Season Incorrect_Timing->Action_Adjust_Timing Yes

Caption: Logical troubleshooting flow for poor this compound efficacy.

References

Technical Support Center: Overcoming Variability in Codlemone Field Trial Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Codlemone field trials for codling moth (Cydia pomonella) mating disruption.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve unexpected or variable results in your this compound field trials.

Issue 1: Higher than expected moth captures in monitoring traps within the mating disruption plot.

Possible Cause Troubleshooting Steps
High Initial Pest Population In orchards with a history of high codling moth pressure, mating disruption alone may not be sufficient in the first one to two seasons.[1][2] Action: Implement a complete or nearly-complete spray program in conjunction with mating disruption for the initial seasons to lower the moth population.[1][2]
Improper Trap Type or Lure Standard pheromone lures can be overwhelmed by the high concentration of this compound in a mating disruption environment, leading to inaccurate readings.[1][2][3]
Action: Use high-load (10x) this compound lures or combination lures containing both this compound and a kairomone like pear ester (e.g., CM-DA Combo lure), which attracts both males and females.[1][2][3][4]
Incorrect Trap Placement and Density Traps placed too low in the canopy, too close to the edge of the block, or at an insufficient density will not provide an accurate representation of the moth population.[4][5][6]
Action: Place traps in the upper third of the tree canopy.[4][5][6] Use a density of at least one trap per 2.5-5 acres.[4][5]
Mated Females Flying In Mating disruption does not kill moths, and mated females can migrate into the treated plot from nearby untreated areas.[7]
Action: If possible, establish a buffer zone around the trial plot or use border sprays. For effective mating disruption, a minimum of 10 contiguous acres is recommended.[1][2][7]
Ineffective Dispenser Distribution Uneven dispenser placement can create "gaps" in the pheromone cloud, allowing males to locate females.
Action: Ensure dispensers are distributed uniformly throughout the orchard, paying special attention to borders and "hot spots" with historically high damage.[1] For hand-applied dispensers, aim for a grid-like pattern.

Issue 2: Significant fruit damage despite low moth captures in traps.

Possible Cause Troubleshooting Steps
"Trap Shutdown" The high concentration of this compound from the dispensers may be so effective that it prevents males from finding not only females but also the monitoring traps, giving a false impression of low population density.[8]
Action: In addition to pheromone-only traps, use traps with a combination lure (this compound + pear ester) to monitor both male and female activity.[8] Also, conduct visual inspections of fruit for damage at key times, such as at the end of the first generation, mid-season, and before harvest.
Secondary Pests Damage may be caused by other pests that are not targeted by this compound. The absence of broad-spectrum insecticides used in conventional programs can sometimes lead to an increase in secondary pest populations.[7]
Action: Identify the pest causing the damage. If it is not codling moth, a targeted control measure for that specific pest may be necessary.
Early Season Mating Dispensers may have been deployed after the first moths emerged and mated.
Action: Deploy this compound dispensers before the first expected moth flight, typically around the time of first bloom.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the optimal density for this compound dispensers?

A1: The optimal density depends on the type of dispenser used. Here are some general guidelines:

Dispenser TypeRecommended Density per Acre
Hand-Applied (Passive) 200 - 400
High-Load (Meso) 18 - 36
Aerosol (Active) 1 - 2

Data sourced from Utah State University Extension.[1]

Q2: How should I place the dispensers in the orchard?

A2: For optimal performance, dispensers should be placed in the upper third of the tree canopy.[1][5][6] This is because codling moth mating activity is most prevalent in this area, and the pheromone, being heavier than air, will diffuse downwards.

Q3: How do I properly monitor a this compound field trial?

A3: Effective monitoring is crucial for assessing the efficacy of your trial. The following table outlines the key steps:

ParameterProtocol
Trap Type Use large delta or wing-style traps.[5]
Lure Selection In mating disruption orchards, use high-load (10x) this compound lures or CM-DA Combo lures (this compound + pear ester).[1][2][3][4]
Trap Density A minimum of one trap per 2.5-5 acres is recommended.[4][5]
Trap Placement Hang traps in the upper third of the tree canopy, ensuring the entrance is not obstructed by foliage.[4][5][6]
Monitoring Frequency Check traps at least once a week.[4]
Trap Maintenance Remove captured moths at each check. Replace sticky liners after 20-30 moths are caught or when they become dirty.[4][5] Replace lures according to the manufacturer's instructions.

Q4: What are the differences in release rates between various this compound dispenser products?

A4: Release rates can vary significantly between products and change over the course of the season. A study conducted in Utah provided the following insights into the release rates of four different hand-applied dispensers over 140 days:

Dispenser BrandInitial Release Rate (µ g/hour )Release Rate after 140 days (µ g/hour )Remaining this compound after 140 days
Isomate-CTT HighHighest of the four testedHighest of the four tested
Checkmate Highest of the four testedLowLow
Cidetrak Lowest of the four testedLowest of the four testedLow

This data is a qualitative summary of a study by Murray, M. (2009). Analysis of Codling Moth Mating Disruption Dispensers in a High-Elevation Northern Utah Apple Orchard. Utah State University Extension.

Q5: Can environmental factors affect the results of my this compound trial?

A5: Yes, environmental factors can play a significant role. Strong winds can dissipate the pheromone plume, reducing its effectiveness. High temperatures can increase the release rate of passive dispensers, potentially shortening their lifespan.[9]

Visualizations

Mating_Disruption_Mechanism cluster_0 Normal Mating cluster_1 Mating Disruption Female Female Moth Pheromone Pheromone Plume Female->Pheromone releases Male Male Moth Pheromone->Male attracts Disrupted_Male Male Moth Dispenser1 This compound Dispenser Fake_Plume1 False Pheromone Trail Dispenser1->Fake_Plume1 Dispenser2 This compound Dispenser Fake_Plume2 False Pheromone Trail Dispenser2->Fake_Plume2 Dispenser3 This compound Dispenser Fake_Plume3 False Pheromone Trail Dispenser3->Fake_Plume3 Fake_Plume1->Disrupted_Male confuse & overwhelm Fake_Plume2->Disrupted_Male confuse & overwhelm Fake_Plume3->Disrupted_Male confuse & overwhelm

Caption: Mechanism of Codling Moth Mating Disruption.

Troubleshooting_Workflow Start High Moth Captures or Fruit Damage Observed Check_Population Is this the first year of mating disruption in a high-pressure orchard? Start->Check_Population Check_Traps Are you using high-load or combo lures in your traps? Check_Population->Check_Traps No Action_Spray Action: Supplement with insecticides for the first 1-2 seasons. Check_Population->Action_Spray Yes Check_Placement Are dispensers and traps placed in the upper third of the canopy? Check_Traps->Check_Placement Yes Action_Lures Action: Switch to high-load or combo lures. Check_Traps->Action_Lures No Check_Borders Is the treated area at least 10 acres and isolated from untreated sources? Check_Placement->Check_Borders Yes Action_Placement Action: Adjust dispenser and trap height. Check_Placement->Action_Placement No Check_Damage_Type Is fruit damage confirmed to be from codling moth? Check_Borders->Check_Damage_Type Yes Action_Borders Action: Consider border sprays or expanding the treated area. Check_Borders->Action_Borders No Action_Secondary_Pest Action: Identify and manage the secondary pest. Check_Damage_Type->Action_Secondary_Pest No Monitor_Results Continue monitoring and reassess Check_Damage_Type->Monitor_Results Yes Action_Spray->Monitor_Results Action_Lures->Monitor_Results Action_Placement->Monitor_Results Action_Borders->Monitor_Results Action_Secondary_Pest->Monitor_Results

Caption: Troubleshooting Workflow for this compound Field Trials.

References

Adjusting Codlemone release rates for different temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Codlemone utilization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on adjusting this compound release rates for different temperature conditions and to offer troubleshooting support for related experiments.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the release rate of this compound from passive dispensers?

A1: The release rate of this compound from passive dispensers, such as hand-applied pheromone-releasing septa or spirals, is directly influenced by ambient temperature. Higher temperatures increase the volatility of the pheromone, leading to a higher release rate. Conversely, lower temperatures will decrease the release rate. This relationship is a critical factor to consider when planning experiments under variable temperature conditions. The release rate from these dispensers is also a function of wind speed, with higher wind speeds generally increasing the release rate[1].

Q2: Are all types of this compound dispensers affected by temperature in the same way?

A2: No. While passive dispensers are highly dependent on temperature, aerosol dispensers have a mechanically controlled release rate. These active dispensers release the pheromone formulation at programmed intervals, making their release rate independent of ambient temperature fluctuations[1].

Q3: What is the optimal temperature for codling moth mating activity?

A3: Codling moth mating activity is significantly influenced by temperature. Mating and egg-laying primarily occur around dusk. Research has shown that male codling moth behavior is greatly impeded when temperatures fall below 60°F (15.5°C), with little to no mating occurring at these cooler temperatures.

Q4: How can I ensure a consistent release rate of this compound in my experiments despite fluctuating temperatures?

A4: For experiments requiring a consistent release rate, using aerosol-based dispensers is recommended as their output is mechanically controlled and not dependent on temperature[1]. If using passive dispensers, it is crucial to monitor the ambient temperature and adjust experimental parameters or data interpretation accordingly. For laboratory-based experiments, conducting them in a temperature-controlled environment is the most effective method to ensure consistency.

Q5: Can high temperatures lead to a premature depletion of this compound from passive dispensers?

A5: Yes, prolonged exposure to high temperatures will accelerate the release of this compound from passive dispensers, potentially leading to their premature depletion. This can reduce the efficacy of mating disruption efforts over the intended lifespan of the dispenser. It is important to select dispensers with a known longevity profile suitable for the expected temperature conditions of your study area.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low efficacy of mating disruption at the beginning of the season. Temperatures are too low for significant codling moth flight and mating activity.- Monitor dusk temperatures. Mating activity is minimal below 60°F (15.5°C). - Delay dispenser deployment until temperatures are consistently in the active range for codling moths to conserve the pheromone.
Unexpectedly rapid decline in dispenser efficacy during a heatwave. High temperatures are causing an accelerated release of this compound from passive dispensers, leading to premature depletion.- In areas with consistently high temperatures, consider using dispensers with a higher initial pheromone load or a formulation designed for slower release at high temperatures. - For future experiments in such conditions, a split application of dispensers might be a viable strategy.
Inconsistent results in field trials across different locations. Variations in ambient temperature and wind speed between locations are affecting the release rates of passive dispensers differently.- Install data loggers at each field site to record temperature and wind speed. - Correlate these environmental factors with your experimental outcomes to account for their influence on pheromone release.
Failure to disrupt mating despite using the recommended number of dispensers. The orchard or experimental area has a very high population of codling moths. Mating disruption is most effective in low to moderate pest population densities.[2][3]- Augment mating disruption with other control methods to reduce the initial pest population. - Increase the density of dispensers, especially around the borders of the orchard, to create a stronger pheromone plume.[3]
Low trap captures in monitoring traps within a mating disruption area. The high concentration of synthetic pheromone from the dispensers is outcompeting the lures in the traps.- This is an expected outcome and indicates that the mating disruption is likely working. - To monitor populations within a disrupted area, use high-load pheromone lures or lures that also contain a pear ester, which is attractive to both male and female moths.[3]

Data Presentation

The following table summarizes the effect of different constant temperatures on the weight loss of two types of passive pheromone dispensers over approximately 120 days. This data can be used to estimate the relative release rates at various temperatures.

Temperature (°C)Dispenser TypeAverage Initial Weight (g)Average Final Weight (g)Average Weight Loss (g)
5Isonet1.5251.4870.038
5Rak4.8374.8230.014
10Isonet1.5251.4250.100
10Rak4.8374.7930.044
15Isonet1.5251.3350.190
15Rak4.8374.7230.114
20Isonet1.5251.2050.320
20Rak4.8374.6330.204
25Isonet1.5251.0950.430
25Rak4.8374.5430.294
30Isonet1.5251.0450.480
30Rak4.8374.5000.337
Data adapted from a study on pheromone release from passive dispensers. The weight loss is directly proportional to the amount of pheromone released.[4]

The following table presents the average release rates of four different commercial this compound dispensers over a 140-day period in a field study. While specific temperatures are not provided, this data illustrates the variability in release profiles among different products under real-world conditions.

Dispenser BrandDay 0 Release Rate (µ g/hour )Day 14 Release Rate (µ g/hour )Day 90 Release Rate (µ g/hour )Day 120 Release Rate (µ g/hour )Day 140 Release Rate (µ g/hour )
Checkmate 52.227.99--0.52
Isomate-CTT -13.896.34-7.23
Isomate-C plus -7.27---
Cidetrak -3.79--0.28
Data from a study conducted in a Utah apple orchard.[5]

Experimental Protocols

Protocol 1: Measuring this compound Release Rate Using a Volatile Collection System

This protocol describes a laboratory method for determining the release rate of this compound from passive dispensers under controlled temperature and airflow.[5][6]

Materials:

  • Volatile collection chambers (glass or Teflon)

  • Source of carbon-purified air

  • Flow meter

  • Adsorbent traps (e.g., Super Q)

  • Solvent for elution (e.g., acetone or dichloromethane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Internal standard (e.g., methyl myristate)

  • Temperature-controlled incubator or environmental chamber

Methodology:

  • Place a single this compound dispenser inside a volatile collection chamber.

  • Place the chamber in a temperature-controlled environment set to the desired experimental temperature.

  • Pass a stream of purified air through the chamber at a constant, known flow rate (e.g., 1.0 L/min).

  • Position an adsorbent trap at the outlet of the chamber to capture the volatilized this compound.

  • Collect volatiles for a predetermined period (e.g., 2-4 hours). The collection time may need to be adjusted based on the expected release rate.

  • After the collection period, remove the adsorbent trap and elute the trapped this compound using a small, precise volume of solvent.

  • Add a known amount of an internal standard to the eluate.

  • Analyze the sample using GC-FID or GC-MS to quantify the amount of this compound collected.

  • Calculate the release rate in µ g/hour by dividing the total amount of this compound collected by the duration of the collection period.

Protocol 2: Determining Residual this compound in Dispensers

This protocol outlines the procedure for measuring the amount of this compound remaining in a dispenser after a period of use, which can be used to calculate the average release rate over that period.

Materials:

  • Used this compound dispensers

  • Solvent (e.g., hexane or dichloromethane)

  • Scintillation vials or other suitable glass containers

  • Vortex mixer or shaker

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Internal standard

Methodology:

  • Carefully remove the used dispenser from the field or experimental setup.

  • Place the entire dispenser into a glass vial.

  • Add a precise volume of solvent to the vial, ensuring the dispenser is fully submerged.

  • Seal the vial and agitate it for a set period (e.g., 1-2 hours) to extract the remaining this compound.

  • Take a known volume of the solvent extract and transfer it to a new vial for analysis.

  • Add a known amount of an internal standard.

  • Analyze the sample using GC-FID or GC-MS to determine the concentration of this compound.

  • Calculate the total amount of residual this compound in the dispenser.

  • The average release rate can be estimated by subtracting the residual amount from the initial amount and dividing by the duration of deployment.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_collection Data Collection cluster_analysis Analysis Dispenser Placement Dispenser Placement Volatile Collection Volatile Collection Dispenser Placement->Volatile Collection Residual Extraction Residual Extraction Dispenser Placement->Residual Extraction Environment Setup Environment Setup Environment Setup->Volatile Collection GC-MS Analysis GC-MS Analysis Volatile Collection->GC-MS Analysis Residual Extraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation

Caption: Experimental workflow for measuring this compound release rates.

temp_release_relationship Temperature Temperature Pheromone Volatility Pheromone Volatility Temperature->Pheromone Volatility Increases Release Rate Release Rate Pheromone Volatility->Release Rate Increases

Caption: Relationship between temperature and this compound release rate.

References

Technical Support Center: Optimizing Codlemone and Synergistic Plant Volatile Blends

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of codlemone and synergistic plant volatile blends for the management of the codling moth (Cydia pomonella).

Troubleshooting Guides

Issue: Reduced or No Synergistic Effect Observed in Blends

Possible Cause Troubleshooting Step
Incorrect Blend Ratio: The ratio of this compound to the synergistic plant volatile is critical. Ratios that are too high or too low can fail to produce a synergistic effect and may even be antagonistic.[1][2]- Verify Blend Ratio: Double-check all calculations and measurements used to prepare the blend. - Test a Range of Ratios: Conduct dose-response experiments with a series of blend ratios (e.g., 1:1, 1:10, 1:100, 1:1000 of this compound to plant volatile) to identify the optimal synergistic ratio. Wind tunnel bioassays have shown that a 1:100 ratio of this compound to certain plant volatiles can be highly effective.[1][2] - Consult Literature: Review published studies for empirically determined optimal ratios for the specific plant volatiles you are using.
Inappropriate Volatile Compound: Not all plant volatiles are synergistic with this compound. Some may have no effect or can even be inhibitory.- Screen Potential Synergists: If you are testing novel plant volatiles, perform preliminary screening using electroantennography (EAG) to confirm antennal responses in C. pomonella. - Behavioral Assays: Follow up EAG with behavioral assays (e.g., wind tunnel or field trapping) to confirm a synergistic effect on moth attraction. - Review Known Synergists: Focus on plant volatiles with demonstrated synergistic effects, such as pear ester ((E,Z)-2,4-ethyl decadienoate), (E)-β-farnesene, linalool, and acetic acid.[1][3][4][5][6]
Lure Degradation or Improper Release Rate: The release rate and stability of the compounds from the lure are crucial for attraction.[3][7]- Analyze Lure Composition: Use gas chromatography (GC) to analyze the release rates and ratio of compounds from freshly prepared and aged lures. - Protect from Degradation: Store lures in a cool, dark environment and consider adding antioxidants if degradation is suspected. Be aware that this compound can isomerize on the surface of dispensers.[8] - Optimize Dispenser Type: The material and design of the dispenser can significantly affect release rates. Experiment with different types of dispensers (e.g., rubber septa, membrane-based) to achieve the desired release profile.[3]

Issue: High Variability in Experimental Results

Possible Cause Troubleshooting Step
Inconsistent Environmental Conditions: Temperature, wind speed, and light can all influence moth behavior and the dispersal of volatile plumes.- Standardize Laboratory Conditions: In wind tunnel assays, maintain consistent temperature, humidity, light intensity (typically red light), and air speed (e.g., 0.3 m/s).[9] - Monitor Field Conditions: In field experiments, record environmental data and consider this during data analysis. Avoid conducting trials during extreme weather events.
Variable Insect Physiological State: The age, mating status, and time of day can affect the responsiveness of male moths.- Use Moths of a Consistent Age: Use male moths of a specific age (e.g., 2-3 days old) for bioassays.[2] - Use Virgin Moths: Ensure male moths used in experiments are virgin, as mating can alter their responsiveness to pheromones. - Conduct Assays During Scotophase: Perform behavioral assays during the moth's active period (scotophase) when they are most responsive to pheromones.[9]
Experimental Design Flaws: Improper randomization, trap placement, or lack of appropriate controls can lead to skewed results.- Proper Randomization: Ensure treatments are fully randomized in your experimental design. - Sufficient Trap Spacing: In field trials, ensure traps are spaced far enough apart to avoid interference (e.g., at least 20-50 meters).[10][11] - Include Controls: Always include a negative control (blank lure) and a positive control (this compound alone) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective known synergistic plant volatile to blend with this compound?

A1: Pear ester ((E,Z)-2,4-ethyl decadienoate) is one of the most well-documented and effective synergistic plant volatiles for increasing the attraction of both male and female codling moths to this compound.[11][12][13] Blends of this compound and pear ester have been shown to significantly increase moth capture in traps compared to this compound alone, particularly in orchards under mating disruption.[11][12] Other effective synergists include (E)-β-farnesene, linalool, and acetic acid.[1][4][5]

Q2: What is the optimal blend ratio of this compound to plant volatiles?

A2: The optimal blend ratio can vary depending on the specific plant volatile. However, studies have shown that a 1:100 ratio of this compound to certain apple volatiles, such as linalool and (E)-β-farnesene, significantly increases male attraction in wind tunnel assays.[1][2] For pear ester, effective commercial lures often contain equal amounts (e.g., 3 mg) of both this compound and pear ester.[11][12][13] It is recommended to conduct dose-response experiments to determine the optimal ratio for your specific research context.

Q3: How can I determine if a novel plant volatile is a good candidate for a synergistic blend?

A3: A two-step process is recommended. First, use electroantennography (EAG) to screen for compounds that elicit an antennal response from codling moths.[14] This provides a rapid method to identify neurophysiologically active compounds. Second, for compounds that show a positive EAG response, conduct behavioral bioassays, such as wind tunnel experiments or field trapping studies, to confirm that the compound acts as a synergist and increases attraction to this compound.[9][10]

Q4: What are "attract and kill" strategies and how do they relate to synergistic blends?

A4: "Attract and kill" is a pest management strategy that uses a semiochemical lure, such as a synergistic blend of this compound and plant volatiles, to attract the target pest to a point source that also contains a killing agent, typically an insecticide like permethrin.[15][16][17] The highly attractive nature of synergistic blends can enhance the efficacy of the "attract and kill" approach by drawing more moths to the lethal source.[18] This method uses significantly less insecticide than broadcast applications.[15]

Q5: Can adding multiple plant volatiles to this compound further increase attraction?

A5: Not necessarily. Some studies have found that adding two or four of the most active plant compounds to this compound did not enhance attraction over blends of this compound with a single plant compound.[1][2] However, a four-component blend of pear ester, DMNT, linalool oxide, and acetic acid has been identified as a potent lure for both sexes of codling moth.[3] Therefore, the effect of multi-component blends should be evaluated on a case-by-case basis.

Data Presentation

Table 1: Efficacy of this compound and Plant Volatile Blends in Wind Tunnel Bioassays

Treatment (Release Rate) % Males Attracted to Source
This compound alone (1 pg/min)37%[1][2]
This compound (1 pg/min) + Racemic Linalool (100 pg/min)60%[1][2]
This compound (1 pg/min) + (E)-β-Farnesene (100 pg/min)58%[1][2]
This compound (1 pg/min) + (Z)-3-Hexen-1-ol (100 pg/min)56%[1][2]
This compound (1 pg/min) + Dodecanol (100 pg/min)56%[1][2]

Table 2: Field Trapping Results with this compound and Pear Ester Lures in Mating Disruption Orchards

Lure Type (Loading) Mean Moths Captured (Males + Females)
This compound (1 mg)Significantly lower than Combo lure[11][13]
This compound (10 mg)No significant improvement over 1 mg lure[11][13]
Pear Ester (3 mg)Significantly lower than Combo lure[11][13]
This compound (3 mg) + Pear Ester (3 mg) (Combo Lure)Significantly higher than all other lures[11][13]

Experimental Protocols

1. Electroantennography (EAG) Screening of Plant Volatiles

  • Objective: To rapidly screen plant volatiles for their ability to elicit an olfactory response in C. pomonella antennae.

  • Materials:

    • Adult codling moths (2-4 days old).

    • Stereo-microscope.

    • Micro-scissors and fine-tipped forceps.

    • EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system).

    • Glass Pasteur pipettes and filter paper discs.

    • Test compounds dissolved in a solvent (e.g., hexane or pentane).

    • Positive control (e.g., this compound) and negative control (solvent only).

  • Procedure:

    • Prepare volatile stimuli by applying a known amount of each test solution onto a filter paper disc and inserting it into a Pasteur pipette. Allow the solvent to evaporate.[14]

    • Immobilize a moth and carefully excise one antenna at the base.

    • Mount the antenna between the two electrodes of the EAG probe using conductive gel.

    • Deliver a puff of air from the pipette containing the test volatile over the antenna.

    • Record the resulting electrical potential (depolarization) from the antenna.

    • Present the positive and negative controls periodically to ensure the preparation is viable and to account for any mechanical stimulation.

    • Compare the amplitude of the responses to different compounds.

2. Wind Tunnel Bioassay for Behavioral Analysis

  • Objective: To evaluate the behavioral response (attraction and flight behavior) of male codling moths to different volatile blends.

  • Materials:

    • Wind tunnel (e.g., 200 cm length x 60 cm height x 60 cm width) with controlled airflow, lighting, temperature, and humidity.[9][19]

    • Odor source dispenser (e.g., syringe pump with sprayer or loaded lure).

    • Release cage for moths.

    • Video recording equipment.

    • Virgin male codling moths (2-3 days old), acclimated to the tunnel conditions.[2][9]

  • Procedure:

    • Set the wind tunnel parameters (e.g., air speed at 0.3 m/s, red light at 0.3 lux, 25°C, 75% RH).[9]

    • Place the odor source at the upwind end of the tunnel.

    • Individually release male moths from a cage at the downwind end.[9]

    • Observe and score the moth's behavior for a set period (e.g., 2 minutes).[9]

    • Behavioral parameters to record can include: taking flight, oriented flight upwind, distance flown towards the source, and contact with the source.[9]

    • Analyze the percentage of moths exhibiting each behavior for different treatments.

3. Field Trapping Experiment for Efficacy Evaluation

  • Objective: To compare the effectiveness of different lure blends in capturing codling moths under field conditions.

  • Materials:

    • Sticky traps (e.g., delta or wing traps).[10][20]

    • Lures baited with the different volatile blends to be tested.

    • Randomized complete block experimental design in an orchard.

  • Procedure:

    • Deploy traps in the orchard according to the experimental design, ensuring adequate spacing between traps (e.g., at least 50 m apart).[10]

    • Hang traps in the upper third of the tree canopy.[10]

    • Check traps at regular intervals (e.g., weekly) and record the number of captured moths.

    • Re-randomize trap locations at each check to minimize positional effects.

    • Analyze the trap catch data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different lures.

Mandatory Visualizations

Experimental_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Behavioral Assay cluster_2 Phase 3: Field Validation EAG Electroantennography (EAG) Screening Active_Volatiles Physiologically Active Volatiles EAG->Active_Volatiles Volatiles Candidate Plant Volatiles Volatiles->EAG Wind_Tunnel Wind Tunnel Bioassay Active_Volatiles->Wind_Tunnel Synergistic_Blends Promising Synergistic Blends Wind_Tunnel->Synergistic_Blends Field_Trapping Field Trapping Experiments Synergistic_Blends->Field_Trapping Optimized_Lure Optimized Lure Formulation Field_Trapping->Optimized_Lure

Caption: A typical experimental workflow for identifying and validating synergistic plant volatiles.

Troubleshooting_Logic Start Low / No Synergy Observed Ratio Is the Blend Ratio Correct? Start->Ratio Volatile Is the Plant Volatile a Known Synergist? Ratio->Volatile Yes Fix_Ratio Action: Test a Range of Ratios Ratio->Fix_Ratio No Lure Is Lure Integrity & Release Rate Optimal? Volatile->Lure Yes Fix_Volatile Action: Screen Volatiles with EAG & Behavioral Assays Volatile->Fix_Volatile No Fix_Lure Action: Analyze Lure Release Profile & Stability Lure->Fix_Lure No Success Synergy Optimized Lure->Success Yes Fix_Ratio->Success Fix_Volatile->Success Fix_Lure->Success

Caption: A troubleshooting decision tree for experiments with this compound and plant volatile blends.

Olfactory_Signaling_Pathway Odorants This compound & Plant Volatiles Antenna Antenna Odorants->Antenna ORNs Olfactory Receptor Neurons (ORNs) Antenna->ORNs Antennal_Lobe Antennal Lobe (Brain) ORNs->Antennal_Lobe MGC Macroglomerular Complex (MGC) Antennal_Lobe->MGC Pheromone Processing Higher_Brain Higher Brain Centers MGC->Higher_Brain Behavior Behavioral Response (Attraction) Higher_Brain->Behavior

Caption: A simplified diagram of the codling moth's olfactory signaling pathway for pheromones.

References

Technical Support Center: Codlemone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Codlemone synthesis and purification. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common contamination issues encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve potential problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in synthetic this compound?

Common impurities that can arise during the synthesis of this compound ((E,E)-8,10-dodecadien-1-ol) include:

  • Geometric Isomers: The (E,Z), (Z,E), and (Z,Z) isomers of 8,10-dodecadien-1-ol are frequent contaminants.[1][2] Their presence can significantly reduce the biological activity of the pheromone.

  • Unreacted Starting Materials: Residual starting materials from the synthesis, such as aldehydes or phosphonium ylides in a Wittig reaction, can contaminate the final product.[3]

  • Byproducts of the Reaction: Side reactions can lead to the formation of various byproducts. For instance, in a Wittig reaction, triphenylphosphine oxide is a common byproduct.[4][5]

  • Solvent Residues: Inadequate removal of solvents used during the reaction or purification steps can lead to their presence in the final product.[6]

  • Long-chain Alcohols: Depending on the synthetic route, other long-chain alcohols may be present as impurities.[7]

  • This compound Acetate: (E,E)-8,10-dodecadienyl acetate can also be a minor impurity.[1]

Q2: My final this compound product has low isomeric purity. What are the likely causes and solutions?

Low isomeric purity, specifically a low percentage of the desired (E,E) isomer, is a common challenge.

  • Causes:

    • Non-stereoselective synthesis: The chosen synthetic route may not be sufficiently stereoselective, leading to a mixture of isomers.[8] For example, unstabilized ylides in a Wittig reaction tend to favor the Z-alkene.[5]

    • Isomerization during workup or purification: Exposure to heat, light, or acidic/basic conditions can cause isomerization of the double bonds.[1]

  • Solutions:

    • Optimize reaction conditions: For a Wittig reaction, using a stabilized ylide can favor the formation of the (E)-alkene.[5] The Schlosser modification of the Wittig reaction can also be employed to favor the E-alkene.[8]

    • Purification techniques: Silver nitrate-silica column chromatography is effective for separating geometric isomers.[7] The silver ions interact differently with the cis and trans double bonds, allowing for their separation.

    • Careful handling: Minimize exposure of the product to harsh conditions during workup and purification.[9]

Q3: How can I effectively remove triphenylphosphine oxide from my Wittig reaction product?

Triphenylphosphine oxide is a common byproduct of the Wittig reaction.[4] Due to its polarity, it can often be separated from the less polar this compound using the following methods:

  • Column Chromatography: This is a widely used method for purification.[10][11] A non-polar mobile phase will elute the this compound first, while the more polar triphenylphosphine oxide will be retained on the silica gel stationary phase.[10]

  • Recrystallization: If the this compound is a solid at room temperature or can be derivatized to a crystalline compound, recrystallization can be an effective purification method.[12][13] The difference in solubility between this compound and triphenylphosphine oxide in a given solvent system allows for their separation.

  • Extraction: A liquid-liquid extraction may be used to remove the bulk of the triphenylphosphine oxide.[12]

Troubleshooting Guides

Problem: Low overall purity of this compound after synthesis.

This guide will help you diagnose and resolve issues leading to low purity of your final this compound product.

Troubleshooting_Low_Purity start Low this compound Purity Detected (e.g., by GC-MS, NMR) check_reaction Review Synthesis Protocol: - Stoichiometry correct? - Reaction time/temp optimal? start->check_reaction check_workup Examine Workup Procedure: - Incomplete extraction? - Product decomposition? start->check_workup check_purification Evaluate Purification Method: - Inappropriate column conditions? - Incorrect solvent for recrystallization? start->check_purification incomplete_reaction Issue: Incomplete Reaction Solution: Increase reaction time, temperature, or use excess reagent. check_reaction->incomplete_reaction Incomplete conversion side_reactions Issue: Side Reactions Solution: Optimize reaction conditions (temp, catalyst). Consider alternative synthetic route. check_reaction->side_reactions Multiple byproducts workup_loss Issue: Product Loss/Degradation Solution: Minimize exposure to acid/base. Check for product solubility in aqueous layer. check_workup->workup_loss ineffective_purification Issue: Ineffective Purification Solution: Optimize chromatography (solvent gradient, stationary phase). Select a more suitable recrystallization solvent. check_purification->ineffective_purification end High Purity this compound incomplete_reaction->end side_reactions->end workup_loss->end ineffective_purification->end

Caption: Troubleshooting workflow for low this compound purity.

Problem: Presence of geometric isomers in the final product.

This guide provides a logical approach to identifying the source of and removing geometric isomers.

Troubleshooting_Isomers start Geometric Isomers Detected (e.g., by GC, HPLC) synthesis_origin Investigate Synthesis: - Is the reaction stereoselective? (e.g., Wittig ylide type) start->synthesis_origin isomerization_post_synthesis Check for Isomerization: - Exposure to heat, light, or acid/base during workup or storage? start->isomerization_post_synthesis non_selective_synthesis Cause: Non-selective Synthesis Solution: Modify reaction for stereoselectivity (e.g., stabilized ylide, Schlosser modification). synthesis_origin->non_selective_synthesis isomerization_conditions Cause: Isomerization Solution: Modify workup/storage conditions (e.g., lower temp, protect from light). isomerization_post_synthesis->isomerization_conditions purification Purification Strategy: - Silver nitrate-silica chromatography - Preparative HPLC non_selective_synthesis->purification isomerization_conditions->purification end Isomerically Pure this compound purification->end

Caption: Decision tree for addressing geometric isomer contamination.

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Recommended Purity Analysis Methods

Impurity TypeCommon ExamplesRecommended Analytical Method(s)Typical Purity Levels After Purification
Geometric Isomers (E,Z)-, (Z,E)-, (Z,Z)-8,10-dodecadien-1-olGC-MS, HPLC, GC-EAD>95% (E,E) isomer[7]
Reaction Byproducts Triphenylphosphine oxide (from Wittig)NMR, GC-MS, HPLC<1%
Starting Materials Unreacted aldehydes, phosphonium saltsTLC, GC-MS, NMR<0.5%
Solvents Heptane, Acetone, DichloromethaneGC-MS (headspace)<0.1%
Other Alcohols Dodecanol, Oleyl alcoholGC-MS<1%[7]
Related Compounds This compound AcetateGC-MS, GC-EAD<0.1%[1]

Experimental Protocols

Protocol 1: Purification of this compound using Flash Column Chromatography

This protocol describes a general procedure for purifying crude this compound to remove polar impurities like triphenylphosphine oxide.

Materials:

  • Crude this compound product

  • Silica gel (70-230 mesh)[7]

  • Solvent system (e.g., heptane/acetone mixture)[7]

  • Glass column, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a layer of sand over the cotton plug.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., heptane).

    • Carefully pour the slurry into the column, avoiding air bubbles. Allow the silica gel to settle, then add another layer of sand on top.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the non-polar solvent.

    • Carefully apply the sample to the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the non-polar solvent.[10]

    • Gradually increase the polarity of the solvent system (e.g., by increasing the percentage of acetone in the heptane/acetone mixture) to elute compounds with increasing polarity.[7]

  • Fraction Collection and Analysis:

    • Collect fractions in separate test tubes or flasks.

    • Monitor the separation by spotting fractions onto a TLC plate and developing it in an appropriate solvent system.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for analyzing the purity of a this compound sample.[6]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., HP-INNOWax or HP-5MS).[7]

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., heptane).

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C[7]

    • Oven Temperature Program: Start at 80 °C for 1 min, then ramp up to 230 °C at a rate of 10 °C/min, and hold for 10 min.[7]

    • Carrier Gas: Helium or Hydrogen[7]

    • MS Detector: Scan range appropriate for the expected masses of this compound and potential impurities.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library database or known standards.

    • Quantify the purity by integrating the peak areas. The percentage purity can be calculated as (Area of this compound peak / Total area of all peaks) x 100.

Protocol 3: Separation of Geometric Isomers using Silver Nitrate-Silica Column Chromatography

This protocol is specifically for separating the geometric isomers of this compound.

Materials:

  • Crude this compound containing a mixture of isomers.

  • Silica gel impregnated with silver nitrate (AgNO₃). Typically 10-20% AgNO₃ by weight.

  • Solvent system (e.g., heptane/acetone or hexane/ether).[7]

Procedure:

  • Prepare the Silver Nitrate-Silica Gel:

    • Dissolve the required amount of AgNO₃ in a suitable solvent (e.g., acetonitrile or water).

    • Add the silica gel to this solution and mix thoroughly.

    • Remove the solvent under vacuum until a free-flowing powder is obtained. Activate the silver nitrate-silica gel by heating in an oven.

  • Pack the Column:

    • Pack a chromatography column with the prepared silver nitrate-silica gel as described in Protocol 1.

  • Sample Loading and Elution:

    • Load the isomeric mixture onto the column.

    • Elute the column with a non-polar solvent system. The different isomers will elute at different rates due to their differential interaction with the silver ions. Typically, the (E,E) isomer will elute after the other isomers.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by GC-MS or TLC to identify the fractions containing the desired (E,E)-Codlemone isomer.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent.

References

Validation & Comparative

A Comparative Analysis of Codlemone Dispenser Technologies for Mating Disruption

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and pest management professionals on the performance and underlying mechanisms of various Codlemone dispenser technologies used in the mating disruption of the codling moth (Cydia pomonella).

This guide provides a comprehensive comparison of different this compound dispenser technologies, focusing on their performance metrics, the experimental protocols for their evaluation, and the biological pathways they target. The information is intended for researchers, scientists, and pest management professionals engaged in the development and implementation of effective and sustainable pest control strategies.

Performance of this compound Dispenser Technologies

The efficacy of a this compound dispenser is primarily determined by its release rate and longevity, which in turn influences its ability to disrupt the mating behavior of the codling moth. Various dispenser types are available, broadly categorized as passive, hand-applied dispensers and active, aerosol-based systems.[1]

Passive dispensers, the most conventional type, release the pheromone through diffusion.[1] Their release rates are influenced by environmental factors such as temperature and wind.[1] In contrast, aerosol dispensers actively emit the pheromone at programmed intervals, offering a more controlled release.[1][2]

The performance of several commercially available hand-applied dispensers has been evaluated in field and laboratory studies. Key performance indicators include the initial this compound load, the release rate over time, and the amount of active ingredient remaining after a specified period.

Table 1: Comparison of this compound Content and Release Rates of Hand-Applied Dispensers
Dispenser BrandInitial this compound (mg)Release Rate (µ g/hour ) - Day 14Release Rate (µ g/hour ) - Day 140This compound Remaining (mg) - Day 140Reference
Isomate-C Plus1477.272.516.53[3]
Isomate-CTT~29013.897.2393[3]
CidetrakNot Specified3.790.2812.37[3]
Checkmate293Not SpecifiedNot Specified24.85[3]

Note: Release rates and remaining this compound are averages and can vary based on environmental conditions.

The choice of dispenser technology can significantly impact the effectiveness of a mating disruption program. For instance, studies have shown that PVC combo dispensers loaded with both this compound and pear ester can outperform dispensers with this compound alone in disrupting male moth capture in virgin female-baited traps.[4] The density of dispenser application is also a critical factor, with higher densities generally leading to greater efficacy.[1]

Aerosol dispensers, applied at a much lower density of 1-2 units per acre, have been shown to be as effective as hand-applied dispensers at 400 per acre in some situations.[5] Research on Isomate® CM MIST aerosol dispensers has indicated that reducing the pheromone concentration by 50% can provide the same level of orientation disruption as the standard commercial formulation, suggesting potential for optimizing pheromone use.[6]

Experimental Protocols

The evaluation of this compound dispenser performance relies on standardized experimental protocols. The following are methodologies commonly employed in the cited research.

Dispenser Field-Aging and Residual Analysis

This protocol is used to determine the release rate and longevity of dispensers under real-world conditions.

  • Dispenser Deployment: A set number of dispensers are placed in an orchard at the beginning of the codling moth flight season.[3][4] Dispensers are typically attached to tree branches at a specified height.[4]

  • Sample Collection: At regular intervals (e.g., every 14, 30, 60, 90, 120, and 140 days), a subset of the aged dispensers is collected from the field.[3]

  • Volatile Collection: The collected dispensers are individually placed in a volatile collection system.[7] This system typically involves a controlled airflow over the dispenser, with the released volatiles trapped on an adsorbent material like polyurethane foam.[7]

  • Extraction and Quantification: The trapped volatiles are eluted from the adsorbent using a solvent (e.g., acetone).[3] The elute is then analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of this compound released.[3][7][8] An internal standard is used for accurate quantification.[3]

  • Residual Analysis: To determine the amount of this compound remaining, the aged dispensers are dissected, and the pheromone reservoir is extracted with a solvent. The extract is then analyzed by GC-MS.[3]

Mating Disruption Efficacy Assessment

This protocol evaluates the effectiveness of the dispensers in preventing male moths from locating a pheromone source, which serves as a proxy for a female moth.

  • Experimental Plot Setup: Orchards are divided into treatment plots and untreated control plots.[4] The treatment plots have the this compound dispensers deployed at a specified density.[4]

  • Trap Deployment: Pheromone-baited traps are placed within each plot to monitor male moth activity.[4] Traps can be baited with synthetic this compound lures or with virgin female moths.[4]

  • Moth Capture Monitoring: The number of male moths captured in each trap is recorded at regular intervals throughout the codling moth flight season.[4]

  • Data Analysis: The mean number of moths captured in the treated plots is compared to the mean number captured in the control plots.[4] A significant reduction in moth capture in the treated plots indicates successful mating disruption.[4]

Visualizing Key Processes

To better understand the biological and experimental frameworks, the following diagrams illustrate the this compound signaling pathway and a typical experimental workflow.

Codlemone_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_brain Antennal Lobe (Brain) This compound This compound Molecule PBP Pheromone-Binding Protein (PBP) This compound->PBP Binding Codlemone_PBP This compound-PBP Complex PBP->Codlemone_PBP OR Odorant Receptor (OR) + Orco Co-receptor Codlemone_PBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Behavioral_Response Behavioral Response (Flight towards source) Action_Potential->Behavioral_Response Signal to Brain

Caption: The this compound signaling pathway in the codling moth.

Experimental_Workflow cluster_field Field Phase cluster_lab Laboratory Phase start Dispenser Deployment in Orchard aging Field-Aging of Dispensers (e.g., 140 days) start->aging trapping Mating Disruption Trapping (Treated vs. Control Plots) start->trapping collection Periodic Sample Collection aging->collection volatile_collection Volatile Collection from Aged Dispensers collection->volatile_collection extraction Solvent Extraction of Volatiles and Residuals collection->extraction For Residuals end_field End of Field Season trapping->end_field data_analysis Data Analysis (Release Rate, Residuals, Moth Catches) trapping->data_analysis volatile_collection->extraction For Release Rates gcms GC-MS Analysis extraction->gcms gcms->data_analysis conclusion Performance Evaluation data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound dispensers.

The this compound Signaling Pathway

The disruption of mating is achieved by interfering with the male moth's ability to detect and respond to the female-emitted this compound. This process begins at the molecular level within the male moth's antennae.[4]

When a male moth encounters a plume of this compound, the pheromone molecules enter the hair-like sensilla on its antennae.[4] Inside the sensillum, the hydrophobic this compound molecules are thought to be bound by Pheromone-Binding Proteins (PBPs), which transport them through the aqueous lymph to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[1][5]

The this compound-PBP complex then interacts with a specific Odorant Receptor (OR) complexed with an obligatory co-receptor called Orco.[3][5] In Cydia pomonella, specific ORs that respond to this compound and related compounds have been identified.[9] This binding event is believed to trigger a conformational change in the OR-Orco complex, leading to the opening of an ion channel.[3] The subsequent influx of cations depolarizes the ORN's membrane, generating an action potential.[10] This electrical signal is then transmitted to the antennal lobe of the moth's brain, ultimately leading to a behavioral response, such as flight towards the perceived source of the pheromone.[4][10] Mating disruption technologies work by saturating the environment with synthetic this compound, making it difficult for the male to locate a calling female.

References

Efficacy of Codlemone compared to alternative codling moth control methods

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current data on Codlemone-based strategies versus alternative methods for managing Cydia pomonella, a primary pest in pome fruit orchards.

The codling moth, Cydia pomonella, poses a significant threat to apple and pear production worldwide, with its larvae causing substantial economic losses.[1][2] For decades, control of this pest has heavily relied on chemical insecticides. However, the emergence of insecticide resistance and growing environmental concerns have spurred the development of alternative, more sustainable management strategies.[1][2][3][4][5] Among these, the use of the codling moth sex pheromone, (E,E)-8,10-dodecadien-1-ol, commonly known as this compound, has become a cornerstone of integrated pest management (IPM) programs.[4][5][6] This guide provides a detailed comparison of the efficacy of this compound-based methods with other control alternatives, supported by experimental data and detailed methodologies.

This compound-Based Strategies: Mating Disruption and Attract-and-Kill

This compound is primarily utilized in two distinct strategies: mating disruption (MD) and "attract and kill."[2][7]

Mating Disruption (MD) involves permeating an orchard's atmosphere with a high concentration of synthetic this compound. This confuses male moths, hindering their ability to locate and mate with females, thereby reducing the overall reproductive success of the pest population.[4][5][6][8][9][10][11] The efficacy of mating disruption is influenced by factors such as orchard size, dispenser density, and the initial pest population density.[9][10][11][12] For optimal results, a uniform distribution of approximately 400 dispensers per acre is recommended.[8]

Attract-and-Kill strategies utilize this compound as a lure to draw male moths to a source that contains a killing agent, typically a contact insecticide.[7][13] This method targets the male population directly, reducing the number of viable matings.

Alternative Codling Moth Control Methods

A variety of alternative methods are employed to manage codling moth populations, each with its own set of advantages and limitations. These can be broadly categorized as chemical, biological, and cultural/mechanical controls.

Chemical Control: Insecticides remain a widely used method for codling moth control due to their effectiveness and relatively low cost.[3] However, widespread use has led to the development of resistance in many codling moth populations to several classes of insecticides, including organophosphates, carbamates, and pyrethroids.[1][2] Newer, more selective insecticides are available, but the risk of resistance development remains a concern, necessitating careful rotation and integrated approaches.[3]

Biological Control: This strategy involves the use of natural enemies to suppress pest populations. Key biological control agents for codling moth include:

  • Codling Moth Granulovirus (CpGV): A naturally occurring virus that is highly specific to codling moth larvae.[14][15] It must be ingested by the larvae to be effective and is susceptible to degradation by UV light, sometimes requiring frequent applications.[15]

  • Entomopathogenic Nematodes: Microscopic worms that seek out and kill codling moth larvae in the soil and under the bark.[15] Steinernema feltiae is a commonly used species.[15]

  • Parasitoids: Insects that lay their eggs in or on codling moth eggs or larvae. Trichogramma wasps, for instance, parasitize codling moth eggs.[16] The release of two Trichogramma species in German apple orchards resulted in a 53–84% reduction of codling moths.[2]

Cultural and Mechanical Controls: These non-chemical methods are important components of an IPM strategy and include:

  • Sanitation: Prompt removal and destruction of infested fruit to eliminate larvae.[17]

  • Fruit Thinning: Reducing fruit clusters to prevent larvae from easily moving between fruits.[16][17]

  • Trunk Banding: Placing corrugated cardboard bands around tree trunks to trap larvae seeking pupation sites.[16][17]

  • Fruit Bagging: Enclosing individual fruits in bags to create a physical barrier against egg-laying females.[16][17]

Comparative Efficacy Data

The following tables summarize quantitative data from various studies, comparing the efficacy of this compound-based methods with alternative control strategies.

Treatment MethodEfficacy MetricResultStudy Reference
This compound Mating Disruption
Ecodian CPFruit Damage Reduction62.1% - 81.2%[18]
Isomate CTTFruit Damage Reduction54.2% - 95.8%[18]
Mating Disruption (General)Reduction in Female ReproductionVaries (65% - 90%) depending on temperature[12]
Chemical Control
Insecticide Spray (Automatic Schedule)Fruit Damage< 1%[19]
Insecticide Spray (Trap-based)Fruit Damage< 1%[19]
Biological Control
Trichogramma spp. ReleaseCodling Moth Reduction53% - 84%[2]
Codling Moth Granulovirus (CpGV)Fruit Damage ReductionComparable to organophosphorus insecticides[2]
Attract and Kill
Appeal 04 PAFruit Damage ReductionComparable to insect growth regulators[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies.

This compound Mating Disruption Efficacy Trial
  • Objective: To evaluate the effectiveness of Ecodian CP and Isomate CTT pheromone dispensers in reducing codling moth fruit damage compared to chemical control and an untreated control.

  • Experimental Design:

    • Treatments:

      • Mating Disruption (Ecodian CP): 2000 dispensers per hectare, applied twice per season.

      • Mating Disruption (Isomate CTT): 500 dispensers per hectare, applied once per season.

      • Chemical Control: Thiacloprid (Calypso 480 SC) applied 2-3 times per season based on moth flight monitoring.

      • Attract and Kill: Appeal 04 PA (0.1% this compound + 4% cyfluthrin) applied twice per season.

      • Untreated Control.

    • Monitoring:

      • Pheromone traps were used to monitor adult male codling moth flight activity.

      • Corrugated cardboard bands were placed on tree trunks to capture larvae for population assessment.

    • Data Collection:

      • The number of male moths caught in pheromone traps was recorded weekly.

      • The number of larvae in cardboard bands was counted.

      • Fruit damage was assessed at harvest by examining a random sample of apples from each treatment plot.

  • Data Analysis: The efficacy of the treatments was calculated using Abbott's formula, comparing the percentage of damaged fruit in the treated plots to the untreated control plots.

Reference: The Control of Codling Moth (Cydia Pomonella L.) Population Using Mating Disruption Method (2012)[18]

Visualizing Codling Moth Management Strategies

To better understand the logical flow and interrelationships of different control methods within an IPM framework, the following diagrams are provided.

Codling_Moth_Control_Workflow Start Codling Moth Infestation Detected Monitoring Pheromone Trapping & Population Assessment Start->Monitoring Decision Population Density Threshold? Monitoring->Decision MD Mating Disruption (this compound) Decision->MD Low to Moderate Chemical Targeted Insecticide Application Decision->Chemical High Biological Biological Control (CpGV, Nematodes, Parasitoids) MD->Biological Cultural Cultural/Mechanical Controls (Sanitation, Banding) MD->Cultural Evaluation Efficacy Assessment (Fruit Damage, Trap Counts) MD->Evaluation Biological->Cultural Biological->Evaluation Chemical->Evaluation Cultural->Evaluation Outcome Sustainable Pest Management Evaluation->Outcome Mating_Disruption_Mechanism cluster_normal Normal Mating cluster_md Mating Disruption Female_N Female Moth Pheromone_N Pheromone Plume Male_N Male Moth Male_N->Female_N Mating Pheromone_N->Male_N Attraction Female_MD Female Moth Male_MD Male Moth Male_MD->Female_MD Mating Disrupted Dispenser This compound Dispenser Pheromone_MD Saturated Pheromone Pheromone_MD->Male_MD Confusion

References

Navigating Attraction: A Comparative Guide to Male Codling Moth Response to Codlemone Isomers in Wind Tunnel Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug and pest control development, understanding the nuanced behavioral responses of the male codling moth (Cydia pomonella) to isomers of its primary sex pheromone, Codlemone, is critical for the development of effective and species-specific pest management strategies. This guide provides an objective comparison of the performance of various this compound isomers in eliciting attraction in male codling moths, supported by experimental data from wind tunnel bioassays.

The primary component of the female codling moth sex pheromone is (E,E)-8,10-dodecadien-1-ol, commonly known as this compound.[1][2] However, the presence of other geometric isomers, namely (E,Z), (Z,E), and (Z,Z)-8,10-dodecadienol, can significantly modulate the behavioral response of male moths, ranging from synergistic attraction to antagonism and inhibition.[3] This guide synthesizes findings from key studies to elucidate these effects.

Comparative Behavioral Response to this compound Isomers

Wind tunnel bioassays are a standard method for quantifying the attractiveness of semiochemicals to insects. The following tables summarize the quantitative data on the behavioral responses of male codling moths to this compound and its isomers.

Isomer/BlendDosage/RatioObserved Male ResponseKey Findings
(E,E)-8,10-dodecadien-1-ol (this compound)10⁻⁵ µg to 10¹ µgAttractive, with ~70% of males responding at 10⁻³-10⁻¹ µg.[1]The primary and most attractive component of the sex pheromone.[1]
(Z,E)-8,10-dodecadienol5%, 20%, and 100% addition to this compoundSlightly increased male upwind flight response in the wind tunnel.[3]Field captures with these blends were not significantly different from this compound alone.[3]
(E,Z)-8,10-dodecadienol20% and 100% addition to this compoundDecreased male landings on the odor source.[3][4]Acts as a behavioral antagonist, reducing the attractiveness of this compound.
(Z,Z)-8,10-dodecadienol100% addition to this compoundAntagonistic effect, reducing male attraction.[3][4]Similar to the (E,Z) isomer, it inhibits the response to this compound.
Equilibrium Isomer Blend (26% E,Z; 20% Z,E; 5% Z,Z)100% EBStrongly reduced male attraction.[3]The presence of multiple isomers can significantly decrease the efficacy of the pheromone lure.
This compound Acetate20% or 100% addition to this compoundSignificantly reduced landings at the source.[4]A known behavioral antagonist.

Experimental Protocols

The following provides a detailed methodology for a typical wind tunnel bioassay used to evaluate the response of male codling moths to this compound isomers.

1. Insect Rearing and Preparation:

  • Codling moth pupae are sourced from a laboratory colony reared on an artificial diet.

  • Male and female pupae are separated to ensure the males used in the bioassay are virgin.

  • Emerged adult males, typically 2-3 days old, are used for the experiments.[2]

  • Moths are conditioned in a controlled environment with a specific light-dark cycle (e.g., 17:7 L/D), temperature (e.g., 23 ± 1°C), and relative humidity (e.g., 70%).[2]

2. Wind Tunnel Specifications:

  • The wind tunnel is typically constructed from acrylic sheeting (e.g., 1.66 m long, 0.57 m wide, and 0.57 m high).[5]

  • Air is pulled through a charcoal filter and a series of screens to create a laminar flow at a consistent speed (e.g., 0.25-0.3 m/s).[2][5]

  • Experiments are conducted during the scotophase (dark period) under red light, which is minimally visible to the moths, to allow for observation.[5] The temperature is maintained at approximately 22-26°C.[5][6]

3. Odor Source and Delivery:

  • The test compounds (this compound isomers and blends) are dissolved in a solvent like n-heptane or ethanol.[2][3]

  • A known quantity of the solution is applied to a dispenser, such as a rubber septum or a filter paper.[2][5]

  • An ultrasound evaporator can also be used to release the compounds at a known rate.[3]

  • The dispenser is placed at the upwind end of the wind tunnel.

4. Bioassay Procedure:

  • Individual male moths are released from a platform at the downwind end of the tunnel.

  • The behavior of each moth is observed for a set period (e.g., 3-10 minutes).[1][2]

  • Recorded behaviors include taking flight, upwind oriented flight, contact with the odor source, and landing.[1]

Visualizing the Experimental Workflow and Moth Response

To better illustrate the experimental process and the logical flow of the male codling moth's response, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_bioassay Wind Tunnel Bioassay cluster_data Data Analysis P1 Codling Moth Rearing (Artificial Diet) P2 Pupal Sexing & Virgin Male Selection P1->P2 B1 Male Acclimation (Controlled Environment) P2->B1 P3 Pheromone Isomer Solution Preparation B2 Odor Source Placement (Upwind) P3->B2 B3 Male Release (Downwind) B1->B3 B4 Behavioral Observation (Under Red Light) B3->B4 D1 Quantification of Behavioral Responses B4->D1 D2 Statistical Comparison of Isomer Effects D1->D2

Figure 1. Experimental workflow for wind tunnel bioassays.

Moth_Response_Pathway Start Male Codling Moth Released in Wind Tunnel Pheromone Pheromone Plume Encounter Start->Pheromone Activation Olfactory Receptor Activation Pheromone->Activation This compound (E,E) NoFlight No Flight Response Pheromone->NoFlight No Pheromone Upwind Initiation of Upwind Flight Activation->Upwind Activation->NoFlight Antagonistic Isomers (E,Z), (Z,Z) Source Approach Odor Source Upwind->Source Landing Landing on Source Source->Landing High Attraction Interruption Flight Interruption/ Cessation Source->Interruption Presence of Antagonists

Figure 2. Logical flow of male codling moth response to this compound isomers.

References

Combination Lures Outperform Single Components in Codling Moth Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of field studies demonstrates the superior efficacy of combination lures containing both codlemone and pear ester for monitoring codling moth (Cydia pomonella) populations, particularly in orchards utilizing mating disruption (MD) strategies. These combination lures consistently attract significantly more male moths than lures baited with either this compound or pear ester alone, and in some cases, also enhance the capture of female moths, providing a more accurate assessment of pest pressure.

Field validation studies have repeatedly shown a synergistic effect when the codling moth sex pheromone, this compound, is combined with the host-plant volatile, pear ester.[1][2][3] This enhanced attraction is crucial for effective monitoring in MD-treated orchards, where high concentrations of synthetic pheromone can overwhelm standard this compound-baited traps, making it difficult to gauge the true moth population.[4][5][6] The addition of pear ester, a kairomone attractive to both sexes, helps to overcome this challenge.[2][5][7]

Comparative Performance of Lure Combinations

The effectiveness of various lure combinations has been rigorously tested in numerous field trials conducted in apple and pear orchards. The data consistently highlight the superiority of the this compound and pear ester combination.

Lure TypeTarget SexRelative EfficacyKey Findings
This compound + Pear Ester ("Combo") Primarily Males, some FemalesHighConsistently captures significantly more total moths than single-component lures in both mating disruption and non-disrupted orchards.[1][2][8] The synergistic effect is most pronounced for male moths.[2][3]
This compound Alone MalesModerate to Low (in MD)Standard monitoring tool, but its efficacy is significantly reduced in orchards treated with mating disruption.[4][5][6] High-load this compound lures offer some improvement but are generally outperformed by combo lures.[1]
Pear Ester Alone Males and FemalesModerateAttracts both sexes, providing a more balanced population sample.[5][7] However, total catch is generally lower than combo lures.[1][8] Its attractiveness can vary depending on the pear cultivar and presence of fruit injury.[5]
This compound + Pear Ester + Acetic Acid Males and FemalesVery HighThe addition of acetic acid can further increase the capture of female moths, sometimes by 8 to 10 times compared to the pear ester-pheromone combination alone.[9] This three-component lure offers a highly effective tool for monitoring both sexes.[7][9]
Pear Ester + Acetic Acid Primarily FemalesModerateThis combination is particularly effective at capturing female codling moths, catching 2-3 times more females than the this compound-pear ester combo in some studies.[7][10]

Experimental Protocols for Field Validation

The field validation of these lures typically follows a standardized experimental protocol designed to ensure objective and comparable results.

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_data_collection Data Collection cluster_analysis Data Analysis orchard Select Apple/Pear Orchards (Mating Disruption & Control Plots) traps Deploy Traps (e.g., Delta, Wing) orchard->traps Randomized Block Design lures Bait Traps with Lure Types: - this compound + Pear Ester - this compound Alone - Pear Ester Alone - Other Combinations traps->lures weekly Weekly Trap Servicing count Count & Record: - Male Moths - Female Moths - Mating Status of Females weekly->count replace Replace Lures at Recommended Intervals count->replace stats Statistical Analysis (e.g., ANOVA, Tukey's Test) count->stats replace->weekly Repeat for Duration of Season compare Compare Mean Trap Catches Across Lure Types stats->compare injury Correlate Trap Catch with Fruit Injury Levels compare->injury

A generalized experimental workflow for the field validation of codling moth lures.

1. Site Selection: Experiments are typically conducted in commercial apple or pear orchards. To assess the lure's performance under different conditions, both orchards with and without mating disruption treatments are often included.[1][8]

2. Experimental Design: A randomized complete block design is commonly employed to minimize the effects of spatial variability within the orchard. Replicated plots are established for each lure type being tested.[8]

3. Trap and Lure Deployment:

  • Traps: Delta or wing traps are the most frequently used trap types.[7][8]
  • Lures: The lures being compared (e.g., this compound + pear ester, this compound alone, pear ester alone) are placed in the traps. Lure loading and release rates are standardized according to manufacturer specifications.[1][8]
  • Placement: Traps are hung in the upper third of the tree canopy at a specified density and distance from each other to avoid interference.[11]

4. Data Collection: Traps are serviced weekly throughout the codling moth flight season. The number of male and female moths caught in each trap is recorded. In some studies, the mating status of captured female moths is also determined to better understand the impact on reproduction.[1][8] Lures are replaced at recommended intervals to ensure consistent performance.[6]

5. Data Analysis: The collected data are subjected to statistical analysis, typically using analysis of variance (ANOVA), to determine if there are significant differences in the mean number of moths captured by the different lure types. Post-hoc tests, such as Tukey's test, are often used to make pairwise comparisons between lures.[8]

Signaling Pathway in Codling Moth Attraction

The enhanced efficacy of combination lures can be understood by considering the signaling pathways they activate in the codling moth.

signaling_pathway cluster_lures Lure Components cluster_moth Codling Moth Response cluster_outcome Outcome This compound This compound (Sex Pheromone) male_moth Male Moth This compound->male_moth Strong Attractant pear_ester Pear Ester (Host Kairomone) pear_ester->male_moth Attractant female_moth Female Moth pear_ester->female_moth Attractant behavior Mating & Host-Seeking Behavior male_moth->behavior female_moth->behavior trap_capture Increased Trap Capture behavior->trap_capture

Simplified signaling pathway illustrating codling moth attraction to combination lures.

This compound, as the primary component of the female sex pheromone, is a powerful long-range attractant for male moths. Pear ester, a volatile compound released by ripe pears, acts as a host-finding kairomone for both sexes. The combination of these two signals creates a more potent and attractive stimulus, suggesting to the male moth the presence of both a potential mate and a suitable oviposition site. This dual-signal approach enhances the probability of luring moths to the trap.

References

A Comparative Guide to Electroantennography and Behavioral Responses to Codlemone in the Codling Moth (Cydia pomonella)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies used to assess the efficacy of Codlemone, the primary sex pheromone of the codling moth, Cydia pomonella. By examining both electroantennography (EAG) and behavioral assays, researchers can gain a comprehensive understanding of how this semiochemical is perceived and how it influences insect behavior. This document summarizes quantitative data, details experimental protocols, and visualizes the underlying biological and experimental processes.

Data Presentation: EAG vs. Behavioral Response to this compound

The following table summarizes quantitative data from studies investigating the correlation between EAG and behavioral responses of male Cydia pomonella to this compound. While EAG provides a measure of the peripheral olfactory response, behavioral assays, such as flight tunnel and field trapping studies, offer insights into the ultimate behavioral output.

Parameter Electroantennography (EAG) Response Behavioral Response (Flight Tunnel/Field Trapping) Key Findings & Correlation
Dose-Response EAG amplitudes generally increase with higher doses of this compound, indicating a stronger antennal depolarization.[1]Behavioral responses, such as upwind flight and source contact, also show a dose-dependent relationship. However, extremely high concentrations can lead to a decrease in oriented flight.[2]A positive correlation is often observed at lower to optimal concentrations. However, at very high doses, EAG responses may remain high while oriented behavior is disrupted, suggesting central nervous system adaptation or habituation.[3]
Response Threshold EAG can detect responses to very low concentrations of this compound, often at the picogram or nanogram level.The threshold for eliciting a behavioral response in a flight tunnel is typically higher than the EAG detection threshold.EAG is a more sensitive measure of initial odor detection, while behavioral assays reflect the threshold required to trigger a complex motor response.
Effect of Analogs & Antagonists Halogenated analogs of this compound can elicit significant EAG responses, sometimes comparable to this compound itself.[4] Geometric isomers and other antagonists also produce measurable EAG signals.[5]In field trapping, some halogenated analogs were found to be more attractive to male moths than this compound.[4] However, antagonists can significantly reduce or completely inhibit upwind flight and trap capture when presented with this compound.[2][6]EAG can identify compounds that interact with the this compound receptor, but it does not always predict the behavioral outcome (attraction vs. antagonism). Behavioral assays are crucial for determining the ultimate effect of a compound on moth behavior.
Influence of Pre-exposure Brief pre-exposure to high concentrations of this compound did not cause a significant change in subsequent EAG responses to a standard dose.[3]Brief pre-exposure to high pheromone concentrations can nearly eliminate upwind orientation to a lure shortly after exposure. This effect is generally temporary, with normal behavior returning after 24 hours.[3]This discrepancy highlights that behavioral disruption can occur without a corresponding reduction in peripheral sensory neuron sensitivity, pointing towards adaptation or habituation at higher processing centers in the brain.[3]
Synergy with Plant Volatiles The addition of certain plant volatiles, like pear ester, can modulate EAG responses to this compound.Specific plant volatiles, when combined with this compound, can significantly increase the attraction of male moths in flight tunnel assays.[7]The synergistic effect observed in behavioral assays is supported by interactions at the peripheral sensory level, as indicated by EAG.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the standard protocols for EAG and flight tunnel assays with Cydia pomonella.

Electroantennography (EAG) Protocol

Objective: To measure the summed electrical potential from the antennal olfactory sensory neurons in response to an odorant stimulus.

  • Insect Preparation: A 2- to 3-day-old virgin male codling moth is used. The moth is immobilized, and its head is excised.

  • Antenna Mounting: Both antennae are cut at the tip and mounted between two glass capillary electrodes filled with a conductive gel or saline solution. The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base of the head.

  • Air Delivery System: A continuous stream of charcoal-filtered and humidified air is passed over the mounted antenna.

  • Stimulus Delivery: A known amount of this compound, dissolved in a solvent like hexane, is applied to a piece of filter paper. The filter paper is placed inside a Pasteur pipette. The tip of the pipette is inserted into a hole in the main air tube. A puff of purified air is then passed through the pipette, delivering the odorant stimulus into the continuous airstream.

  • Recording: The change in electrical potential (depolarization) across the antenna is amplified and recorded using specialized software. The amplitude of the EAG response is measured in millivolts (mV).

  • Data Analysis: The responses to different concentrations of this compound and control (solvent only) are recorded and compared.

Behavioral Assay: Flight Tunnel Protocol

Objective: To observe and quantify the upwind flight behavior of male codling moths in response to a controlled plume of this compound.

  • Flight Tunnel Setup: A Plexiglas flight tunnel (e.g., 0.9 x 0.9 x 3 m) is used.[8] The tunnel is illuminated with low-intensity light (e.g., 3.6 lx) to simulate crepuscular conditions. A controlled, laminar airflow (e.g., 0.3 m/s) is maintained through the tunnel.[8] Temperature and humidity are kept constant (e.g., 20 ± 1 °C, 30 ± 2% RH).[8]

  • Pheromone Source: A rubber septum or other dispenser is loaded with a specific amount of synthetic this compound (e.g., 100 µg) dissolved in a solvent.[8] The dispenser is placed at the upwind end of the tunnel.

  • Insect Release: Two- to three-day-old virgin male moths are placed on a release platform at the downwind end of the tunnel.[8]

  • Observation: The behavior of each male moth is observed for a set period. Key behaviors that are recorded include: taking flight, upwind flight (zigzagging towards the source), and contact with the pheromone source.

  • Data Analysis: The percentage of moths exhibiting each behavior is calculated. Different concentrations of this compound, as well as blends with other compounds, can be tested and compared.

Mandatory Visualization

Olfactory Signaling Pathway for this compound

The following diagram illustrates the putative signal transduction pathway for this compound in an olfactory sensory neuron of Cydia pomonella.

G cluster_extracellular Sensillum Lymph cluster_membrane Dendritic Membrane cluster_intracellular Intracellular This compound This compound OBP Odorant Binding Protein (OBP) This compound->OBP Binds OR_complex CpomORx (Pheromone Receptor) Orco (Co-receptor) OBP->OR_complex:f0 Delivers Ion_Channel Ion Channel (Cation Influx) OR_complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Depolarization->Action_Potential G cluster_stimulus Stimulus Preparation cluster_eag Electroantennography (EAG) cluster_behavior Behavioral Assay (Flight Tunnel) cluster_analysis Comparative Analysis Stimulus This compound (Varying Concentrations) EAG_Prep Antenna Preparation Stimulus->EAG_Prep Behavior_Prep Moth Release in Flight Tunnel Stimulus->Behavior_Prep EAG_Record Record Antennal Depolarization (mV) EAG_Prep->EAG_Record EAG_Data Quantitative Peripheral Response EAG_Record->EAG_Data Analysis Cross-Validation of EAG and Behavioral Data EAG_Data->Analysis Behavior_Observe Observe Upwind Flight & Source Contact Behavior_Prep->Behavior_Observe Behavior_Data Quantitative Behavioral Outcome Behavior_Observe->Behavior_Data Behavior_Data->Analysis

References

High-Load "Meso" Codlemone Dispensers: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the effective control of the codling moth (Cydia pomonella) is a critical aspect of agricultural productivity and food security. Mating disruption using synthetic pheromones has emerged as a key strategy, and high-load "meso" dispensers represent a significant evolution in this technology. This guide provides an objective comparison of the performance of various high-load "meso" Codlemone dispensers, supported by experimental data, detailed protocols, and visualizations of key biological and experimental processes.

High-load "meso" dispensers are designed to release a larger amount of the codling moth sex pheromone, this compound, than traditional dispensers. This allows for a lower density of dispensers per hectare, reducing labor costs associated with deployment while aiming for season-long efficacy.[1][2] The primary mechanisms of mating disruption are competitive attraction, where males are drawn to the synthetic pheromone sources instead of females, and non-competitive mechanisms like sensory overload and camouflage of the female's pheromone plume.[1][3]

Comparative Performance of Meso Dispensers

The effectiveness of meso dispensers is typically evaluated based on several key metrics: reduction in male moth capture in pheromone traps, prevention of fruit damage, and the longevity and release rate of the dispenser. The inclusion of pear ester, a kairomone that attracts both male and female codling moths, in some meso dispenser formulations has also been a subject of study.[4][5]

Quantitative Data Summary

The following tables summarize quantitative data from various field trials comparing different types of meso dispensers and other codling moth control methods.

Table 1: Comparison of this compound Meso Dispensers on Male Moth Capture

Dispenser TypeDispenser Density (per ha)Moth Capture Reduction (%) vs. ControlStudy Reference
This compound Meso (Ph meso)5088%Knight et al. (2016)[4]
This compound + Pear Ester Meso (Ph + PE meso)5096%Knight et al. (2016)[4]
This compound + Pear Ester Meso (Ph + PE meso)2594%Knight et al. (2016)[4]
CM Meso (750 mg this compound)80Significantly lower than controlKnight (2012)[2][6]
CM Meso Combo (this compound + pear ester)80Significantly lower than controlKnight (2012)[2][6]
Suterra Meso Emitter12/acre (~30/ha)92-100% trap suppressionWelter et al.[7]

Table 2: Comparison of this compound Meso Dispensers on Fruit Injury

Dispenser TypeDispenser Density (per ha)Fruit Injury Reduction vs. ControlNotesStudy Reference
This compound Meso (Ph meso)50Significantly lower-Knight et al. (2016)[4]
This compound + Pear Ester Meso (Ph + PE meso)50Significantly lower than Ph meso-Knight et al. (2016)[4]
CM Meso (750 mg this compound)80Significantly lower in 1st flightHigher female virginity also observedKnight (2012)[2][6]
Suterra Meso Emitter with insecticide12/acre (~30/ha)Less damage than conventional (not statistically significant)-Welter et al.[7]
Isomate CTT50054.2% to 95.8% efficacyEfficacy lower in high population orchardsUnspecified Study[8]

Table 3: this compound Release Rate from Different Dispenser Types

Dispenser TypeInitial this compound Load (mg)Release Rate after 140 days (µg/hr)Remaining this compound after 140 days (mg)Study Reference
Isomate-CTT~1867.2393Murray (2009)[9]
Isomate-C plus1472.516.53Murray (2009)[9]
Checkmate293Not specified, second lowest release rate24.85Murray (2009)[9]
CidetrakNot specifiedLowest release rate12.37Murray (2009)[9]

Experimental Protocols

The following provides a generalized methodology for conducting field trials to evaluate the effectiveness of high-load "meso" this compound dispensers.

1. Experimental Design:

  • Plot Establishment: Select orchard blocks of a minimum of 10 acres for each treatment to minimize edge effects.[1][10] A randomized complete block design is often used with multiple replicates (typically 3-5) for each treatment.

  • Treatments: Include different types of meso dispensers, standard dispensers as a positive control, and an untreated control block.

  • Dispenser Deployment: Hand-apply dispensers at the manufacturer's recommended rate and height within the tree canopy, typically in the upper third.[11] For meso dispensers, this is a lower density (e.g., 30-80 per hectare) compared to standard dispensers (e.g., 200-400 per hectare).[1][12]

2. Data Collection:

  • Moth Population Monitoring: Deploy pheromone traps (e.g., large plastic delta traps) within each plot.[7] Use high-load lures (e.g., 10X) or combo lures (e.g., CM-DA Combo) in mating disruption plots as standard lures can be overwhelmed.[7] Monitor and record the number of male (and female, if using combo lures) moths captured weekly.

  • Fruit Damage Assessment: At regular intervals and at harvest, randomly sample a large number of fruits (e.g., 200-500 per plot) and inspect for codling moth larval damage.[12]

  • Dispenser Release Rate Analysis: Collect a subset of dispensers from the field at different time points (e.g., 0, 90, 120, 140 days).[9] Analyze the remaining this compound content and determine the release rate using gas chromatography-mass spectrometry (GC/MS).[9][13]

3. Data Analysis:

  • Use appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to compare moth capture data and fruit damage levels among the different treatments.

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the mechanisms of mating disruption and a typical experimental workflow.

Mating_Disruption_Mechanisms cluster_0 Normal Mating cluster_1 Mating Disruption cluster_2 Competitive Attraction cluster_3 Non-Competitive Mechanisms Female Female Moth (releases pheromone) Male_Normal Male Moth Male_Normal->Female Follows Plume MesoDispenser Meso Dispenser (high this compound release) Male_Disrupted Male Moth Male_Disrupted->MesoDispenser Follows 'False' Plume Female_Disrupted Female Moth (plume masked) label_noncomp Sensory Overload/ Camouflage

Mechanisms of Codling Moth Mating Disruption.

Experimental_Workflow cluster_setup Experiment Setup cluster_data Data Collection cluster_analysis Analysis & Conclusion A Select Orchard Blocks (min. 10 acres) B Randomize & Replicate Treatments A->B C Deploy Dispensers (Meso, Standard, Control) B->C D Weekly Moth Trapping (High-load/Combo Lures) C->D E Periodic Fruit Damage Assessment C->E F Dispenser Sampling for Release Rate Analysis C->F G Statistical Analysis (ANOVA) D->G E->G F->G H Compare Efficacy: - Moth Capture Reduction - Fruit Protection - Dispenser Longevity G->H I Publish Comparison Guide H->I

Experimental Workflow for Dispenser Efficacy Trials.

References

A Researcher's Guide to Codlemone Field Trapping: Statistical Analysis and Performance Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in the development of pest management strategies, particularly for the codling moth (Cydia pomonella), the efficacy of monitoring tools is paramount. Codlemone, the primary component of the codling moth sex pheromone, is a widely used attractant in field traps. This guide provides a comprehensive comparison of this compound-baited traps with alternative lures and trapping systems, supported by experimental data. It further details the experimental protocols necessary for robust data collection and outlines the appropriate statistical methods for a rigorous analysis of trap catch data.

Performance of this compound-Baited Traps: A Comparative Analysis

The effectiveness of this compound-baited traps can be influenced by several factors, including the type of lure, the design of the trap, and the presence of mating disruption pheromones in the orchard. The following tables summarize quantitative data from various field studies, offering a clear comparison of different trapping systems.

Table 1: Comparison of Mean Moth Catch Across Different Lure Types

Lure TypeMean Moths Caught (± SE) per Trap per WeekOrchard ConditionKey Findings
This compound (1 mg)6.5 - 8.1Non-Mating DisruptionStandard for monitoring in non-disrupted orchards.[1]
This compound (10 mg - "Mega")No significant improvement over 1 mgMating DisruptionHigher pheromone load does not necessarily increase catch in saturated environments.[2][3][4]
Pear Ester (DA2313)Lower than Combo luresMating DisruptionAttracts both males and females, but generally fewer than combination lures.[2][3][4]
This compound + Pear Ester ("Combo")Significantly higher than other lures testedMating DisruptionConsidered a better indicator of codling moth activity in pheromone-treated orchards.[2][3][4]
Multi-component Blends (PH, PE, DMNT, LOX) + Acetic Acid> 2-fold increase over Pheromone+PE+AAMating DisruptionCaptures a higher proportion of female moths.[5]

Table 2: Influence of Trap Design on Codling Moth Capture

Trap TypeMean Moth CatchKey Findings
Delta TrapGenerally considered the industry standard for durability and consistency.[6]No significant difference in catch compared to some other designs in certain studies.[6]
Wing TrapCaught significantly fewer moths than other traps in low-density populations.[7]Lower efficiency in retaining moths that land on the trap.[7]
Diamond TrapComparable catch rates to Delta traps in some studies.[7]
Camera-Equipped "Smart" TrapsCumulative counts not significantly different from standard Delta traps.[8]Offer the advantage of remote monitoring.[8]

Experimental Protocols for this compound Field Trapping Studies

To ensure the collection of high-quality, comparable data, adherence to standardized experimental protocols is crucial. The following methodology is a synthesis of best practices reported in the literature.

1. Trap Selection and Preparation:

  • Trap Type: Delta traps are a common and reliable choice.[6]

  • Lure Placement: Position the this compound lure inside the trap according to the manufacturer's instructions, often suspended from the center of the trap's roof.[9] Handle lures with gloves to avoid contamination.[10]

  • Sticky Liners: Use fresh sticky liners for each trap deployment and replace them when they become filled with debris or after capturing 20-30 moths.[10][11]

2. Experimental Design:

  • Orchard Selection: Conduct studies in appropriate orchard types (e.g., apple, pear) and clearly define whether the orchard is under a mating disruption program.[2][3][4]

  • Trap Density and Placement: For monitoring, a common recommendation is one trap per 2.5 to 5 acres.[10][11] Place traps in the upper third of the tree canopy, ensuring the entrance is not obstructed by foliage.[9][10] Avoid placing traps at the very edge of the orchard block.[11]

  • Replication and Randomization: Use a randomized complete block design to account for spatial variability within the orchard.[9] The number of replicates will depend on the specific research question and statistical power requirements.

3. Data Collection and Maintenance:

  • Trap Servicing: Check traps weekly to count and remove captured moths.[11]

  • Lure Replacement: Replace lures at the interval recommended by the manufacturer, typically every 4 to 8 weeks.[9][10]

  • Data Recording: For each trap, record the number of moths caught, the date, and any relevant environmental conditions.

Statistical Analysis of Trap Catch Data

The analysis of insect trap data often requires statistical models that can handle the unique characteristics of count data, such as a high number of zero catches and overdispersion (where the variance is greater than the mean).

  • Analysis of Variance (ANOVA): ANOVA and its variations (e.g., two-way ANOVA) can be used to compare the mean trap catches between different treatments (e.g., lure types, trap designs).[1][12] However, it is important to check the assumptions of ANOVA, such as normality and homogeneity of variances. Data transformations (e.g., logarithmic) may be necessary, but their effectiveness should be verified.[13]

  • Generalized Linear Models (GLMs): For count data that do not meet the assumptions of ANOVA, GLMs are a more appropriate choice.[13]

    • Poisson Regression: This model is suitable for count data, but it assumes that the mean and variance are equal.[14][15]

    • Negative Binomial Regression: This is often a better choice for insect trap data as it can account for overdispersion.[12][14][15]

  • Geostatistical Analysis: To understand the spatial distribution of codling moth populations within an orchard, geostatistical techniques can be applied to trap catch data.[16] This can help in identifying "hot spots" of pest activity.[16]

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in this compound field trapping research, the following diagrams, created using the DOT language, illustrate a typical experimental workflow and the factors influencing trap capture.

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_fieldwork Phase 2: Field Implementation cluster_analysis Phase 3: Data Analysis & Interpretation cluster_dissemination Phase 4: Dissemination objective Define Research Objective design Select Experimental Design (e.g., RCBD) objective->design materials Procure Traps, Lures, & Other Materials design->materials deployment Deploy Traps in Orchard materials->deployment monitoring Weekly Trap Monitoring & Data Collection deployment->monitoring maintenance Lure & Liner Replacement monitoring->maintenance data_entry Data Entry & Verification monitoring->data_entry maintenance->monitoring stat_model Select Statistical Model (e.g., GLM) data_entry->stat_model analysis Perform Statistical Analysis stat_model->analysis interpretation Interpret Results & Draw Conclusions analysis->interpretation publication Publish Findings interpretation->publication

A typical workflow for a this compound field trapping experiment.

logical_relationships cluster_environmental Environmental Factors cluster_trap Trap & Lure Factors cluster_biological Biological Factors temperature Temperature trap_catch This compound Trap Catch temperature->trap_catch wind Wind Speed & Direction wind->trap_catch rainfall Rainfall rainfall->trap_catch lure_type Lure Type & Dose lure_type->trap_catch trap_design Trap Design & Color trap_design->trap_catch trap_placement Trap Placement (Height, Location) trap_placement->trap_catch moth_density Moth Population Density moth_density->trap_catch mating_status Mating Status of Moths mating_status->trap_catch competing_pheromones Mating Disruption competing_pheromones->trap_catch

Factors influencing this compound trap catch in field conditions.

References

Navigating Codlemone Resistance in Codling Moths: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Codlemone-based mating disruption versus alternative control strategies for the codling moth (Cydia pomonella), a significant global pest of pome fruits. This guide provides researchers, scientists, and drug development professionals with a comparative overview of current control methods, supporting experimental data, and detailed protocols to inform the development of novel and effective pest management solutions.

The codling moth's ability to develop resistance to conventional insecticides has positioned its primary sex pheromone, this compound ((E,E)-8,10-dodecadien-1-ol), as a cornerstone of integrated pest management (IPM) programs worldwide.[1][2] Mating disruption technology, which permeates the atmosphere with synthetic this compound to prevent males from locating females, is a commercially viable and environmentally specific control method used on over 160,000 hectares of apple orchards globally.[1][2] While the potential for codling moths to develop resistance to their own pheromone has been a long-standing concern, concrete evidence of field-evolved resistance remains elusive.[3] Laboratory studies have suggested the possibility of insects altering their pheromone blends, but the codling moth's reliance on a single component makes this a more complex evolutionary hurdle.[3]

This guide synthesizes peer-reviewed data to compare the efficacy of this compound-based strategies with alternative methods, providing a framework for future research and development in this critical area of agricultural science.

Comparative Efficacy of Codling Moth Control Strategies

The following table summarizes quantitative data from various studies, offering a side-by-side comparison of different control methods for codling moth populations.

Control StrategyActive Agent/MethodEfficacy MetricResultCitation
Mating Disruption Synthetic this compoundFruit Injury ReductionUp to 95% reduction in coordinated, area-wide programs.[4]
Synthetic this compoundMating Rate60-85% of females mated in treated orchards vs. 84-88% in untreated orchards.[5]
Female-equivalent dispensersDisruption of Male OrientationScentry fibers as or more effective than Isomate C Plus dispensers.[6]
Attract-and-Kill This compound + PermethrinMale Moth AttractionIndividual droplets significantly more attractive than calling females.[7]
This compound + CyfluthrinPest ControlCompetitive with conventional insect growth regulator sprays.[8]
Insecticides Chlorpyrifos-ethyl, CarbarylResistance Status (China)Insensitivity reported.[9]
Methoxyfenozide, Lambda-cyhalothrinResistance Ratio (Spain)Very high resistance ratios detected.[9]
Tebufenozide, Indoxacarb, Spinosad, Chlorantraniliprole, Emamectin, SpinetoramField Efficacy (Spain)High efficacy against resistant populations.[9]
Biological Control Cydia pomonella Granulovirus (CpGV)Resistance Status (Europe)70% of populations showed resistance or partial resistance to CpGV-M isolate.[9]
Sterile Insect Technique (SIT) Release of sterile male mothsInfestation Rate ReductionOver 60% reduction in treated orchards.[4]

Experimental Protocols

Assessing Mating Disruption Efficacy through Female Mating Status

This protocol, adapted from field studies, is used to evaluate the effectiveness of mating disruption by determining the proportion of virgin female moths in a treated population.[10]

Objective: To assess the mating status of female codling moths captured in orchards treated with this compound dispensers.

Materials:

  • Pear ester-baited sticky traps

  • Interception traps (oil-coated)

  • UV light traps

  • Microscope

  • Dissecting tools

Procedure:

  • Trap Deployment: Deploy pear ester-baited sticky traps, interception traps, and UV light traps within both this compound-treated and untreated control orchards. Place traps high in the tree canopy for optimal capture rates.[4][10]

  • Trap Monitoring: Check traps weekly and record the number of captured female codling moths.[4]

  • Female Dissection:

    • Carefully remove captured female moths from the traps.

    • Dissect the abdomen of each female under a microscope to determine the presence or absence of a spermatophore in the bursa copulatrix. The presence of a spermatophore indicates mating has occurred.

  • Data Analysis:

    • Calculate the proportion of virgin females for each trap type in both treated and untreated plots.

    • Compare the proportion of virgin females between the different trap types and between the treated and control orchards. A significantly higher proportion of virgin females in the treated orchard suggests effective mating disruption.[10]

Evaluating Attract-and-Kill Formulations

This protocol outlines a method to test the competitive attractiveness of an attract-and-kill product against natural pheromone sources (calling female moths).[7]

Objective: To determine the relative attractiveness of a this compound-based attract-and-kill formulation to male codling moths in the presence of calling females.

Materials:

  • Caged trees in a controlled environment

  • Attract-and-kill product (e.g., droplets containing this compound and an insecticide)

  • Laboratory-reared virgin female codling moths

  • Sticky traps

  • UV marking dust

Procedure:

  • Experimental Setup:

    • Place a single droplet of the attract-and-kill formulation inside a sticky trap within a caged tree.

    • In separate traps within the same cage, place calling virgin female moths. The number of female-baited traps can be varied to test different levels of competition.[11]

  • Male Release: Release laboratory-reared male codling moths into the caged tree. A subset of males can be marked with UV dust to track their movement and interaction with the attract-and-kill droplets.[11]

  • Data Collection: After a set period (e.g., 24 hours), collect all traps and count the number of male moths captured in the attract-and-kill baited trap versus the female-baited traps.[11]

  • Analysis: Compare the number of males captured in each trap type. Significantly higher captures in the attract-and-kill trap indicate its superior attractiveness. The presence of UV-marked males in female-baited traps can indicate sublethal effects or the ability of males to locate females after exposure to the attracticide.[11]

Visualizing Key Pathways and Processes

Codling Moth Olfactory Signaling Pathway

The following diagram illustrates the generalized signaling pathway for odorant perception in insects, which is fundamental to understanding how this compound is detected and how resistance might evolve at the molecular level.

Olfactory_Signaling_Pathway cluster_osn Olfactory Sensory Neuron (OSN) Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Olfactory Receptor (OR) + Orco Co-receptor OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel (Cation influx) OR_Complex->Ion_Channel Activation SNMP Sensory Neuron Membrane Protein (SNMP) SNMP->OR_Complex Modulation Depolarization Membrane Depolarization Ion_Channel->Depolarization Leads to Action_Potential Action Potential to Antennal Lobe Depolarization->Action_Potential Generates

Caption: Generalized insect olfactory signaling pathway for pheromone detection.

Experimental Workflow for Assessing this compound Resistance

This workflow provides a logical sequence of steps for researchers investigating potential this compound resistance in codling moth populations.

Resistance_Assessment_Workflow start Start: Suspected Resistant Population field_collection Collect Larvae/Adults from Suspected Field Site start->field_collection lab_rearing Establish Laboratory Colony field_collection->lab_rearing behavioral_assays Behavioral Assays (Wind Tunnel/Flight Tunnel) lab_rearing->behavioral_assays eg_eag Electroantennography (EAG) & Single Sensillum Recording (SSR) lab_rearing->eg_eag molecular_analysis Molecular Analysis (Transcriptomics, Genomics) lab_rearing->molecular_analysis resistance_confirmed Resistance Confirmed/ Mechanism Identified behavioral_assays->resistance_confirmed Reduced Attraction eg_eag->resistance_confirmed Altered Neural Response molecular_analysis->resistance_confirmed Identify Genetic Changes (e.g., in ORs, OBPs) report Publish Findings resistance_confirmed->report

Caption: Workflow for investigating and confirming this compound resistance in codling moths.

References

Comparative Genomics of Olfactory Receptor Genes for Codlemone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of olfactory receptor (OR) genes involved in the detection of codlemone, the primary component of the codling moth sex pheromone. It is intended for researchers, scientists, and drug development professionals working on insect pest management and the development of novel semiochemical-based control strategies. This document summarizes key quantitative data, details experimental methodologies for functional analysis, and visualizes critical biological pathways and workflows.

Comparative Analysis of this compound Receptor Genes

The codling moth, Cydia pomonella, is a significant agricultural pest, and understanding the genetic basis of its chemical communication is crucial for developing effective control methods. Research has identified several olfactory receptors in C. pomonella that respond to this compound and related compounds. Comparative genomic studies with other tortricid moths, such as the green budworm moth (Hedya nubiferana), have revealed conserved olfactory channels for detecting these semiochemicals.

Olfactory Receptor Gene Repertoires in Tortricid Moths

Antennal transcriptome analyses have been instrumental in identifying and quantifying the olfactory receptor repertoires in various tortricid moths. This data provides a foundation for comparative genomic studies.

SpeciesFamilyNumber of Putative Olfactory Receptors (ORs) IdentifiedNumber of Pheromone Receptor (PR) Clade Genes IdentifiedKey this compound-Related Receptor(s)Reference(s)
Cydia pomonella (Codling Moth)Tortricidae58-66~12-14CpomOR1, CpomOR3, CpomOR6a
Hedya nubiferana (Green Budworm Moth)Tortricidae497Ortholog of CpomOR3
Cydia fagiglandana (Beech Moth)Tortricidae4910Not explicitly identified for this compound
Cydia nigricana (Pea Moth)Tortricidae48Not specifiedNot explicitly identified for this compound
Functional Comparison of Key this compound Receptors

Functional characterization of olfactory receptors is essential to determine their specific ligands. Several receptors in C. pomonella have been deorphanized, revealing their roles in detecting this compound and related compounds. A notable finding is the presence of an orthologous receptor in H. nubiferana that also responds to this compound, highlighting a conserved olfactory pathway.

ReceptorSpeciesLigand(s)Functional Assay System(s)Key FindingsReference(s)
CpomOR3 Cydia pomonellaPear ester (primary), this compound (secondary)Xenopus oocytes, Drosophila "empty neuron" systemDemonstrates dual sensitivity to a host plant volatile and the sex pheromone.
HnubOR (CpomOR3 ortholog) Hedya nubiferanaInferred to respond to this compound and Pear esterPhylogenetic analysis and behavioral assaysHigh sequence similarity to CpomOR3 suggests a conserved function, explaining the attraction of H. nubiferana males to this compound.
CpomOR6a Cydia pomonellaThis compound acetate (strong antagonist) and its isomersHEK293T cells, Drosophila "empty neuron" systemResponds to a strong antagonist of the this compound pheromone, suggesting a role in modulating mating behavior.
CpomOR1 Cydia pomonellaInitially a candidate for this compound, but no response observed in functional assays.Drosophila "empty neuron" systemDespite high expression in male antennae, its ligand remains unknown.
CpomOR2a & CpomOR5 Cydia pomonellaThis compound acetateXenopus oocyte expression systemBoth receptors respond to this compound acetate, with CpomOR5 showing significantly higher sensitivity.

Experimental Protocols

The functional characterization of olfactory receptor genes relies on robust experimental procedures. The following sections detail the key methodologies cited in the comparative analysis.

Antennal Transcriptome Analysis

This technique is used to identify and quantify the expression of olfactory receptor genes in the antennae of the target insect species.

  • RNA Extraction: Total RNA is extracted from the antennae of male and female moths using standard protocols (e.g., TRIzol reagent).

  • Library Preparation and Sequencing: mRNA is purified and fragmented, followed by cDNA synthesis. Sequencing libraries are then prepared and sequenced using a high-throughput platform (e.g., Illumina).

  • De Novo Assembly and Annotation: The resulting sequencing reads are assembled into contigs. These contigs are then annotated by comparing them against known protein databases (e.g., NCBI non-redundant protein database) using BLAST algorithms to identify putative olfactory receptor genes.

  • Phylogenetic Analysis: The amino acid sequences of the identified ORs are aligned with those from other species using software like MAFFT. Phylogenetic trees are then constructed using methods such as Maximum Likelihood (e.g., in MEGA software) to determine evolutionary relationships and identify orthologs.

Heterologous Expression and Functional Analysis in Xenopus Oocytes

This in vitro system is widely used to deorphanize olfactory receptors by expressing them in frog oocytes and measuring their response to specific odorants.

  • Gene Cloning: The full-length coding sequences of the candidate olfactory receptor and the co-receptor Orco are cloned into an oocyte expression vector (e.g., pSP64T).

  • cRNA Synthesis: Capped RNA (cRNA) is synthesized in vitro from the linearized plasmids using an mMESSAGE mMACHINE kit.

  • Oocyte Injection: Xenopus laevis oocytes are injected with a mixture of the OR and Orco cRNAs.

  • Two-Electrode Voltage Clamp Electrophysiology: After 2-4 days of incubation, the oocytes are placed in a recording chamber and perfused with a buffer solution. A two-electrode voltage clamp is used to measure the current responses of the oocyte upon application of different odorant stimuli. An inward current indicates that the receptor is activated by the specific ligand.

Heterologous Expression and Functional Analysis in Drosophila melanogaster ("Empty Neuron" System)

This in vivo system allows for the functional characterization of olfactory receptors in a more natural cellular environment.

  • Transgenesis: The coding sequence of the candidate OR is cloned into a UAS vector. This vector is then injected into Drosophila embryos that carry a specific GAL4 driver line (e.g., Or22a-GAL4 or Or67d-GAL4) to generate transgenic flies where the foreign OR is expressed in specific olfactory sensory neurons (OSNs) that lack their native receptor.

  • Single Sensillum Recording (SSR): The transgenic flies are immobilized, and a recording electrode is inserted into a sensillum on the antenna that houses the OSNs expressing the receptor of interest. A reference electrode is placed in the eye.

  • Odorant Stimulation: A stream of charcoal-filtered air is delivered to the antenna, and pulses of air containing the test odorants are introduced into the airstream.

  • Data Analysis: The electrical activity (action potentials) of the OSN is recorded and analyzed to determine the response to each odorant. An increase in the firing rate upon stimulation indicates that the receptor is activated by the ligand.

Signaling Pathways and Experimental Workflows

Olfactory Signal Transduction Pathway in Moths

The binding of an odorant to an olfactory receptor initiates a signal transduction cascade that leads to the generation of an electrical signal. In insects, ORs form a heteromeric complex with the highly conserved co-receptor Orco. This complex functions as a ligand-gated ion channel.

G Odorant Odorant OBP Odorant Binding Protein (OBP) Odorant->OBP Binding in Sensillar Lymph OR_Orco OR/Orco Receptor Complex OBP->OR_Orco Transport and Ligand Handover IonChannel Ion Channel Opening OR_Orco->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain ActionPotential->Brain SNMP SNMP SNMP->OR_Orco Accessory Role in Pheromone Reception

Caption: Generalized insect olfactory signal transduction pathway.

Experimental Workflow for Comparative Analysis of this compound Receptors

The following diagram illustrates a typical workflow for the comparative genomic and functional analysis of this compound olfactory receptor genes.

G cluster_genomics Genomic and Transcriptomic Analysis cluster_functional Functional Characterization RNA_Seq Antennal RNA-Seq (e.g., C. pomonella, H. nubiferana) Assembly De Novo Transcriptome Assembly RNA_Seq->Assembly Annotation OR Gene Annotation (BLAST) Assembly->Annotation Phylogeny Phylogenetic Analysis (Identify Orthologs) Annotation->Phylogeny Cloning Clone Candidate OR and Orco into Expression Vectors Phylogeny->Cloning Select Candidate Receptors Comparison Comparative Analysis of This compound Receptors Phylogeny->Comparison Genomic Comparison Expression Heterologous Expression Xenopus Xenopus Oocytes Expression->Xenopus Drosophila Drosophila 'Empty Neuron' Expression->Drosophila TEVC Two-Electrode Voltage Clamp Xenopus->TEVC SSR Single Sensillum Recording Drosophila->SSR Recording Electrophysiological Recording Analysis Data Analysis and Ligand Identification Recording->Analysis TEVC->Recording SSR->Recording Analysis->Comparison Functional Comparison

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Codlemone Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Essential protocols for the safe and compliant disposal of Codlemone are critical for maintaining laboratory safety and environmental integrity. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively, ensuring adherence to regulatory standards and promoting a culture of safety.

This compound, the sex pheromone of the codling moth (Cydia pomonella), is a valuable tool in pest management and agricultural research.[1][2] While considered species-specific and of low toxicity, proper handling and disposal are paramount to prevent environmental contamination and ensure workplace safety.[1][2]

Health and Safety Data at a Glance

To facilitate a quick assessment of this compound's primary hazards, the following table summarizes its key safety information.

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.[3]Do not ingest. Wash hands thoroughly after handling and before eating or drinking.[4]
Skin Corrosion/Irritation Causes skin irritation.[3]Wear protective gloves and clothing to prevent skin contact.[4][5]
Eye Damage/Irritation Causes serious eye irritation.[3]Wear protective eyewear. If contact occurs, rinse cautiously with water for several minutes.[3][5]
Respiratory Irritation May cause respiratory irritation.[3]Avoid breathing vapors. Use in a well-ventilated area.[4][5]
Flammability Aerosol products are flammable.[4]Keep away from heat, sparks, open flames, and hot surfaces. Do not spray on an open flame.[4]

Step-by-Step Disposal Protocol for this compound Products

The proper disposal of this compound and its containers is governed by a combination of federal, state, and local regulations. The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) oversees pesticide use, while the Resource Conservation and Recovery Act (RCRA) manages its disposal.[6] Always consult your institution's environmental health and safety department for specific guidance.

For small quantities of unused this compound, the preferred method is to use it for its intended purpose according to the label directions.[7] If this is not feasible, contact your local household hazardous waste collection program or a designated "Clean Sweep" program for farmers and commercial users for guidance on proper disposal.[6][7] Never pour this compound down the sink, toilet, or any drain, as this can contaminate waterways.[7]

Empty containers, such as aerosol cans or slow-release dispensers, require careful handling to prevent injury and environmental contamination.

  • Do Not Reuse or Refill: Empty containers should never be reused or refilled.[4][5]

  • Do Not Puncture or Incinerate: Pressurized containers, such as aerosol cans, pose an explosion risk if punctured or heated.[4][5]

  • Preparation for Disposal: Wrap the empty container in newspaper and place it in a garbage bag.[4][5]

  • Final Disposal: Dispose of the bagged container in the trash or at an approved waste disposal facility.[4][5] If recycling programs for such containers are available in your area, you may offer the empty can for recycling.[4]

In the event of a leak or spill from a punctured container, immediate action is necessary to contain and clean the affected area.

  • Contain the Spill: Create a dike around the spill using absorbent materials such as vermiculite, cat litter, or spill pillows.[4]

  • Collect the Absorbed Material: Scoop or sweep the absorbent material containing the this compound into a designated waste container.[4]

  • Clean the Area: Wash the remaining residue with detergent and water.[4]

  • Dispose of Waste: The collected waste must be disposed of in accordance with all federal, state, and local regulations.[4] Do not allow the spilled material or runoff to enter soil, water sources, or drains.[4]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagram outlines the decision-making process for managing this compound waste.

CodlemoneDisposalWorkflow cluster_start Start: this compound Waste cluster_pathways Disposal Pathways cluster_product Unused Product cluster_container Empty Container cluster_spill Spill cluster_end End: Compliant Disposal start Identify this compound Waste Type use_product Use as Directed start->use_product Unused Product prepare_container Wrap and Bag start->prepare_container Empty Container contain_spill Contain with Absorbent start->contain_spill Spill contact_hhw Contact Hazardous Waste Program use_product->contact_hhw If unable to use end_disposal Safe and Compliant Disposal Achieved use_product->end_disposal If used contact_hhw->end_disposal dispose_trash Dispose in Trash/Approved Facility prepare_container->dispose_trash recycle_option Offer for Recycling (if applicable) dispose_trash->recycle_option dispose_trash->end_disposal recycle_option->end_disposal collect_waste Collect Absorbed Material contain_spill->collect_waste clean_area Clean with Detergent collect_waste->clean_area dispose_regulated Dispose per Regulations clean_area->dispose_regulated dispose_regulated->end_disposal

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Codlemone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Codlemone. It offers procedural, step-by-step guidance on personal protective equipment, operational plans, and disposal methods to ensure laboratory safety and proper chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its concentrated or aerosol forms, wearing appropriate Personal Protective Equipment (PPE) is essential to minimize exposure and ensure personal safety.[1][2][3] The recommended PPE includes:

  • Gloves: Use chemical-resistant gloves.[4] Vinyl, latex, or rubber gloves are recommended for continuous handling.[5] Always wash gloves thoroughly before removing them.[1]

  • Eye Protection: Wear protective eyewear, such as chemical goggles or shielded safety glasses, to prevent eye contact.[4][5] In situations with a higher risk of splashing, a full face shield may be appropriate.[1]

  • Body Protection: Under normal use conditions, specific body protection is not generally required.[4] However, for handling larger quantities or in situations with a risk of significant skin contact, wearing suitable protective clothing or a chemical-resistant apron is recommended.[2][5]

  • Respiratory Protection: Respiratory protection is not typically necessary under normal use conditions with adequate ventilation.[4][5] However, if working in a confined or poorly ventilated area, avoid breathing in vapors.[4][6] If a respirator is needed, ensure it is properly fitted and maintained.[7]

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound and its formulations.

PropertyValue and Interpretation
Chemical Identity
Chemical Name(E,E)-8,10-dodecadien-1-ol[8]
SynonymsCodlelure, Codling moth pheromone[8]
CAS Number33956-49-9[9]
Molecular FormulaC12H22O[9]
Molecular Weight182.3025 g/mol [9]
Physical Properties
Physical StateYellow liquid or solid, depending on the temperature.[8]
OdorFatty, Waxy, Green/Grassy[5]
Hazard Information
GHS ClassificationAcute toxicity, oral (Category 4), H302; Skin corrosion/irritation (Category 2), H315; Serious eye damage/eye irritation (Category 2A), H319; Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335.[9]
EPA Toxicity CategoryIII - CAUTION[4][6]
Exposure Limits
This compoundNo personal exposure limits have been established.[5]
1,1,1,2-Tetrafluoroethane (propellant)AIHA WEEL (United States 5/2010) TWA 1000 ppm 8 hours.[6]
Stability & Reactivity
StabilityThe product is stable. The pheromone is sensitive to heat and light.[4][6]
IncompatibilityStrong oxidizing agents. Canisters are sensitive to heat or open flame.[4][6]
Hazardous DecompositionCombustion may produce Hydrogen fluoride, carbon oxides, fluorocarbons, carbonyl fluoride, and halogenated compounds.[6]

Safe Handling and Operational Workflow

Following a structured workflow is critical for the safe handling of this compound in a laboratory setting. This includes preparation, handling, and post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure adequate ventilation prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handle_1 Avoid contact with skin and eyes prep_3->handle_1 handle_2 Avoid breathing vapors handle_1->handle_2 handle_3 Keep away from heat, sparks, and open flames handle_2->handle_3 post_1 Wash hands thoroughly with soap and water handle_3->post_1 post_2 Clean contaminated surfaces with detergent and water post_1->post_2 post_3 Store in a cool, dry place away from light post_2->post_3 post_4 Dispose of waste according to regulations post_3->post_4

Workflow for the safe handling of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of accidental exposure to this compound.

  • Eye Contact: The pheromone is mildly irritating to the eyes.[4][6] Propellants in aerosol forms can cause freeze burns.[4][6]

    • Immediately hold the eyes open and rinse slowly and gently with water for 15-20 minutes.[6]

    • If contact lenses are worn, remove them after the first five minutes and continue rinsing.[6]

    • Seek medical attention or contact a Poison Control Center for advice.[6]

  • Skin Contact: this compound is moderately irritating to the skin.[4][6]

    • Take off contaminated clothing immediately.[6]

    • Rinse the skin with plenty of water for 15-20 minutes.[6]

    • Wash the affected area thoroughly with soap and water.[5]

    • If irritation persists, seek medical advice.[5]

  • Inhalation:

    • Move the person to fresh air.[6]

    • If the person is not breathing, call 911 or an ambulance and administer artificial respiration.[6]

  • Ingestion: Ingestion is not considered a likely route of exposure due to the product's form.[6] However, it is harmful if ingested.[6]

    • Rinse the mouth with water.[9]

    • Never give anything by mouth to an unconscious person.[9]

    • Call a doctor or Poison Control Center for treatment advice.[6]

cluster_eye Eye Contact cluster_skin Skin Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Occurs eye_1 Hold eyes open and rinse with water for 15-20 minutes skin_1 Remove contaminated clothing inhale_1 Move to fresh air ingest_1 Rinse mouth with water eye_2 Remove contact lenses after 5 minutes eye_1->eye_2 eye_3 Seek medical advice eye_2->eye_3 skin_2 Rinse skin with plenty of water for 15-20 minutes skin_1->skin_2 skin_3 Wash with soap and water skin_2->skin_3 skin_4 Seek medical advice if irritation persists skin_3->skin_4 inhale_2 If not breathing, give artificial respiration and call 911 inhale_1->inhale_2 ingest_2 Call Poison Control Center or seek medical advice ingest_1->ingest_2

First aid decision-making for this compound exposure.

Disposal Plan

Proper disposal of this compound and related materials is essential to prevent environmental contamination.

  • Unused Product and Contaminated Materials:

    • For spills, use absorbent materials like vermiculite or cat litter to contain the spill.[6]

    • The collected residue should be placed in a suitable container for disposal.[6]

    • Dispose of wastes resulting from the use of this product at an approved waste disposal facility.[5]

    • Follow all applicable federal, state, and local regulations for disposal.[6]

  • Empty Containers and Used Dispensers:

    • Do not reuse or refill empty containers.[4][6]

    • Used dispensers and empty containers should be wrapped in newspaper, placed in a garbage bag, and discarded in the trash or at an approved waste disposal facility.[4][6]

    • Do not puncture or incinerate aerosol cans.[6] If the can is empty, it may be offered for recycling.[6]

Experimental Protocols

This compound is extensively used in research, particularly in studies of insect behavior and pest management. Below are summaries of common experimental methodologies.

Field Trapping Experiments:

  • Objective: To monitor Codling Moth populations and test the efficacy of different pheromone lures.

  • Methodology:

    • Trap Type: Delta-traps with sticky inserts are commonly used.[10]

    • Lure Dispenser: Red rubber septa are often used as dispensers for the pheromone.[10]

    • Pheromone Loading: A specific dose, for example, 100 µg of this compound dissolved in a solvent like n-heptane, is loaded onto the septum.[10]

    • Trap Placement: Traps are suspended in orchards at a height of approximately 2 meters, with a distance of 10-12 meters between traps.[10]

    • Data Collection: The number of moths captured in the traps is recorded at regular intervals.

Flight Tunnel Assays:

  • Objective: To observe the behavioral response of male Codling Moths to this compound in a controlled environment.

  • Methodology:

    • Apparatus: A Plexiglas flight tunnel (e.g., 0.9 x 0.9 x 3 m) is used.[10]

    • Experimental Conditions: The environment is controlled for temperature (e.g., 20 ± 1 °C), relative humidity (e.g., 30 ± 2%), wind speed (e.g., 0.3 m/s), and light intensity (e.g., 3.6 lx).[10]

    • Pheromone Source: A rubber septum loaded with a specific amount of this compound (e.g., 100 µg) is placed at the upwind end of the tunnel.[10]

    • Procedure: Male moths (2-3 days old and virgin) are introduced at the downwind end of the tunnel and their flight behavior towards the pheromone source is observed and recorded for a set period (e.g., 3 minutes).[10]

    • Analysis: The proportion of males that successfully reach the odor source is analyzed to determine the attractiveness of the pheromone.[10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Codlemone
Reactant of Route 2
Reactant of Route 2
Codlemone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.